Ocaperidone
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-15-4-3-10-29-23(15)26-16(2)19(24(29)30)9-13-28-11-7-17(8-12-28)22-20-6-5-18(25)14-21(20)31-27-22/h3-6,10,14,17H,7-9,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQNEJILGNNOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156042 | |
| Record name | Ocaperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129029-23-8 | |
| Record name | Ocaperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129029-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ocaperidone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129029238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ocaperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ocaperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OCAPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26HUS7139V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ocaperidone: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ocaperidone (R 79598) is a potent benzisoxazole derivative with atypical antipsychotic properties. Its therapeutic efficacy is believed to stem from its high-affinity antagonism of both serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors. This guide provides a detailed examination of the molecular and cellular mechanisms of this compound, presenting quantitative binding data, outlining experimental methodologies for its characterization, and visualizing its core signaling pathways.
Core Mechanism of Action: Potent 5-HT2A and D2 Receptor Antagonism
This compound's primary pharmacological action is its potent and balanced antagonism of serotonin 5-HT2A and dopamine D2 receptors.[1][2] Unlike some antipsychotics where serotonin receptor antagonism predominates, this compound displays equivalent potency for both receptor types.[1] This dual antagonism is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower risk of extrapyramidal side effects compared to typical neuroleptics.[1][2]
The antagonism at D2 receptors in the mesolimbic pathway is correlated with the reduction of positive symptoms, such as hallucinations and delusions. Simultaneously, the blockade of 5-HT2A receptors is thought to enhance dopamine release in other brain regions, including the prefrontal cortex, which may alleviate negative and cognitive symptoms.
Receptor Binding Profile: Quantitative Analysis
This compound exhibits high affinity for a range of neurotransmitter receptors. The binding affinity is quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of this compound for key receptors.
| Receptor Target | Ki (nM) |
| Serotonin 5-HT2A | 0.14 |
| α1-Adrenergic | 0.46 |
| Dopamine D2 | 0.75 |
| Histamine H1 | 1.6 |
| α2-Adrenergic | 5.4 |
Data sourced from Leysen et al. (1992).
Signaling Pathways
The antagonistic action of this compound at 5-HT2A and D2 receptors modulates downstream intracellular signaling cascades. Both are G protein-coupled receptors (GPCRs) that, when blocked, prevent the activation of their respective signaling pathways by endogenous ligands.
Dopamine D2 Receptor Antagonism Pathway
Dopamine D2 receptors are typically coupled to Gi/o G-proteins. Their activation by dopamine inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By blocking the D2 receptor, this compound prevents this inhibitory effect, thereby maintaining or increasing cAMP levels and influencing downstream protein kinase A (PKA) activity.
Caption: this compound's antagonism of the D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Antagonism Pathway
Serotonin 5-HT2A receptors are coupled to Gq/11 G-proteins. Their activation by serotonin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC). This compound's antagonism at the 5-HT2A receptor blocks this cascade.
Caption: this compound's antagonism of the 5-HT2A receptor signaling pathway.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. The following outlines a generalized methodology for a competitive radioligand binding assay, a cornerstone for determining binding affinities.
Competitive Radioligand Binding Assay Workflow
This assay measures the ability of this compound to displace a specific radiolabeled ligand from its receptor, allowing for the calculation of its binding affinity (Ki).
Caption: A generalized workflow for a competitive radioligand binding assay.
Detailed Methodological Steps
-
Membrane Preparation: Tissues (e.g., rat striatum for D2 receptors, rat cortex for 5-HT2A receptors) or cultured cells expressing the receptor of interest are homogenized in a cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Incubation: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (this compound). Tubes are also prepared to measure total binding (no competing ligand) and non-specific binding (an excess of a different unlabeled ligand). The plates are incubated to allow the binding to reach equilibrium.
-
Separation and Quantification: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to minimize non-specific binding. After drying, scintillation fluid is added, and the radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used in the assay.
Conclusion
This compound's mechanism of action is defined by its high-affinity antagonism at both serotonin 5-HT2A and dopamine D2 receptors. This dual activity, supported by quantitative in vitro binding data, positions it within the class of atypical antipsychotics. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and similar compounds in drug development. The visualization of its core signaling pathways offers a clear understanding of its molecular interactions and their potential therapeutic consequences.
References
- 1. In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the new potent neuroleptic this compound (R 79,598) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Ocaperidone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ocaperidone (R 79598) is a potent benzisoxazole atypical antipsychotic agent developed by Janssen Pharmaceutica. It exhibits high affinity for both serotonin 5-HT2 and dopamine D2 receptors, a characteristic feature of many second-generation antipsychotics.[1][2] Despite demonstrating robust antipsychotic activity in preclinical and early clinical studies, its development was halted in Phase II trials due to an unfavorable side-effect profile, specifically the induction of extrapyramidal symptoms.[3] This document provides a comprehensive technical guide on the discovery, synthesis, and pharmacological profile of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Development
This compound was discovered and initially developed by Janssen Pharmaceutica in the late 1980s and early 1990s as part of their ongoing research into novel antipsychotic agents.[2] The development aimed to improve upon existing therapies for schizophrenia by targeting both dopaminergic and serotonergic systems. Following its initial development, the rights to this compound were licensed to the French laboratory Neuro3D, which was later acquired by the German company Evotec in 2007.[3]
Neuro3D conducted Phase II clinical trials to evaluate the efficacy and safety of this compound in patients with schizophrenia. One study, OCA-05, was an eight-week, double-blind, placebo-controlled trial with 127 patients, designed to assess the therapeutic efficacy of this compound at doses of 0.1-0.6 mg per day. While the trials demonstrated that this compound had significant antipsychotic effects, they also revealed an unacceptable level of extrapyramidal side effects, which ultimately led to the discontinuation of its development in 2010.
Synthesis of this compound
The synthesis of this compound is a convergent synthesis, which involves the preparation of two key intermediates that are then coupled in the final step. The two main precursors are 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one .
Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
A common method for the synthesis of this intermediate is a "one-pot" reaction starting from 4-(2,4-difluorobenzoyl)-piperidine hydrochloride. This involves an oximation reaction with hydroxylamine hydrochloride, followed by a base-mediated cyclization to form the benzisoxazole ring system.
Experimental Protocol: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
This protocol is adapted from patented methods for the synthesis of this key intermediate.
-
Materials:
-
4-(2,4-difluorobenzoyl)-piperidine hydrochloride
-
Hydroxylamine hydrochloride
-
Potassium hydroxide (or another suitable inorganic base)
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Methanol (or another suitable alcohol solvent)
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Concentrated hydrochloric acid
-
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Procedure:
-
Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in methanol.
-
Add hydroxylamine hydrochloride to the solution.
-
Add potassium hydroxide to the reaction mixture.
-
Heat the mixture to reflux for 5-72 hours at a temperature of 40-45 °C.
-
After the reaction is complete, cool the mixture to 0-5 °C.
-
Slowly add concentrated hydrochloric acid to precipitate the product.
-
Maintain the temperature at 0-5 °C for 1-3 hours to ensure complete precipitation.
-
Filter the solid product, wash, and dry to obtain 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
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Synthesis of 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Experimental Protocol: Synthesis of 3-(2-chloroethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (Analogous Synthesis)
This is a general procedure based on the synthesis of similar pyrido[1,2-a]pyrimidin-4-one derivatives.
-
Materials:
-
A substituted 2-aminopyridine
-
An appropriate β-keto ester or lactone (e.g., 2-acetyl-γ-butyrolactone for the non-dimethylated analog)
-
A suitable acid or base catalyst
-
A halogenating agent (e.g., thionyl chloride for the chloro derivative, or a similar brominating agent)
-
-
Procedure:
-
Condense the substituted 2-aminopyridine with the β-keto ester or lactone under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one core.
-
Introduce the ethyl group at the 3-position, which can be subsequently converted to the 2-hydroxyethyl derivative.
-
React the 3-(2-hydroxyethyl) derivative with a brominating agent (e.g., phosphorus tribromide or thionyl bromide) to yield 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Final Convergent Synthesis of this compound
The final step in the synthesis of this compound is the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction is typically carried out in the presence of a base and a suitable solvent.
Experimental Protocol: Final Synthesis of this compound
This protocol is based on the known synthesis of the structurally related drug, risperidone.
-
Materials:
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
-
3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
-
Sodium carbonate (or another suitable base)
-
Potassium iodide (as a catalyst)
-
A suitable solvent (e.g., acetonitrile, isopropanol, or dimethylformamide)
-
-
Procedure:
-
Dissolve 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole in the chosen solvent.
-
Add sodium carbonate and a catalytic amount of potassium iodide.
-
Add 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one to the reaction mixture.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
After completion, cool the reaction mixture and filter off any inorganic salts.
-
The crude this compound can be precipitated by the addition of water or by concentrating the solvent.
-
The final product is purified by recrystallization from a suitable solvent or solvent mixture.
-
Caption: Convergent synthesis pathway of this compound.
Pharmacological Profile
This compound is a potent antagonist at several neurotransmitter receptors, which underlies its antipsychotic activity and its side-effect profile.
Receptor Binding Affinity
The in vitro receptor binding profile of this compound has been extensively studied, revealing high affinity for several key receptors implicated in the pathophysiology of schizophrenia.
| Receptor | Ki (nM) |
| Serotonin 5-HT2 | 0.14 |
| α1-Adrenergic | 0.46 |
| Dopamine D2 | 0.75 |
| Histamine H1 | 1.6 |
| α2-Adrenergic | 5.4 |
| Data sourced from Leysen et al. (1992) |
Mechanism of Action
The primary mechanism of action of this compound is believed to be its potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors. The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its effects on the positive symptoms of schizophrenia, while its 5-HT2A receptor antagonism may contribute to its effects on negative symptoms and a potentially lower incidence of extrapyramidal side effects compared to typical antipsychotics.
Caption: this compound's primary mechanism of action.
Experimental Protocol: In Vitro Receptor Binding Assay (General Methodology)
This is a generalized protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a compound to a specific receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]spiperone for D2 receptors).
-
A non-labeled competing ligand for determining non-specific binding (e.g., haloperidol).
-
This compound in a range of concentrations.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound.
-
For total binding wells, only the radioligand and membranes are added.
-
For non-specific binding wells, the radioligand, membranes, and a high concentration of the competing non-labeled ligand are added.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of the wells and wash with cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Specific binding is calculated as the difference between total and non-specific binding.
-
The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Pharmacology
In vivo studies in animal models demonstrated that this compound is a potent antagonist of both dopamine and serotonin agonist-induced behaviors. For example, it was shown to be very effective in inhibiting apomorphine-induced stereotypy in rats, a common model for D2 receptor antagonism. The ratio of the dose required to induce catalepsy (a model for extrapyramidal side effects) to the dose required to inhibit apomorphine-induced behavior was higher for this compound than for haloperidol, suggesting a potentially better side-effect profile.
| In Vivo Effect (Rats) | ED50 (mg/kg) |
| Inhibition of Apomorphine-induced Behavior | 0.014 - 0.042 |
| Inhibition of Tryptamine-induced Behavior | 0.011 - 0.064 |
| Data sourced from Megens et al. (1992) |
Experimental Protocol: In Vivo Assessment of Antipsychotic Activity (General Methodology)
This protocol describes a general workflow for assessing the in vivo efficacy of a potential antipsychotic drug in a rodent model.
Caption: General workflow for in vivo antipsychotic testing.
Conclusion
This compound is a potent atypical antipsychotic that showed significant promise in its early stages of development due to its high affinity for both dopamine D2 and serotonin 5-HT2 receptors. Its convergent synthesis is an efficient method for its production. However, the emergence of unacceptable extrapyramidal side effects in Phase II clinical trials led to the cessation of its development. The story of this compound serves as an important case study in drug development, highlighting the critical need to balance efficacy with a tolerable side-effect profile. The detailed synthetic and pharmacological data presented here can serve as a valuable resource for researchers working on the development of novel antipsychotic agents.
References
- 1. In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the new potent neuroleptic this compound (R 79,598) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to Ocaperidone as a Serotonin 5-HT2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ocaperidone is a potent benzisoxazolyl piperidine derivative that exhibits high-affinity antagonism at serotonin 5-HT2A receptors and dopamine D2 receptors. This dual antagonism is a hallmark of several atypical antipsychotic medications, highlighting this compound's potential therapeutic value in the management of psychiatric conditions such as schizophrenia. This technical guide provides a detailed examination of this compound's pharmacological profile, focusing on its interaction with the 5-HT2A receptor. It includes comprehensive quantitative data on its binding affinities, detailed experimental protocols for in vitro assays, and a visual representation of the relevant signaling pathway.
Quantitative Data: Receptor Binding Profile
The affinity of this compound for various neurotransmitter receptors and transporters has been characterized through in vitro radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in Table 1. This compound demonstrates the highest affinity for the serotonin 5-HT2A receptor.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor/Transporter | Ki (nM) |
| Serotonin 5-HT2A | 0.14 [1] |
| α1-Adrenergic | 0.46[1] |
| Dopamine D2 | 0.75[1] |
| Histamine H1 | 1.6[1] |
| α2-Adrenergic | 5.4[1] |
| Serotonin 5-HT2C | 13 |
| Dopamine D1 | 140 |
| Serotonin 5-HT1A | >1000 |
| Muscarinic M1 | >1000 |
| Dopamine Transporter | >1000 |
| Norepinephrine Transporter | >1000 |
| Serotonin Transporter | >1000 |
| Data derived from studies using rat brain tissue and cloned human receptors. |
In addition to its in vitro profile, the in vivo receptor occupancy of this compound has been determined in rats, with the results presented in Table 2.
Table 2: In Vivo Receptor Occupancy of this compound in Rats (ED50)
| Receptor | Brain Region | ED50 (mg/kg, i.v.) |
| Serotonin 5-HT2A | Frontal Cortex | 0.04 |
| Dopamine D2 | Striatum | 0.14 |
| Dopamine D2 | Nucleus Accumbens | 0.16 |
Experimental Protocols
In Vitro Radioligand Binding Assay for 5-HT2A Receptor
This protocol outlines a standard method for determining the binding affinity of a test compound like this compound for the 5-HT2A receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at the serotonin 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes prepared from rat frontal cortex or a cell line stably expressing the human 5-HT2A receptor.
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Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).
-
Non-specific Binding Control: 10 µM Spiperone or another suitable unlabeled 5-HT2A antagonist.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Filtration apparatus with glass fiber filters (e.g., Whatman GF/B) and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford method).
-
-
Binding Assay:
-
In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and each concentration of this compound.
-
Total Binding: Add membrane preparation, [3H]Ketanserin (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add membrane preparation, [3H]Ketanserin, and a high concentration of the non-specific binding control.
-
Competition: Add membrane preparation, [3H]Ketanserin, and the desired concentration of this compound.
-
Incubate the plate at 37°C for 30-60 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Terminate the incubation by rapid filtration through the glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the mean non-specific binding from the mean total binding.
-
Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Serotonin-Induced Calcium Mobilization
This protocol describes a common functional assay to measure the antagonist activity of this compound at the 5-HT2A receptor.
Objective: To determine the IC50 of this compound in inhibiting serotonin-induced intracellular calcium mobilization.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound, serially diluted.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Instrumentation: A fluorescence plate reader capable of kinetic measurements.
Procedure:
-
Cell Preparation:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Incubation:
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of serotonin (typically the EC80 or EC50 concentration) into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response induced by serotonin in the absence of the antagonist.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualization of Molecular Mechanisms
The following diagrams illustrate the experimental workflow for a radioligand binding assay and the signaling pathway of the 5-HT2A receptor, indicating the point of antagonism by this compound.
Experimental Workflow: Radioligand Binding Assay
References
The Structure-Activity Relationship of Ocaperidone: A Technical Guide for Drug Development Professionals
Introduction
Ocaperidone is a potent benzisoxazole derivative that has been investigated for its antipsychotic properties. As a multi-target agent, its clinical efficacy is believed to stem from its unique interactions with various neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2A receptors. Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of novel antipsychotics with improved efficacy and reduced side-effect profiles. This technical guide provides an in-depth analysis of this compound's SAR, detailing its receptor binding profile, the experimental protocols used for its characterization, and the key signaling pathways it modulates.
Data Presentation: Comparative Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of this compound compared to the well-established antipsychotics, risperidone and haloperidol. This comparative data provides a valuable context for understanding this compound's pharmacological profile.
| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) | Haloperidol (Ki, nM) |
| Serotonin 5-HT2A | 0.14 | 0.12 | 120 |
| Dopamine D2 | 0.75 | 3.0 | 0.89 |
| α1-Adrenergic | 0.46 | 0.81 | - |
| Histamine H1 | 1.6 | 2.1 | - |
| α2-Adrenergic | 5.4 | 7.3 | - |
Core Structural Features and Putative SAR
The chemical structure of this compound, a 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, reveals several key pharmacophoric elements that contribute to its receptor binding profile.
-
Benzisoxazole Moiety: This rigid bicyclic system is a cornerstone of the pharmacophore for high-affinity 5-HT2A receptor binding. The fluorine substitution at the 6-position is believed to enhance potency and may influence metabolic stability.
-
Piperidine Linker: The piperidine ring serves as a crucial linker between the benzisoxazole core and the ethyl-pyrimidinone moiety. The nature and length of this linker are critical for optimal positioning of the pharmacophoric elements within the receptor binding pockets.
-
Ethyl-Pyrimidinone Moiety: This part of the molecule is thought to contribute to the dopamine D2 receptor affinity. Modifications to this group would likely have a significant impact on the D2/5-HT2A affinity ratio, a key determinant of atypical antipsychotic activity.
Based on the SAR of related compounds, it can be hypothesized that:
-
Modifications to the substitution pattern on the benzisoxazole ring will likely modulate 5-HT2A affinity.
-
Alterations to the linker length and the substitution on the piperidine ring could impact both D2 and 5-HT2A affinities.
-
Changes to the pyrimidinone moiety are expected to primarily affect D2 receptor binding.
Experimental Protocols
The characterization of this compound and its analogs relies on a suite of in vitro and in vivo assays. Below are detailed protocols for the key receptor binding and functional assays.
In Vitro Radioligand Receptor Binding Assay: 5-HT2A and Dopamine D2 Receptors
Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT2A and dopamine D2 receptors.
Materials:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A or dopamine D2 receptor.
-
Radioligands:
-
For 5-HT2A: [3H]Ketanserin or [3H]Spiperone.
-
For Dopamine D2: [3H]Spiperone or [3H]Raclopride.
-
-
Non-specific Binding Control:
-
For 5-HT2A: Mianserin (10 µM).
-
For Dopamine D2: Haloperidol (10 µM).
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, pH 7.4.
-
Test Compounds: this compound and its analogs dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations or vehicle (for total binding) or non-specific binding control.
-
Radioligand at a concentration near its Kd.
-
Cell membranes (typically 50-100 µg of protein per well).
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Dopamine D2 Receptor-Mediated cAMP Inhibition
Objective: To determine the functional activity (e.g., antagonist potency) of test compounds at the dopamine D2 receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Agonist: Quinpirole or dopamine.
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compounds: this compound and its analogs.
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluency.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (antagonist) for a specified time.
-
Agonist Stimulation: Add a fixed concentration of the D2 receptor agonist (e.g., quinpirole) in the presence of forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate for a sufficient time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine its IC50 for inhibiting the agonist-induced effect. This will determine the antagonist potency of the compound.
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for this compound Characterization
Caption: General workflow for antipsychotic drug characterization.
Ocaperidone: A Technical Overview of Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ocaperidone (R 79598) is a potent benzisoxazole antipsychotic agent that demonstrates high affinity for both serotonin 5-HT2 and dopamine D2 receptors.[1] While its development was discontinued after Phase II clinical trials due to an unfavorable side-effect profile, its unique pharmacological characteristics warrant a continued examination for research purposes.[2] This technical guide provides a comprehensive overview of the known pharmacokinetics and metabolism of this compound, drawing upon available preclinical data and leveraging information from the structurally similar and well-characterized antipsychotic, risperidone, to infer potential metabolic pathways and experimental methodologies.
Introduction
This compound is a benzisoxazole derivative, a class of atypical antipsychotics that includes the widely used drug risperidone.[3] Its mechanism of action involves the potent antagonism of central serotonin 5-HT2 and dopamine D2 receptors.[1] Preclinical studies demonstrated that this compound is a highly potent neuroleptic, with a rapid onset and long duration of action.[1] However, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for a complete toxicological and pharmacological assessment. Publicly available, detailed pharmacokinetic data for this compound is limited. Therefore, this guide will also present data from its structural analog, risperidone, to provide a predictive framework for the pharmacokinetic profile of this compound.
Pharmacokinetics
Preclinical Pharmacokinetic Profile of this compound
A study in dogs demonstrated that this compound has a rapid onset of action, occurring in less than 0.5 hours, and a long duration of action of 24 hours following oral administration. This suggests rapid absorption from the gastrointestinal tract and a relatively slow elimination rate.
Pharmacokinetics of Risperidone: A Structural Analog
Given the structural similarities between this compound and risperidone, the pharmacokinetic profile of risperidone can serve as a valuable reference. Risperidone is well-absorbed orally, with an absolute bioavailability of approximately 70%. It is extensively metabolized in the liver, primarily by cytochrome P450 2D6 (CYP2D6) and to a lesser extent by CYP3A4, to its active metabolite, 9-hydroxyrisperidone.
Table 1: Pharmacokinetic Parameters of Risperidone in Humans
| Parameter | Value | Reference |
| Bioavailability | ~70% | |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | |
| Volume of Distribution (Vd) | 1-2 L/kg | |
| Plasma Protein Binding | Risperidone: 90% 9-hydroxyrisperidone: 77% | |
| Elimination Half-Life (t1/2) | Risperidone (extensive metabolizers): ~3 hours Risperidone (poor metabolizers): ~20 hours 9-hydroxyrisperidone: ~21-30 hours | |
| Primary Metabolizing Enzymes | CYP2D6 (major), CYP3A4 (minor) |
Metabolism
The metabolism of this compound has not been explicitly detailed in the available literature. However, based on its benzisoxazole structure, it is highly probable that its metabolic pathways are similar to those of risperidone.
Proposed Metabolic Pathway of this compound
The primary metabolic pathway for risperidone is hydroxylation to 9-hydroxyrisperidone, a reaction catalyzed predominantly by CYP2D6. A similar hydroxylation reaction is anticipated for this compound. Other potential metabolic pathways for benzisoxazole derivatives include N-dealkylation, oxidation, and scission of the benzisoxazole ring.
Caption: Proposed metabolic pathway for this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not published. However, standard methodologies used for other benzisoxazole antipsychotics like risperidone would be applicable.
In Vitro Metabolism Studies
-
Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound.
-
Methodology:
-
Incubation: this compound is incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) or with human liver microsomes.
-
Cofactor: The incubation mixture includes an NADPH-generating system to support CYP-mediated metabolism.
-
Analysis: Following incubation, the reaction is quenched, and the mixture is analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the parent drug and identify and quantify any metabolites formed.
-
Inhibition Studies: To confirm the involvement of specific CYP enzymes, selective chemical inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) are included in the incubation with human liver microsomes.
-
Caption: Experimental workflow for in vitro metabolism studies.
In Vivo Pharmacokinetic Studies
-
Objective: To determine the ADME properties of this compound in a living organism.
-
Methodology:
-
Animal Model: Studies are typically conducted in rodent (e.g., rats) and non-rodent (e.g., dogs) species.
-
Drug Administration: this compound is administered via various routes, including oral (p.o.), intravenous (i.v.), and subcutaneous (s.c.).
-
Sample Collection: Blood samples are collected at predetermined time points after drug administration. Urine and feces may also be collected to assess excretion pathways.
-
Bioanalysis: Plasma concentrations of this compound and its potential metabolites are determined using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability.
-
Conclusion
While specific pharmacokinetic and metabolism data for this compound are scarce in the public domain, its structural similarity to risperidone provides a strong basis for predicting its ADME properties. It is anticipated that this compound is well-absorbed orally and undergoes extensive hepatic metabolism, primarily mediated by CYP2D6 and to a lesser extent by CYP3A4. The experimental protocols outlined in this guide provide a framework for future research aimed at fully characterizing the pharmacokinetic and metabolic profile of this potent neuroleptic agent. Such studies are essential for a comprehensive understanding of its pharmacology and toxicology.
References
Ocaperidone Receptor Binding Kinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ocaperidone is a second-generation (atypical) antipsychotic that exhibits a distinct pharmacological profile. Like other drugs in its class, its therapeutic efficacy is believed to be mediated primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The balance of activity at these two receptors is a key determinant of the drug's efficacy in treating the positive and negative symptoms of schizophrenia, as well as its side effect profile, particularly concerning extrapyramidal symptoms (EPS). A thorough understanding of this compound's interaction with these and other CNS receptors is paramount for its rational use and for the development of novel therapeutic agents. This guide synthesizes the available data on its receptor binding profile.
Receptor Binding Affinity of this compound
The binding affinity of this compound for a variety of neurotransmitter receptors has been characterized through in vitro radioligand binding assays. The data consistently demonstrate a high affinity for the serotonin 5-HT2A receptor and a potent affinity for the dopamine D2 receptor. Notably, this compound also interacts with other receptors, which may contribute to its overall pharmacological effect and side-effect profile.
Table 1: In Vitro Receptor Binding Profile of this compound
The following table summarizes the equilibrium dissociation constants (Ki) of this compound for various human and rat receptors. Lower Ki values are indicative of higher binding affinity.
| Receptor | Tissue/Cell Source | Radioligand | Ki (nM) | Reference |
| Serotonin 5-HT2A | Rat Frontal Cortex | [3H]ketanserin | 0.14 | [1] |
| Dopamine D2 | Rat Striatum | [3H]spiperone | 0.75 | [1] |
| Adrenergic α1 | Rat Forebrain | [3H]prazosin | 0.46 | [1] |
| Histamine H1 | Guinea Pig Cerebellum | [3H]pyrilamine | 1.6 | [1] |
| Adrenergic α2 | Rat Forebrain | [3H]idazoxan | 5.4 | [1] |
This table presents a selection of key binding affinities. For a more comprehensive list, please refer to the primary literature.
Receptor Binding Kinetics: Association and Dissociation Rates
The therapeutic action of a drug is not solely determined by its affinity (a thermodynamic parameter) but also by its binding kinetics (the rates of association and dissociation). The association rate constant (k_on) describes how quickly a drug binds to its receptor, while the dissociation rate constant (k_off) describes how long it remains bound. For antipsychotics, a faster k_off from the D2 receptor has been hypothesized to contribute to a lower incidence of EPS.
Despite a thorough review of the scientific literature, specific experimental data for the association (k_on) and dissociation (k_off) rates of this compound at the dopamine D2 and serotonin 5-HT2A receptors are not publicly available. This represents a significant data gap in the complete characterization of this compound's receptor binding kinetics. Future research focusing on determining these kinetic parameters would provide valuable insights into its mechanism of action and clinical profile.
Experimental Protocols: Radioligand Binding Assays
The determination of receptor binding affinities (Ki) and kinetics (k_on, k_off) is typically achieved through radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the precise quantification of drug-receptor interactions.
Principle of Radioligand Binding Assays
Radioligand binding assays involve the use of a radioactively labeled ligand (a "hot" ligand) that binds with high affinity and specificity to the receptor of interest. The binding of this radioligand can be displaced by an unlabeled ("cold") test compound, such as this compound. By measuring the concentration of the test compound required to inhibit a certain percentage (typically 50%) of the radioligand binding (the IC50 value), the inhibitory constant (Ki) of the test compound can be calculated.
Generalized Protocol for a Competitive Radioligand Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay to determine the Ki of a test compound. Specific parameters such as radioligand concentration, incubation time, and temperature should be optimized for each receptor and ligand pair.
Materials:
-
Receptor Source: Cell membranes prepared from tissues (e.g., rat brain regions) or cultured cells expressing the receptor of interest.
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).
-
Test Compound: Unlabeled this compound at various concentrations.
-
Assay Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and facilitate binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Workflow:
Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes to remove endogenous ligands and resuspend in the assay buffer.
-
Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a known competing ligand).
-
Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The binding of this compound to its target receptors initiates a cascade of intracellular signaling events. As an antagonist, this compound blocks the downstream signaling that would normally be initiated by the endogenous ligands, dopamine and serotonin.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream effectors. This compound, by blocking the D2 receptor, prevents this inhibitory signaling cascade.
Dopamine D2 receptor signaling pathway antagonism by this compound.
Serotonin 5-HT2A Receptor Signaling Pathway
The serotonin 5-HT2A receptor is a GPCR that primarily couples to the Gq/11 family of G proteins. Upon activation by serotonin, the 5-HT2A receptor stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This compound acts as an antagonist at this receptor, preventing serotonin from initiating this signaling cascade.
Serotonin 5-HT2A receptor signaling pathway antagonism by this compound.
Conclusion and Future Directions
This compound is a potent antipsychotic with a well-defined in vitro receptor binding profile, characterized by high affinity for serotonin 5-HT2A and dopamine D2 receptors. The methodologies for determining these binding affinities are well-established and provide a robust framework for the characterization of novel compounds. However, a critical gap in the current understanding of this compound's pharmacology is the lack of publicly available data on its receptor binding kinetics, specifically its association and dissociation rates. Future research should prioritize the determination of these kinetic parameters to provide a more complete picture of this compound's dynamic interaction with its targets. Such data will not only enhance our understanding of this compound's mechanism of action but also inform the design and development of next-generation antipsychotics with improved efficacy and safety profiles.
References
Ocaperidone Enantiomers: A Technical Guide to Biological Activity and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocaperidone is a benzisoxazole derivative that has been investigated for its antipsychotic properties. Like other atypical antipsychotics, its therapeutic effects are believed to be mediated through a combination of antagonism at dopamine D2 and serotonin 5-HT2A receptors.[1][2] As a chiral molecule, this compound exists as two enantiomers, (+)-ocaperidone and (-)-ocaperidone. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their binding affinities, functional activities, and metabolic profiles.[3] Therefore, a thorough understanding of the individual contributions of each this compound enantiomer to the overall pharmacological profile of the racemate is crucial for optimizing its therapeutic potential and minimizing adverse effects.
This technical guide summarizes the known receptor binding profile of racemic this compound, provides detailed experimental protocols for the separation and characterization of its enantiomers, and visualizes the key signaling pathways associated with its primary molecular targets.
Data Presentation: Receptor Binding Profile of Racemic this compound
The following table summarizes the in vitro receptor binding affinities (Ki values) of racemic this compound for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) | Reference |
| Serotonin 5-HT2A | 0.14 | [1] |
| Alpha-1 Adrenergic | 0.46 | [1] |
| Dopamine D2 | 0.75 | |
| Histamine H1 | 1.6 | |
| Alpha-2 Adrenergic | 5.4 |
Experimental Protocols
A critical step in understanding the pharmacology of this compound's enantiomers is their separation and individual characterization.
Enantiomeric Separation of this compound
Methodology: Chiral High-Performance Liquid Chromatography (HPLC) is a standard and effective method for the separation of enantiomers.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H), is often effective for the separation of benzisoxazole derivatives.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The optimal ratio of these solvents needs to be determined empirically to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 280 nm).
-
Procedure:
-
Dissolve a sample of racemic this compound in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the enantiomers with the optimized mobile phase at a constant flow rate.
-
Monitor the elution profile using the UV detector. The two enantiomers should appear as distinct peaks with different retention times.
-
Collect the fractions corresponding to each peak for subsequent biological evaluation.
-
-
Confirmation of Enantiomeric Purity: The enantiomeric excess (e.e.) of the separated fractions should be determined using analytical chiral HPLC to ensure high purity before proceeding with biological assays.
Receptor Binding Assays
Radioligand binding assays are used to determine the affinity of each enantiomer for its target receptors.
a) Dopamine D2 Receptor Binding Assay
-
Source of Receptors: Membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound ((+)-ocaperidone, (-)-ocaperidone, or racemic this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
b) Serotonin 5-HT2A Receptor Binding Assay
-
Source of Receptors: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin or [³H]-Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure: The procedure is analogous to the D2 receptor binding assay, with the appropriate receptor source and radioligand. Non-specific binding can be determined using a high concentration of a non-labeled 5-HT2A antagonist (e.g., 1 µM M100907).
c) Alpha-1 Adrenergic Receptor Binding Assay
-
Source of Receptors: Membranes from tissues with high expression of α1-adrenergic receptors (e.g., rat liver or brain cortex) or cells stably expressing the human α1A, α1B, or α1D subtypes.
-
Radioligand: [³H]-Prazosin (a selective α1 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.5.
-
Procedure: The procedure is similar to the other binding assays. Non-specific binding is determined in the presence of a high concentration of a non-labeled α1 antagonist (e.g., 10 µM phentolamine).
Functional Assays
Functional assays are essential to determine whether the enantiomers act as agonists, antagonists, or inverse agonists at their target receptors.
a) Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
-
Principle: The dopamine D2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Procedure:
-
Culture the cells in 96-well plates.
-
Pre-incubate the cells with varying concentrations of the test compound ((+)-ocaperidone, (-)-ocaperidone, or racemic this compound).
-
Stimulate the cells with a fixed concentration of forskolin (to increase basal cAMP levels) and a D2 receptor agonist (e.g., dopamine or quinpirole).
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
For antagonist activity, the ability of the this compound enantiomers to reverse the agonist-induced inhibition of cAMP production is measured.
-
b) Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)
-
Principle: The 5-HT2A receptor is a Gq/11-coupled receptor. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.
-
Cell Line: U2OS or CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Add varying concentrations of the test compound to the cells.
-
For antagonist activity, pre-incubate the cells with the test compound before adding a 5-HT2A agonist (e.g., serotonin).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
c) Alpha-1 Adrenergic Receptor Functional Assay (IP1 Accumulation)
-
Principle: Alpha-1 adrenergic receptors are also Gq/11-coupled. Their activation leads to the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
-
Cell Line: HEK293 cells stably expressing the desired human α1-adrenergic receptor subtype.
-
Procedure:
-
Culture cells in a 96-well plate.
-
Pre-treat cells with LiCl to inhibit the degradation of IP1.
-
Add varying concentrations of the test compound. For antagonist activity, pre-incubate with the test compound before adding an α1 agonist (e.g., phenylephrine).
-
After incubation, lyse the cells and measure IP1 accumulation using a commercially available HTRF kit (e.g., IP-One HTRF assay).
-
Mandatory Visualization
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the primary signaling cascades associated with the receptors targeted by this compound.
Caption: Primary signaling pathways of this compound's target receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for the chiral separation and biological characterization of this compound enantiomers.
Caption: Workflow for enantiomer separation and characterization.
Conclusion
While the complete pharmacological profiles of the individual enantiomers of this compound remain to be fully elucidated in publicly available literature, the established activity of the racemic mixture at key neurotransmitter receptors highlights its potential as an antipsychotic agent. The experimental protocols detailed in this guide provide a robust framework for the separation and comprehensive in vitro characterization of (+)- and (-)-ocaperidone. Such studies are indispensable for a deeper understanding of the structure-activity relationships of this compound and for the potential development of an enantiomerically pure drug with an optimized therapeutic index. The provided signaling pathway diagrams offer a visual representation of the downstream consequences of receptor interaction, which is fundamental to understanding the mechanism of action of this compound. Future research focused on the stereoselective pharmacology of this compound will be invaluable to the field of neuropsychopharmacology.
References
- 1. In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the new potent neuroleptic this compound (R 79,598) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Early-Stage In-Vitro Studies of Ocaperidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocaperidone is a benzisoxazole derivative that has been investigated for its potential as an antipsychotic agent. Its mechanism of action is primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors. This technical guide provides a comprehensive overview of the early-stage in-vitro studies that have characterized the pharmacological profile of this compound. The information is compiled from seminal research and is intended to serve as a detailed resource for professionals in the field of drug development.
Core Pharmacology: Receptor Binding Profile
The foundational in-vitro characterization of this compound involved a series of radioligand binding assays to determine its affinity for a wide range of neurotransmitter receptors. These studies were crucial in establishing its primary targets and selectivity profile.
Quantitative Data: Receptor Binding Affinities of this compound
The binding affinities of this compound for various receptors have been determined through competitive radioligand binding assays. The inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand, is a key measure of binding affinity. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Serotonin 5-HT2A | [3H]ketanserin | Rat frontal cortex | 0.14 | [1] |
| Dopamine D2 | [3H]spiperone | Rat striatum | 0.75 | [1] |
| α1-Adrenergic | [3H]prazosin | Rat cortex | 0.46 | [1] |
| Histamine H1 | [3H]pyrilamine | Guinea pig cerebellum | 1.6 | [1] |
| α2-Adrenergic | [3H]rauwolscine | Rat cortex | 5.4 | [1] |
| Serotonin 5-HT1A | [3H]8-OH-DPAT | Rat hippocampus | >1000 | |
| Dopamine D1 | [3H]SCH 23390 | Rat striatum | >1000 | |
| Muscarinic M1 | [3H]pirenzepine | Rat cortex | >1000 |
Experimental Protocols
The following sections detail the methodologies for the key in-vitro experiments used to characterize this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation:
-
Specific brain regions from rats (e.g., frontal cortex for 5-HT2A, striatum for D2) or cultured cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of wells is included containing a high concentration of a non-labeled competing ligand.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In-Vitro Functional Assays (General Methodology)
Objective: To determine the functional potency (e.g., IC50) of this compound in inhibiting the signaling of dopamine D2 and serotonin 5-HT2A receptors.
Example Protocol: Calcium Mobilization Assay (for Gq-coupled 5-HT2A receptors)
-
Cell Culture:
-
A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor is cultured in appropriate media.
-
-
Cell Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
-
Assay Procedure:
-
The loaded cells are exposed to varying concentrations of this compound.
-
After a pre-incubation period, the cells are stimulated with a known agonist of the 5-HT2A receptor (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).
-
The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
-
Data Analysis:
-
The inhibitory effect of this compound on the agonist-induced calcium signal is quantified.
-
The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is determined by fitting the data to a dose-response curve.
-
Example Protocol: cAMP Assay (for Gi-coupled D2 receptors)
-
Cell Culture:
-
A cell line (e.g., CHO) stably expressing the human dopamine D2 receptor is used.
-
-
Assay Procedure:
-
Cells are pre-treated with varying concentrations of this compound.
-
Adenylyl cyclase is then stimulated with forskolin to increase intracellular cAMP levels.
-
Simultaneously, the cells are treated with a D2 receptor agonist (e.g., quinpirole) to inhibit the forskolin-induced cAMP production.
-
The level of intracellular cAMP is measured using a suitable assay kit (e.g., HTRF, ELISA, or a reporter gene assay).
-
-
Data Analysis:
-
The ability of this compound to reverse the agonist-induced inhibition of cAMP production is measured.
-
The IC50 value for the antagonistic effect of this compound is calculated.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in the in-vitro characterization of this compound, the following diagrams are provided.
References
The Neurochemical Profile of Ocaperidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocaperidone is a benzisoxazole derivative that has been investigated for its antipsychotic properties. Like other atypical antipsychotics, its therapeutic effects are believed to be mediated by its potent and selective antagonism of various neurotransmitter receptors in the central nervous system. This technical guide provides an in-depth overview of the neurochemical effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. Although development was discontinued due to unfavorable side effects in clinical trials, the preclinical data on this compound remains a valuable reference for understanding the structure-activity relationships of benzisoxazole antipsychotics.
Data Presentation
The neurochemical profile of this compound is characterized by its high affinity for serotonin type 2 (5-HT2) and dopamine D2 receptors. The following tables summarize the in vitro receptor binding affinities and in vivo receptor occupancy of this compound, providing a quantitative basis for its pharmacological activity.
Table 1: In Vitro Receptor Binding Affinity of this compound
This table presents the equilibrium dissociation constants (Ki) of this compound for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) | Reference |
| 5-HT2A | 0.14 | [1][2] |
| Dopamine D2 | 0.75 | [1][2] |
| α1-Adrenergic | 0.46 | [1] |
| Histamine H1 | 1.6 | |
| α2-Adrenergic | 5.4 |
Table 2: In Vivo Receptor Occupancy of this compound in Rats
This table shows the median effective dose (ED50) of this compound required to occupy 50% of the target receptors in specific brain regions of rats.
| Receptor | Brain Region | ED50 (mg/kg) | Reference |
| 5-HT2A | Frontal Cortex | 0.04 | |
| Dopamine D2 | Striatum | 0.14 - 0.16 | |
| Dopamine D2 | Nucleus Accumbens | 0.14 - 0.16 |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the neurochemical effects of this compound.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation:
-
Specific brain regions from rats (e.g., frontal cortex for 5-HT2A, striatum for D2) are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh buffer to a specific protein concentration.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]spiperone for D2 receptors) at a fixed concentration.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled, potent competing ligand.
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition curves.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Receptor Occupancy Studies
Objective: To determine the in vivo potency (ED50) of this compound in occupying 5-HT2A and D2 receptors in the rat brain.
General Protocol:
-
Animal Dosing:
-
Groups of rats are administered various doses of this compound, typically via subcutaneous or intraperitoneal injection.
-
A control group receives the vehicle solution.
-
-
Radiotracer Administration:
-
At a predetermined time after this compound administration (to allow for drug distribution to the brain), a radiolabeled ligand with high affinity for the target receptor (e.g., [3H]spiperone for both D2 and 5-HT2A receptors) is administered intravenously.
-
-
Tissue Collection and Preparation:
-
After a specific time to allow for the radiotracer to bind to the receptors, the animals are euthanized.
-
The brains are rapidly removed and dissected to isolate specific regions of interest (e.g., frontal cortex, striatum, nucleus accumbens).
-
The radioactivity in each brain region is measured.
-
-
Data Analysis:
-
The specific binding of the radiotracer in each brain region is calculated by subtracting the non-specific binding (typically measured in the cerebellum, a region with low density of these receptors) from the total binding.
-
The percentage of receptor occupancy for each dose of this compound is calculated as the percent reduction in specific binding compared to the vehicle-treated control group.
-
The ED50 value is determined by plotting the percentage of receptor occupancy against the dose of this compound.
-
Measurement of Monoamine Metabolites
Objective: To assess the effect of this compound on the turnover of dopamine in different brain regions.
General Protocol (based on microdialysis):
-
Surgical Implantation of Microdialysis Probe:
-
Rats are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum, nucleus accumbens).
-
The cannula is secured to the skull with dental cement.
-
The animals are allowed to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter metabolite levels.
-
-
Drug Administration and Sample Collection:
-
This compound is administered to the animal.
-
Dialysate collection continues for several hours after drug administration to monitor changes in the extracellular levels of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
-
-
Sample Analysis:
-
The concentrations of DOPAC and HVA in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis:
-
The changes in metabolite levels over time are expressed as a percentage of the baseline levels.
-
Dose-response curves can be generated by testing different doses of this compound.
-
Mandatory Visualization
Signaling Pathways
This compound's primary mechanism of action involves the antagonism of 5-HT2A and D2 receptors. The following diagrams illustrate the canonical signaling pathways associated with these receptors and how their blockade by this compound is thought to produce its neurochemical effects.
References
Methodological & Application
Application Notes and Protocols for Ocaperidone in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental protocols for studying the antipsychotic properties of ocaperidone in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is a potent benzisoxazole derivative that acts as a mixed serotonin-dopamine antagonist. Its antipsychotic effects are primarily attributed to its high-affinity binding to and blockade of dopamine D2 receptors and serotonin 5-HT2A receptors in the brain.[1][2] Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while 5-HT2A receptor antagonism may contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.[3]
Quantitative Data
The following tables summarize key quantitative data for this compound and the structurally related antipsychotic, risperidone, in rats. This information is crucial for dose selection and interpretation of experimental results.
Table 1: Receptor Binding Affinity of this compound in Rat Brain [1]
| Receptor | Ki (nM) |
| Dopamine D2 | 0.75 |
| Serotonin 5-HT2A | 0.14 |
| Alpha-1 Adrenergic | 0.46 |
| Histamine H1 | 1.6 |
| Alpha-2 Adrenergic | 5.4 |
Table 2: In Vivo Receptor Occupancy and Behavioral Effects of this compound in Rats [1]
| Parameter | Route | ED50 (mg/kg) |
| 5-HT2A Receptor Occupancy (Frontal Cortex) | IV | 0.04 |
| D2 Receptor Occupancy (Striatum) | IV | 0.14-0.16 |
| Antagonism of Amphetamine-Induced Stereotypy | SC | 0.014-0.042 |
| Antagonism of Serotonin Agonist-Induced Behaviors | SC | 0.011-0.064 |
Table 3: Pharmacokinetic Parameters of Risperidone in Rats (as a reference for the structurally similar this compound)
| Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Oral | 6 | 1.0 | 250 | 3.4 | N/A | |
| Subcutaneous | 0.02 | 0.5 - 1.0 | N/A | 1.0 (plasma), 3-4 (brain) | N/A | |
| Intravenous | 0.01 - 40 | N/A | N/A | N/A | 100 |
Experimental Protocols
The following are detailed protocols for key behavioral assays used to evaluate the antipsychotic potential of this compound in rodent models.
Drug Preparation and Administration
Objective: To prepare this compound for subcutaneous administration to rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.9% sterile saline, 5% DMSO in saline, or 0.5% methylcellulose in sterile water)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 25-27 gauge)
Protocol:
-
Vehicle Selection: The choice of vehicle will depend on the solubility of this compound. A common starting point is sterile saline. If solubility is an issue, a small percentage of a co-solvent like DMSO or a suspending agent like methylcellulose can be used. It is critical to test the vehicle alone as a control in all experiments.
-
Preparation of this compound Solution/Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the animals to be dosed.
-
Aseptically weigh the this compound powder.
-
In a sterile vial, add the vehicle to the this compound powder.
-
Vortex the mixture vigorously until the powder is fully dissolved or a homogenous suspension is formed.
-
If a suspension is formed, gentle warming or sonication may aid in achieving uniformity. Ensure the final preparation is at room temperature before administration.
-
-
Administration:
-
Gently restrain the rat.
-
Lift the loose skin over the back of the neck or flank to form a "tent".
-
Insert the needle at the base of the tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the this compound solution/suspension subcutaneously.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Amphetamine-Induced Stereotypy
Objective: To assess the ability of this compound to antagonize dopamine-mediated stereotyped behaviors induced by amphetamine.
Materials:
-
This compound solution/suspension
-
d-Amphetamine sulfate solution (in sterile saline)
-
Observation chambers (e.g., clear Plexiglas cages)
-
Video recording equipment (optional)
-
Stopwatch
Protocol:
-
Habituation: Acclimate the rats to the observation chambers for at least 30 minutes prior to the start of the experiment.
-
Pre-treatment: Administer this compound or vehicle subcutaneously at the desired doses. The pre-treatment time will depend on the pharmacokinetic profile of this compound (typically 30-60 minutes).
-
Amphetamine Challenge: After the pre-treatment period, administer d-amphetamine sulfate (e.g., 5-10 mg/kg, intraperitoneally).
-
Observation and Scoring: Immediately after the amphetamine injection, place the rats in the observation chambers and begin scoring for stereotyped behaviors at regular intervals (e.g., every 5-10 minutes) for a total duration of 60-90 minutes. A common scoring scale is as follows:
-
0: Asleep or inactive
-
1: Active, but no stereotyped movements
-
2: Increased locomotor activity with some repetitive head movements
-
3: Discontinuous sniffing, licking, or biting
-
4: Continuous sniffing, licking, or biting of the cage or self
-
-
Data Analysis: The scores for each animal at each time point are recorded. The data can be analyzed by calculating the total stereotypy score for each animal over the observation period or by comparing the scores at each time point between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Novel Object Recognition (NOR) Test
Objective: To evaluate the effects of this compound on recognition memory, a cognitive domain often impaired in schizophrenia.
Materials:
-
This compound solution/suspension
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal blocks) that are different from each other in shape, color, and texture. The objects should be heavy enough that the rats cannot easily displace them.
-
Video recording and analysis software
-
Stopwatch
-
70% ethanol for cleaning
Protocol:
-
Habituation:
-
On two consecutive days prior to testing, allow each rat to explore the empty open field arena for 5-10 minutes. This reduces novelty-induced anxiety during the test.
-
-
Familiarization Phase (Trial 1):
-
On the test day, place two identical objects (A and A) in opposite corners of the arena.
-
Place the rat in the center of the arena and allow it to explore freely for a set period (e.g., 5 minutes).
-
Record the time the rat spends actively exploring each object (sniffing, touching with nose or paws).
-
After the trial, return the rat to its home cage.
-
Clean the arena and objects with 70% ethanol to remove olfactory cues.
-
-
Inter-Trial Interval (ITI): A delay is introduced between the familiarization and test phases. The length of the ITI can be varied to assess short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.
-
Test Phase (Trial 2):
-
Replace one of the familiar objects with a novel object (A and B). The location of the novel object should be counterbalanced across animals.
-
Place the rat back into the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (Tfamiliar) and the novel object (Tnovel).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) for each rat using the formula: DI = (Tnovel - Tfamiliar) / (Tnovel + Tfamiliar)
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory. A DI of zero suggests no preference, indicating a memory deficit.
-
Compare the DI between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Locomotor Activity Test
Objective: To assess the effect of this compound on spontaneous locomotor activity and to screen for potential sedative or stimulant side effects.
Materials:
-
This compound solution/suspension
-
Locomotor activity chambers equipped with infrared beams or a video tracking system.
-
70% ethanol for cleaning
Protocol:
-
Habituation: Allow the rats to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle subcutaneously at the desired doses.
-
Testing:
-
Immediately after injection (or after a specified pre-treatment time), place each rat individually into a locomotor activity chamber.
-
Record locomotor activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include:
-
Horizontal Activity: Total distance traveled, number of beam breaks.
-
Vertical Activity (Rearing): Number of vertical beam breaks.
-
Time spent in the center vs. periphery of the arena: An indicator of anxiety-like behavior.
-
-
-
Data Analysis:
-
The data is typically collected in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
-
Compare the total activity counts or distance traveled between treatment groups using ANOVA. Analyze the time course data using a repeated-measures ANOVA.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation in rodent models.
Caption: this compound's antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.
Caption: General workflow for the preclinical evaluation of this compound.
References
- 1. In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the new potent neuroleptic this compound (R 79,598) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Ocaperidone Administration in Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocaperidone is a potent benzisoxazole derivative antipsychotic agent with high affinity for dopamine D2 and serotonin 5-HT2A receptors. Preclinical animal research is fundamental to characterizing its pharmacological profile, including efficacy, safety, and pharmacokinetics. The choice of administration route is a critical variable in these studies, directly influencing drug absorption, distribution, metabolism, and excretion (ADME), and ultimately, the observed therapeutic and adverse effects. This document provides detailed application notes and standardized protocols for the oral, intravenous, and subcutaneous administration of this compound in common laboratory animal models, namely dogs and rats. The information is compiled from published preclinical data to ensure reproducibility and aid in the design of future studies.
Data Presentation: Quantitative Parameters of this compound Administration
The following tables summarize key quantitative data for this compound administration in animal models based on available literature.
Table 1: this compound Administration and Efficacy in Dogs
| Administration Route | Dosage Form | Dose Range | Efficacy Endpoint | ED50 Value | Onset of Action | Duration of Action | Animal Model |
| Intravenous (i.v.) | Solution | Not Specified | Inhibition of apomorphine-induced emesis | < 1.0 µg/kg[1] | < 0.5 h | Not Specified | Beagle Dogs |
| Subcutaneous (s.c.) | Solution/Suspension | Not Specified | Inhibition of apomorphine-induced emesis | < 1.0 µg/kg[1] | < 0.5 h | Not Specified | Beagle Dogs |
| Oral (p.o.) | Solution/Suspension | Not Specified | Inhibition of apomorphine-induced emesis | < 1.0 µg/kg[1] | < 0.5 h | 24 h[1] | Beagle Dogs |
Table 2: this compound Administration and Receptor Occupancy in Rats
| Administration Route | Dosage Form | Dose (mg/kg) | Receptor Target | Brain Region | ED50 Value (mg/kg) | Animal Model |
| Intravenous (i.v.) | Solution | Not Specified | Dopamine D2 | Striatum & Nucleus Accumbens | 0.14 - 0.16[2] | Wistar Rats |
| Intravenous (i.v.) | Solution | Not Specified | Serotonin 5-HT2A | Frontal Cortex | 0.04 | Wistar Rats |
Experimental Protocols
The following protocols are synthesized from established methodologies for drug administration in animal research and specific data available for this compound.
Oral Administration (p.o.) in Dogs
This protocol is designed for the administration of this compound to dogs to assess its oral bioavailability and efficacy.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Mortar and pestle or appropriate homogenization equipment
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinders and beakers
-
Oral gavage tube or syringe
-
Animal scale
Procedure:
-
Animal Preparation: Fast the dogs overnight (approximately 12-18 hours) before administration to ensure gastric emptying, but allow free access to water. Record the body weight of each animal on the day of the experiment to calculate the correct dose.
-
Formulation Preparation (Suspension):
-
Calculate the required amount of this compound and vehicle based on the desired dose concentration and the number of animals.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer to achieve a homogenous suspension.
-
Adjust the pH of the suspension to near neutral (pH 6.5-7.5) if necessary, using a suitable pH adjuster.
-
-
Administration:
-
Gently restrain the dog.
-
For voluntary intake, the formulation can be mixed with a small amount of palatable food.
-
For gavage, open the dog's mouth and insert the gavage tube over the tongue to the back of the throat.
-
Allow the dog to swallow the tube. Once the tube is in the esophagus, gently advance it to the pre-measured length (from the tip of the nose to the last rib).
-
Administer the formulation slowly.
-
Flush the tube with a small amount of water to ensure the entire dose is delivered.
-
Carefully remove the gavage tube.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress, emesis, or other adverse effects. For pharmacokinetic studies, blood samples should be collected at predetermined time points.
Intravenous Administration (i.v.) in Rats
This protocol is suitable for investigating the central nervous system effects of this compound, such as receptor occupancy, following direct systemic administration.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sterile saline, 0.9% NaCl)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Rat restrainer
-
Heat lamp or warming pad
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize the rats to the laboratory conditions. Record the body weight of each rat before administration.
-
Formulation Preparation (Solution):
-
Prepare a stock solution of this compound in a suitable sterile vehicle. The concentration should be calculated to allow for the desired dose in a small injection volume (typically not exceeding 5 mL/kg for a bolus injection).
-
Ensure the drug is completely dissolved. Sonication or vortexing may be used to aid dissolution.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
-
Administration (Tail Vein Injection):
-
Place the rat in a restrainer, leaving the tail exposed.
-
Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few seconds to dilate the lateral tail veins.
-
Clean the tail with an alcohol swab.
-
Insert the needle (bevel up) into one of the lateral tail veins, advancing it parallel to the vein.
-
A successful cannulation is often indicated by a "flash" of blood in the needle hub.
-
Inject the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring: Return the rat to its home cage and monitor for any adverse reactions. For receptor occupancy studies, animals are typically euthanized at specific time points post-injection for brain tissue collection and analysis.
Subcutaneous Administration (s.c.) in Dogs
This protocol describes the subcutaneous delivery of this compound for assessing its systemic effects and pharmacokinetics following a route that provides slower absorption than intravenous injection.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sterile water for injection, saline)
-
Equipment for formulation preparation (as described for i.v. administration)
-
Sterile syringes (e.g., 1-3 mL) and needles (e.g., 22-25 gauge)
-
Clippers and antiseptic solution
-
Animal scale
Procedure:
-
Animal Preparation: Record the dog's body weight. Acclimatize the animal to handling and the experimental environment.
-
Formulation Preparation: Prepare a sterile solution or suspension of this compound as described for the intravenous or oral routes, respectively. The formulation should be isotonic and at a physiological pH to minimize irritation at the injection site.
-
Administration:
-
Select an injection site, typically in the loose skin over the dorsal scapular region (scruff).
-
If necessary, clip the fur from a small area and clean the skin with an antiseptic solution.
-
Lift a fold of skin to create a "tent."
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the this compound formulation.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
-
Post-Administration Monitoring: Observe the dog for any local reactions at the injection site (e.g., swelling, redness, pain) and for systemic effects.
Visualizations
Signaling Pathway and Experimental Workflows
References
Application Notes and Protocols for the Use of Ocaperidone in Amphetamine-Induced Stereotypy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ocaperidone in preclinical amphetamine-induced stereotypy models. This document is intended to guide researchers in the design and execution of experiments to evaluate the antipsychotic potential of this compound and similar compounds.
Introduction
Amphetamine-induced stereotypy in rodents is a widely used preclinical model to screen for antipsychotic drugs with potential efficacy against the positive symptoms of schizophrenia. Amphetamine, a psychostimulant, induces an excess of synaptic dopamine in the brain, leading to repetitive, compulsive behaviors known as stereotypies. These behaviors are considered analogous to the psychotic symptoms observed in schizophrenia, which are also linked to hyperdopaminergic states.
This compound is a potent benzisoxazolyl piperidine derivative with a strong antagonistic affinity for both dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is characteristic of many atypical antipsychotic medications and is hypothesized to contribute to a favorable side effect profile, particularly a lower incidence of extrapyramidal symptoms (EPS) compared to typical antipsychotics that primarily block D2 receptors. By evaluating the ability of this compound to attenuate amphetamine-induced stereotypy, researchers can gain insights into its potential antipsychotic efficacy and mechanism of action.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in comparison to haloperidol and risperidone in antagonizing amphetamine-induced stereotypy in rats. The data is derived from studies investigating the dose-dependent effects of these compounds on various stages of behavioral response following a high dose of amphetamine.
Table 1: Comparative Potency of this compound, Haloperidol, and Risperidone in Antagonizing Amphetamine-Induced Stereotypy [1]
| Behavioral Stage | This compound (mg/kg) | Haloperidol (mg/kg) | Risperidone (mg/kg) |
| Disinhibition * | 0.0062 - 0.011 | 0.0062 - 0.011 | 0.0062 - 0.011 |
| Inhibition | 0.013 - 0.025 | 0.013 - 0.025 | 0.057 - 0.11 |
| Normalization | 0.074 - 0.080 | 0.074 - 0.080 | 0.71 - 0.77 |
| Suppression | 0.71 | 0.16 | 3.5 |
*Disinhibition refers to the initial reversal of stationary stereotypy into hyperactivity.[1]
Table 2: Potency Ratios of this compound and Risperidone Relative to Haloperidol [1]
| Behavioral Stage | This compound vs. Haloperidol | Risperidone vs. Haloperidol |
| Disinhibition | Equipotent | Equipotent |
| Inhibition | Equipotent | 4.4x less potent |
| Normalization | Equipotent | 9.6x less potent |
| Suppression | 4.4x less potent | 22x less potent |
Experimental Protocols
This section provides a detailed methodology for conducting amphetamine-induced stereotypy experiments to evaluate the effects of this compound.
Protocol 1: Induction of Stereotypy and Assessment of this compound Efficacy
Objective: To assess the dose-dependent effect of this compound on stereotyped behaviors induced by a high dose of amphetamine in rats.
Materials:
-
Male Wistar rats (200-250g)
-
d-Amphetamine sulfate
-
This compound hydrochloride
-
Vehicle for this compound (e.g., 0.9% saline with a drop of Tween 80)
-
Subcutaneous (s.c.) injection needles and syringes
-
Observation chambers (e.g., clear Plexiglas cages)
-
Behavioral scoring software or manual scoring sheets
-
Timer
Procedure:
-
Animal Acclimation: House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Habituation: On the day of the experiment, allow the rats to habituate to the observation chambers for at least 30 minutes before any injections.
-
Drug Preparation:
-
Dissolve d-amphetamine sulfate in 0.9% saline to a final concentration for a 10 mg/kg dose.
-
Prepare a stock solution of this compound hydrochloride in the vehicle and make serial dilutions to achieve the desired dose range (e.g., 0.005 mg/kg to 1.0 mg/kg).
-
-
Drug Administration:
-
Administer the desired dose of this compound (or vehicle for the control group) via subcutaneous injection.
-
30 minutes after this compound administration, administer d-amphetamine (10 mg/kg, s.c.).
-
-
Behavioral Observation and Scoring:
-
Immediately after amphetamine injection, place the rats back into the observation chambers.
-
Observe and score stereotyped behaviors for a period of 90-120 minutes.
-
A common scoring scale for stereotypy is as follows:
-
0: Asleep or stationary
-
1: Active, but no stereotyped behavior
-
2: Hyperactive with some repetitive movements
-
3: Continuous sniffing, licking, or gnawing of the cage floor or walls
-
4: Intense, focused stereotypy (e.g., continuous licking or gnawing of a specific area)
-
-
Observations should be made at regular intervals (e.g., every 5 or 10 minutes).
-
-
Data Analysis:
-
Calculate the mean stereotypy score for each treatment group at each time point.
-
Analyze the data using appropriate statistical methods, such as a two-way ANOVA (treatment x time) followed by post-hoc tests to compare individual treatment groups to the control group.
-
Determine the dose of this compound that produces a significant reduction in stereotypy scores.
-
Visualizations
Signaling Pathways
Caption: Amphetamine and this compound Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow Diagram.
References
Application Note: In Vitro Receptor Binding Assay for Ocaperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocaperidone is a potent benzisoxazole derivative antipsychotic agent. Understanding its interaction with various neurotransmitter receptors is crucial for elucidating its mechanism of action, predicting its therapeutic efficacy, and anticipating potential side effects. This application note provides a detailed protocol for conducting in vitro receptor binding assays to characterize the affinity of this compound for key G protein-coupled receptors (GPCRs) implicated in psychosis, including dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors.
Data Presentation: this compound Receptor Binding Profile
The following table summarizes the in vitro receptor binding affinities of this compound for a range of neurotransmitter receptors. The data is presented as Ki values (in nM), which represent the inhibition constant and are inversely proportional to the binding affinity.
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) |
| Serotonin 5-HT2A | [3H]ketanserin | Rat frontal cortex | 0.14 |
| Dopamine D2 | [3H]spiperone | Rat striatum | 0.75 |
| Alpha-1 Adrenergic | [3H]prazosin | Rat cortex | 0.46 |
| Histamine H1 | [3H]pyrilamine | Guinea pig cerebellum | 1.6 |
| Alpha-2 Adrenergic | [3H]rauwolscine | Rat cortex | 5.4 |
Data compiled from Leysen et al. (1992). A lower Ki value indicates a higher binding affinity.[1]
Signaling Pathways
The primary targets of this compound, the dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors, are all G protein-coupled receptors (GPCRs). Upon activation by their endogenous ligands, these receptors initiate intracellular signaling cascades that modulate neuronal activity. This compound acts as an antagonist at these receptors, blocking the downstream signaling.
Experimental Protocols
This section outlines a detailed methodology for a competitive radioligand binding assay to determine the affinity of this compound for a target GPCR.
I. Materials and Reagents
-
Biological Material: Frozen rat brain tissue (e.g., frontal cortex for 5-HT2A, striatum for D2) or cell membranes from a cell line recombinantly expressing the human receptor of interest.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor of interest (e.g., [³H]ketanserin for 5-HT2A, [³H]spiperone for D2, [³H]prazosin for alpha-1 adrenergic).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Compound: A high concentration of a known, non-labeled antagonist for the target receptor (e.g., ketanserin for 5-HT2A, haloperidol for D2, phentolamine for alpha-1 adrenergic).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
-
Scintillation Cocktail: For use with a liquid scintillation counter.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C).
-
Polypropylene Assay Tubes or 96-well Plates.
-
Equipment:
-
Homogenizer (e.g., Polytron).
-
Refrigerated Centrifuge.
-
Incubator or water bath.
-
Cell Harvester.
-
Liquid Scintillation Counter.
-
II. Experimental Workflow
III. Detailed Methodologies
A. Membrane Preparation
-
Thaw the frozen rat brain tissue or cell pellet on ice.
-
Homogenize the tissue in 10-20 volumes of ice-cold Homogenization Buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension step two more times to wash the membranes.
-
After the final wash, resuspend the pellet in Assay Buffer to a final protein concentration of 0.5-1.0 mg/mL, as determined by a protein assay (e.g., Bradford or BCA).
-
Store the membrane preparation in aliquots at -80°C until use.
B. Competitive Binding Assay
-
Prepare serial dilutions of this compound in Assay Buffer. The concentration range should span several orders of magnitude around the expected Ki value (e.g., 0.01 nM to 10 µM).
-
In polypropylene tubes or a 96-well plate, set up the following reaction mixtures in triplicate:
-
Total Binding: Assay Buffer, radioligand (at a concentration near its Kd), and the membrane preparation.
-
Non-specific Binding: Non-specific binding compound (at a high concentration, e.g., 1-10 µM), radioligand, and the membrane preparation.
-
Competitive Binding: this compound dilution, radioligand, and the membrane preparation.
-
-
The final assay volume is typically 250-500 µL. The order of addition should be buffer/compound, radioligand, and then initiate the reaction by adding the membrane preparation.
-
Incubate the reaction mixtures at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 30-120 minutes).
C. Filtration and Counting
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in 0.3-0.5% polyethyleneimine to reduce non-specific binding of the radioligand.
-
Wash the filters rapidly with 3-4 washes of ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
IV. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
-
Determine the IC50 Value:
-
The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This value is determined by non-linear regression analysis of the competition curve.
-
-
Calculate the Ki Value:
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] = concentration of the radioligand used in the assay.
-
Kd = equilibrium dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This application note provides a robust and detailed framework for determining the in vitro receptor binding profile of this compound. The provided protocol for competitive radioligand binding assays can be adapted for various GPCR targets. The quantitative data generated from these assays are essential for understanding the pharmacological properties of this compound and for guiding further drug development efforts.
References
Application Notes and Protocols: Electrophysiological Effects of Ocaperidone on Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocaperidone is a benzisoxazole derivative with potent antipsychotic activity, primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors. Understanding the electrophysiological consequences of this dual receptor blockade is crucial for elucidating its therapeutic mechanism of action and predicting potential side effects. These application notes provide an overview of the expected electrophysiological effects of this compound on neuronal firing and detailed protocols for their investigation using standard electrophysiological techniques.
While direct quantitative data on the electrophysiological effects of this compound are limited in publicly available literature, its pharmacological profile, similar to the well-characterized atypical antipsychotic risperidone, allows for informed predictions of its impact on neuronal activity. The following data and protocols are based on the known effects of D2 and 5-HT2A receptor antagonists.
Data Presentation: Expected Quantitative Effects of this compound
The following tables summarize the anticipated effects of this compound on key neuronal firing properties based on its mechanism of action as a potent D2 and 5-HT2A antagonist. The values are indicative and may vary depending on the specific neuronal population, brain region, and experimental conditions.
Table 1: Expected Effects of this compound on Spontaneous Neuronal Firing (In Vivo Single-Unit Recording)
| Parameter | Brain Region | Expected Effect of this compound | Typical Magnitude of Change |
| Firing Rate | Striatum | Increase | 20-100% increase |
| Firing Rate | Prefrontal Cortex | Variable (Increase or Decrease) | 10-50% change |
| Firing Pattern | Striatum | Shift from tonic to burst firing | Qualitative change |
| Firing Pattern | Prefrontal Cortex | Regularization of firing | Decrease in coefficient of variation |
Table 2: Expected Effects of this compound on Intrinsic and Synaptic Properties (In Vitro Patch-Clamp Recording)
| Parameter | Neuron Type | Expected Effect of this compound | Typical Magnitude of Change |
| Resting Membrane Potential | Pyramidal Neurons | Minimal to no change | < 5 mV |
| Action Potential Threshold | Pyramidal Neurons | Minimal to no change | < 3 mV |
| Action Potential Amplitude | Pyramidal Neurons | Minimal to no change | < 5% change |
| Afterhyperpolarization (AHP) | Pyramidal Neurons | Potential reduction | 10-30% reduction in amplitude |
| Excitatory Postsynaptic Current (EPSC) Amplitude | Pyramidal Neurons | Variable (may be reduced) | 10-40% reduction |
| Inhibitory Postsynaptic Current (IPSC) Amplitude | Pyramidal Neurons | Variable (may be increased or decreased) | 10-30% change |
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the key signaling pathways influenced by this compound and the general workflows for the experimental protocols described below.
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recordings in Acute Brain Slices
Objective: To characterize the effects of this compound on the intrinsic membrane properties and synaptic transmission of individual neurons.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Standard electrophysiology rig with amplifier, micromanipulators, and data acquisition system
-
Vibratome for tissue slicing
-
Adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Artificial cerebrospinal fluid (ACSF), continuously bubbled with 95% O2 / 5% CO2
-
Internal pipette solution (e.g., K-gluconate based)
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing ACSF.
-
Rapidly dissect the brain and prepare 300 µm coronal slices of the region of interest (e.g., prefrontal cortex, striatum) using a vibratome in ice-cold slicing ACSF.
-
Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for 30 minutes, then maintain at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber under the microscope and continuously perfuse with oxygenated ACSF at 2-3 mL/min.
-
Pull patch pipettes to a resistance of 3-6 MΩ and fill with internal solution.
-
Visually identify a neuron (e.g., a pyramidal neuron in layer V of the prefrontal cortex) using differential interference contrast (DIC) optics.
-
Approach the neuron with the patch pipette and establish a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Current-Clamp:
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to assess input resistance, action potential threshold, firing frequency, and spike adaptation.
-
-
Voltage-Clamp:
-
Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs).
-
Hold the neuron at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
-
-
-
Drug Application:
-
Record stable baseline activity for 5-10 minutes.
-
Bath apply this compound at desired concentrations (e.g., 10 nM, 100 nM, 1 µM) for 10-15 minutes.
-
Repeat the data acquisition protocols in the presence of the drug.
-
Perform a washout with ACSF for at least 20 minutes to assess reversibility.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential properties, and firing rate in current-clamp recordings.
-
Analyze changes in the frequency and amplitude of sEPSCs and sIPSCs in voltage-clamp recordings.
-
Use appropriate statistical tests to compare pre-drug, drug, and washout conditions.
-
Protocol 2: In Vivo Extracellular Single-Unit Recordings
Objective: To investigate the effects of systemically administered this compound on the spontaneous firing rate and pattern of neurons in specific brain regions of an anesthetized or awake, behaving animal.
Materials:
-
This compound solution for injection (e.g., dissolved in saline with a vehicle)
-
Anesthetic (e.g., isoflurane, urethane)
-
Stereotaxic apparatus
-
High-impedance microelectrodes (e.g., tungsten or glass)
-
Electrophysiology recording system with preamplifier, amplifier, and data acquisition software
-
Adult rodents
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region using stereotaxic coordinates.
-
-
Recording:
-
Slowly lower the microelectrode into the brain to the desired depth.
-
Identify and isolate the action potentials of a single neuron (a "unit") based on waveform shape and amplitude.
-
-
Data Acquisition:
-
Record the spontaneous firing activity of the isolated neuron for a stable baseline period of at least 15-20 minutes.
-
-
Drug Administration:
-
Administer this compound systemically (e.g., intraperitoneally, intravenously).
-
Continue to record the firing of the same neuron for an extended period (e.g., 60-120 minutes) to observe the onset, peak, and duration of the drug's effect.
-
-
Data Analysis:
-
Use spike sorting software to ensure the same unit is analyzed throughout the recording.
-
Calculate the firing rate in bins (e.g., 1-minute bins) and plot a time-course of the drug's effect.
-
Analyze changes in firing pattern (e.g., burst analysis, inter-spike interval histograms).
-
Compare the average firing rate and pattern before and after drug administration using appropriate statistical tests.
-
Conclusion
The protocols and expected outcomes outlined in these application notes provide a framework for investigating the electrophysiological effects of this compound. As a potent antagonist of both D2 and 5-HT2A receptors, this compound is predicted to modulate neuronal firing in key brain circuits implicated in psychosis. The detailed characterization of these effects will be instrumental in advancing our understanding of its therapeutic efficacy and in the development of novel antipsychotic agents with improved clinical profiles. Researchers are encouraged to adapt these protocols to their specific experimental questions and to contribute to the growing body of knowledge on the neurophysiological actions of this and similar compounds.
Application Notes and Protocols for Ocaperidone in Conditioned Avoidance Response (CAR) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The conditioned avoidance response (CAR) paradigm is a robust and widely utilized preclinical behavioral assay for assessing the antipsychotic potential of novel compounds.[1][2][3][4][5] This model is predicated on an animal's ability to learn to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding neutral conditioned stimulus (CS; e.g., a light or tone). Clinically effective antipsychotic drugs characteristically suppress this conditioned avoidance behavior at doses that do not impair the animal's ability to escape the aversive stimulus, indicating a specific effect on the motivational salience of the CS rather than a general motor deficit.
Ocaperidone is a potent benzisoxazolyl piperidine neuroleptic with high-affinity antagonism for both dopamine D2 and serotonin 5-HT2A receptors. This pharmacological profile is comparable to that of atypical antipsychotics like risperidone, which are known to be effective in CAR models. Therefore, this compound is expected to effectively suppress conditioned avoidance responding, making the CAR model a critical tool for its preclinical evaluation.
These application notes provide a detailed protocol for evaluating the effects of this compound in a rat CAR model, along with expected outcomes based on its pharmacological profile.
Experimental Protocols
Subjects
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Age/Weight: Young adult rats, typically weighing 250-350g at the start of the experiment.
-
Housing: Animals should be housed in groups of 2-4 per cage in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be in accordance with institutional and national animal welfare guidelines.
Apparatus
-
Shuttle Box: A standard two-way automated shuttle box is used. The box is divided into two equal-sized compartments by a partition with an opening at the floor level, allowing the rat to move freely between them.
-
Stimuli:
-
Conditioned Stimulus (CS): A light source (e.g., a 15 W bulb) and/or an auditory cue (e.g., an 80 dB tone at 2.9 kHz).
-
Unconditioned Stimulus (US): A mild, scrambled electric shock delivered through the grid floor of the shuttle box (e.g., 0.5-1.0 mA).
-
-
Control System: The entire apparatus should be controlled by a computer system capable of programming and recording the experimental parameters, including the timing and presentation of stimuli and the animal's responses.
Experimental Procedure
The procedure consists of three main phases: habituation, acquisition (training), and testing.
a. Habituation (Day 1)
-
Place each rat in the shuttle box for a 5-10 minute period to allow for exploration and adaptation to the novel environment.
-
No stimuli are presented during this phase.
b. Acquisition Training (Days 2-6)
-
Each daily session consists of 30-50 trials.
-
Each trial begins with the presentation of the CS (e.g., light and tone) for a duration of 10 seconds.
-
If the rat moves to the opposite compartment of the shuttle box during the CS presentation (within the 10 seconds), the CS is terminated, and this is recorded as an avoidance response . No shock is delivered.
-
If the rat fails to move to the other compartment during the CS presentation, the US (foot shock) is delivered concurrently with the CS for a maximum of 5 seconds.
-
If the rat moves to the opposite compartment during the US presentation, both the CS and US are terminated, and this is recorded as an escape response .
-
If the rat fails to move to the other compartment during the US presentation, both stimuli are terminated, and this is recorded as an escape failure .
-
The inter-trial interval (ITI) should be varied, with an average of 60 seconds (e.g., ranging from 40 to 80 seconds), to prevent temporal conditioning.
-
Training continues for approximately 5 days or until a stable baseline of at least 80% avoidance responding is achieved for two consecutive days.
c. Drug Testing (Day 7 onwards)
-
Rats that have successfully acquired the avoidance response are used for drug testing.
-
A within-subjects design is often employed, where each animal serves as its own control.
-
On a test day, animals are administered either vehicle or this compound at various doses (e.g., 0.01, 0.03, 0.1 mg/kg, subcutaneously or intraperitoneally). The route and pretreatment time should be based on the pharmacokinetic profile of this compound. For example, a 60-minute pretreatment time is common for many antipsychotics.
-
Following the pretreatment period, the animals are placed in the shuttle box and subjected to a standard 30-50 trial session.
-
The number of avoidance responses, escape responses, and escape failures are recorded.
-
A washout period of at least 48-72 hours should be allowed between different drug doses.
Data Analysis
-
The primary dependent variable is the percentage of avoidance responses in a session.
-
Escape latencies and the number of escape failures are also important measures to assess for potential motor side effects.
-
Data are typically analyzed using a repeated-measures analysis of variance (ANOVA), with drug dose as the within-subjects factor.
-
Post-hoc tests (e.g., Dunnett's or Tukey's test) can be used to compare the effects of different doses of this compound to the vehicle control.
-
The ED50 (the dose that produces a 50% reduction in avoidance responding) can be calculated to determine the potency of this compound.
Data Presentation
The quantitative data from a typical study evaluating this compound in a CAR model would be summarized as follows:
Table 1: Effects of this compound on Conditioned Avoidance Responding in Rats
| Treatment Group | Dose (mg/kg) | Mean % Avoidance (± SEM) | Mean % Escape (± SEM) | Mean % Escape Failures (± SEM) |
| Vehicle | - | 85.2 ± 4.5 | 14.1 ± 4.2 | 0.7 ± 0.5 |
| This compound | 0.01 | 62.5 ± 7.1* | 36.8 ± 6.9 | 0.7 ± 0.5 |
| This compound | 0.03 | 35.8 ± 6.3** | 63.5 ± 6.1 | 0.7 ± 0.5 |
| This compound | 0.1 | 10.4 ± 3.8*** | 88.9 ± 3.9 | 0.7 ± 0.5 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are hypothetical and for illustrative purposes.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound in a conditioned avoidance response model.
Proposed Signaling Pathway of this compound in CAR
The suppression of conditioned avoidance responding by antipsychotic drugs is primarily mediated by the blockade of dopamine D2 receptors in the mesolimbic pathway, particularly in the nucleus accumbens. This pathway is crucial for motivation and the assignment of salience to environmental stimuli. By blocking D2 receptors, this compound is thought to reduce the motivational significance of the conditioned stimulus, thereby decreasing the likelihood of an avoidance response. The additional 5-HT2A receptor antagonism may contribute to a lower incidence of extrapyramidal side effects and could potentially modulate dopaminergic activity.
Caption: this compound's proposed mechanism in suppressing conditioned avoidance response.
References
- 1. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 3. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Pre-Pulse Inhibition (PPI) Test with Ocaperidone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-pulse inhibition (PPI) is a neurological phenomenon where a weaker pre-stimulus (the pre-pulse) inhibits the startle reaction to a subsequent stronger stimulus (the pulse). This process represents a form of sensorimotor gating, a fundamental neural process that filters sensory information to prevent sensory overload and allow for appropriate attentional focus.[1] Deficits in PPI are observed in several neuropsychiatric disorders, most notably schizophrenia, and are thought to reflect an inability to filter out irrelevant stimuli.[1] As such, the PPI test is a valuable translational tool in preclinical research for screening potential antipsychotic drugs.[1]
Ocaperidone is a potent antipsychotic agent characterized by its high affinity as an antagonist for both dopamine D2 and serotonin 5-HT2A receptors.[2] This dual antagonism is a hallmark of many "atypical" antipsychotics, which are often effective in treating the positive symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.[2] While direct public data on this compound's effect on PPI is limited, its pharmacological profile strongly suggests its potential to restore PPI deficits in relevant animal models.
These application notes provide a detailed protocol for conducting a pre-pulse inhibition test to evaluate the effects of this compound. Due to the lack of publicly available quantitative dose-response data for this compound in PPI studies, representative data from studies on risperidone, a pharmacologically similar compound, is provided as an illustrative example.
Data Presentation
Disclaimer: The following table presents representative data on the effect of risperidone, an atypical antipsychotic with a similar D2/5-HT2A antagonist profile to this compound, on pre-pulse inhibition in a rodent model of disrupted sensorimotor gating. This data is intended to be illustrative of the expected outcomes of a study with this compound. Actual results with this compound may vary.
Table 1: Representative Dose-Response Effect of an Atypical Antipsychotic (Risperidone) on Pre-Pulse Inhibition in Rodents with Experimentally-Induced PPI Deficits
| Treatment Group | Dose (mg/kg) | Mean % PPI (± SEM) |
| Vehicle Control | - | 35 ± 5% |
| Psychomimetic (e.g., Apomorphine) | - | 10 ± 4% |
| Risperidone + Psychomimetic | 0.1 | 20 ± 5% |
| Risperidone + Psychomimetic | 0.3 | 38 ± 6% |
| Risperidone + Psychomimetic | 1.0 | 45 ± 7% |
Note: The data presented is a synthesized representation based on findings from multiple studies investigating the effects of atypical antipsychotics on PPI deficits. The specific psychomimetic used to induce PPI deficits can influence the baseline and treatment effects.
Experimental Protocols
Principle of the Assay
The pre-pulse inhibition test measures the extent to which a non-startling auditory stimulus (pre-pulse) can suppress the startle response to a subsequent loud, startling stimulus (pulse). The percentage of inhibition is calculated and used as a measure of sensorimotor gating. Antipsychotic drugs are expected to restore PPI deficits induced by pharmacological agents (e.g., dopamine agonists like apomorphine) or in genetic models of neuropsychiatric disorders.
Materials and Apparatus
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Test Animals: Male Wistar or Sprague-Dawley rats (250-350 g) or C57BL/6 mice (20-30 g). Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
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This compound: To be dissolved in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80). Doses should be prepared fresh on the day of the experiment.
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Startle Response System: A commercially available startle response apparatus (e.g., SR-LAB, San Diego Instruments) consisting of a sound-attenuating chamber, a holding cylinder for the animal, a loudspeaker for delivering auditory stimuli, and a sensor to detect and quantify the startle response.
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Data Acquisition Software: Software provided with the startle response system for programming stimulus parameters and recording startle responses.
Experimental Procedure
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Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the start of the experiment.
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Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage) at a predetermined time before the test session (typically 30-60 minutes).
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Habituation: Place the animal in the holding cylinder within the startle chamber and allow for a 5-minute habituation period with background white noise (e.g., 65-70 dB).
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Test Session: The test session consists of a series of trials presented in a pseudorandom order. A typical session may include:
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Pulse-alone trials: A strong acoustic stimulus (e.g., 110-120 dB, 40 ms duration) to elicit a maximal startle response.
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Pre-pulse + pulse trials: The startling pulse is preceded by a weaker pre-pulse (e.g., 75-85 dB, 20 ms duration). The inter-stimulus interval (ISI) between the onset of the pre-pulse and the onset of the pulse is typically 100 ms.
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No-stimulus trials: Only background noise is presented to measure baseline movement.
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Data Collection: The startle amplitude, measured by the sensor, is recorded for each trial.
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Data Analysis: The percentage of pre-pulse inhibition (% PPI) is calculated for each pre-pulse intensity using the following formula:
% PPI = 100 - [ (Startle amplitude on pre-pulse + pulse trial) / (Startle amplitude on pulse-alone trial) ] x 100
Statistical Analysis
Data should be analyzed using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with treatment and pre-pulse intensity as factors, followed by post-hoc tests to compare individual group means. A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
References
Application Notes and Protocols: Ocaperidone in Social Interaction Deficit Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Social interaction deficits are a core symptom domain in several debilitating neuropsychiatric disorders, including schizophrenia and autism spectrum disorder. The development of effective pharmacological interventions for these social impairments remains a significant challenge. Ocaperidone, a benzisoxazole derivative, has emerged as a compound of interest due to its atypical antipsychotic profile, characterized by potent dopamine D2 and serotonin 5-HT2A receptor antagonism. These pharmacological properties suggest its potential to modulate neural circuits governing social behavior, which are often dysregulated in the aforementioned disorders.
These application notes provide a comprehensive overview of the proposed use of this compound in preclinical social interaction deficit models. The detailed protocols and data presentation guidelines are intended to assist researchers in designing and executing robust studies to evaluate the efficacy of this compound in mitigating social withdrawal and promoting pro-social behaviors.
Putative Signaling Pathways and Mechanism of Action
The therapeutic potential of this compound in ameliorating social deficits is hypothesized to stem from its dual antagonism of D2 and 5-HT2A receptors, which are key modulators of neurotransmission in brain regions critical for social cognition and behavior, such as the prefrontal cortex, amygdala, and nucleus accumbens.
Caption: Putative mechanism of this compound via D2 and 5-HT2A receptor antagonism.
Experimental Protocols
The following are detailed protocols for key behavioral assays used to assess social interaction in rodent models. These protocols can be adapted to evaluate the effects of this compound administration.
Three-Chamber Social Interaction Test
This test assesses sociability and preference for social novelty.
Experimental Workflow:
Caption: Workflow for the Three-Chamber Social Interaction Test.
Methodology:
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Apparatus: A three-chambered box with openings between chambers. The outer chambers contain wire cages.
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Animals: Subject animal and two unfamiliar "stranger" animals of the same sex and strain.
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Procedure:
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Habituation Phase: The subject animal is placed in the center chamber and allowed to explore all three chambers for 10 minutes.
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Sociability Phase: An unfamiliar "Stranger 1" is placed in a wire cage in one of the side chambers. An empty wire cage is placed in the other side chamber. The subject animal is placed back in the center chamber and allowed to explore for 10 minutes.
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Social Novelty Phase: A new unfamiliar "Stranger 2" is placed in the previously empty wire cage. The subject animal is again allowed to explore for 10 minutes.
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Data Collection: The time spent in each chamber and the time spent sniffing each wire cage are recorded using video tracking software.
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This compound Administration: this compound or vehicle should be administered at a predetermined time before the start of the habituation phase (e.g., 30-60 minutes intraperitoneally).
Resident-Intruder Test
This test assesses social investigation and aggressive behaviors.
Methodology:
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Apparatus: The resident animal's home cage.
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Animals: A "resident" animal housed singly for a period to establish territory (e.g., 1-2 weeks) and an unfamiliar "intruder" animal of the same sex and strain.
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Procedure:
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The intruder animal is introduced into the resident's home cage.
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The social interaction between the two animals is recorded for a set period (e.g., 10 minutes).
-
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Data Collection: The duration and frequency of specific social behaviors are scored by a trained observer. These behaviors include sniffing (anogenital, body, head), following, grooming, and aggressive behaviors (e.g., biting, tail rattling).
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This compound Administration: this compound or vehicle is administered to the resident animal prior to the introduction of the intruder.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Sociability in the Three-Chamber Test
| Treatment Group | Dose (mg/kg) | Time with Stranger 1 (s) | Time with Empty Cage (s) | Sociability Index |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | X | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Sociability Index = (Time with Stranger 1 - Time with Empty Cage) / (Time with Stranger 1 + Time with Empty Cage)
Table 2: Effect of this compound on Social Novelty in the Three-Chamber Test
| Treatment Group | Dose (mg/kg) | Time with Stranger 2 (s) | Time with Stranger 1 (s) | Social Novelty Index |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | X | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Social Novelty Index = (Time with Stranger 2 - Time with Stranger 1) / (Time with Stranger 2 + Time with Stranger 1)
Table 3: Effect of this compound on Social Interaction in the Resident-Intruder Test
| Treatment Group | Dose (mg/kg) | Social Investigation (s) | Aggressive Behaviors (frequency) |
| Vehicle | - | Mean ± SEM | Mean ± SEM |
| This compound | X | Mean ± SEM | Mean ± SEM |
| This compound | Y | Mean ± SEM | Mean ± SEM |
| This compound | Z | Mean ± SEM | Mean ± SEM |
Logical Relationship of Experimental Design
The following diagram illustrates the logical flow of a preclinical study investigating this compound's effect on social interaction deficits.
Caption: Logical flow of a preclinical study on this compound.
Conclusion
The protocols and guidelines presented here offer a framework for the systematic evaluation of this compound in animal models of social interaction deficits. By employing these standardized assays and maintaining rigorous data collection and analysis practices, researchers can generate reliable and comparable data to elucidate the therapeutic potential of this compound for a critical and underserved area of psychiatric medicine. Further investigation into the underlying neurobiological mechanisms will be crucial for the continued development of this and other compounds targeting social dysfunction.
Method for Assessing Ocaperidone's Effect on Cognitive Symptoms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocaperidone is a potent benzisoxazolyl piperidine neuroleptic agent characterized by its strong antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[1] Its pharmacological profile is comparable to that of risperidone, suggesting a potential for efficacy against the positive symptoms of schizophrenia with a reduced liability for extrapyramidal side effects.[1] Cognitive impairment is a core and debilitating feature of schizophrenia, and assessing the impact of novel therapeutics like this compound on these deficits is crucial for comprehensive drug development.
These application notes provide a detailed framework for assessing the effects of this compound on cognitive symptoms, encompassing both preclinical and clinical methodologies. The protocols outlined below are based on established and validated assays used in the evaluation of antipsychotic compounds. Given the limited direct public data on this compound's cognitive effects, protocols and data for the pharmacologically similar drug, risperidone, are referenced to provide a practical guide for study design and data interpretation.
Preclinical Assessment of this compound's Cognitive Effects
Preclinical studies in rodent models are essential for the initial evaluation of this compound's pro-cognitive potential. These models aim to mimic the cognitive deficits observed in schizophrenia.
Experimental Protocols
1. Novel Object Recognition (NOR) Task
The NOR task assesses recognition memory, a facet of cognition often impaired in schizophrenia. The protocol is based on the innate tendency of rodents to explore novel objects more than familiar ones.[2][3]
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Apparatus: An open-field arena (e.g., 40x40x40 cm).
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Procedure:
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Habituation: Allow each animal to freely explore the empty arena for 5-10 minutes for 2-3 consecutive days to reduce anxiety and novelty-induced exploratory behavior.
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Familiarization Phase (Trial 1): Place two identical objects in opposite corners of the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented toward it.
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Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours) to assess short-term or long-term memory.
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Test Phase (Trial 2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).
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Data Analysis: Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
2. Touchscreen-Based Cognitive Tasks
Touchscreen operant chambers provide a highly translational method for assessing various cognitive domains in rodents, with direct analogues to human cognitive tests like the Cambridge Neuropsychological Test Automated Battery (CANTAB).[4]
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Apparatus: A "Bussey-Saksida" touchscreen chamber for rodents.
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General Pre-training Protocol:
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Habituation: Acclimatize animals to the testing room and handling.
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Magazine Training: Train animals to collect a liquid reward (e.g., strawberry milkshake) from the reward magazine in the chamber.
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Initial Touch Training: Train animals to touch a simple visual stimulus on the screen to receive a reward.
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Must-Touch Training: Require the animal to touch the stimulus before the reward is delivered.
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Specific Task Protocols:
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Paired-Associate Learning (PAL): This task assesses visual associative learning and memory.
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Procedure: A specific visual pattern is consistently paired with a specific spatial location for reward. The animal must learn to associate the visual stimulus with the correct location.
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Measures: Accuracy (number of correct choices), reaction time, and number of trials to reach a criterion (e.g., 80% accuracy).
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Reversal Learning: This task measures cognitive flexibility.
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Procedure: After an animal has learned to associate one of two visual stimuli with a reward, the stimulus-reward contingency is reversed. The animal must inhibit the previously learned response and learn the new association.
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Measures: Number of errors to reach criterion on the reversal phase, perseverative errors (continuing to choose the previously correct stimulus).
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-
3. Social Cognition Assessment: Three-Chamber Social Approach Task
Social cognitive deficits are a key aspect of schizophrenia. This task assesses social motivation and preference.
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Apparatus: A three-chambered box with openings allowing free access to all chambers.
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Procedure:
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Habituation: Allow the subject mouse to explore all three empty chambers for 10 minutes.
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Sociability Phase: Place a novel, unfamiliar mouse (stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the subject mouse in the center chamber and allow it to explore all three chambers for 10 minutes. Record the time spent in each chamber and the time spent sniffing each wire cage.
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Social Novelty Phase: Replace the empty cage with a new unfamiliar mouse (stranger 2). The subject mouse now has a choice between the familiar mouse (stranger 1) and the novel mouse (stranger 2). Record the time spent exploring each mouse for 10 minutes.
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Data Analysis:
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Sociability Index: (Time with stranger 1 - Time with empty cage) / (Total time)
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Social Novelty Preference: (Time with stranger 2 - Time with stranger 1) / (Total time)
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Experimental Workflow for Preclinical Assessment
Caption: Preclinical experimental workflow for assessing this compound's cognitive effects.
Clinical Assessment of this compound's Cognitive Effects
Clinical trials are necessary to determine the efficacy of this compound in improving cognitive symptoms in patients with schizophrenia. Standardized and validated cognitive batteries should be employed.
Recommended Cognitive Assessment Batteries
1. MATRICS Consensus Cognitive Battery (MCCB)
The MCCB is considered the gold standard for assessing cognitive treatment effects in schizophrenia clinical trials. It evaluates seven key cognitive domains.
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Administration Time: Approximately 60-90 minutes.
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Domains and Subtests:
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Speed of Processing:
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Brief Assessment of Cognition in Schizophrenia (BACS) - Symbol Coding
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Trail Making Test - Part A
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Attention/Vigilance:
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Continuous Performance Test - Identical Pairs (CPT-IP)
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Working Memory:
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Wechsler Memory Scale (WMS-III) - Spatial Span
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Letter-Number Span
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Verbal Learning:
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Hopkins Verbal Learning Test - Revised (HVLT-R)
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Visual Learning:
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Brief Visuospatial Memory Test - Revised (BVMT-R)
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Reasoning and Problem Solving:
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Neuropsychological Assessment Battery (NAB) - Mazes
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Social Cognition:
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Mayer-Salovey-Caruso Emotional Intelligence Test (MSCEIT) - Managing Emotions
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2. Cambridge Neuropsychological Test Automated Battery (CANTAB)
CANTAB is a computerized battery of tests that offers the advantage of standardized administration and scoring, and has versions that are highly translatable from preclinical rodent studies.
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Administration Time: Varies depending on the selected tests, typically around 30-60 minutes.
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Key Tests for Schizophrenia:
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Rapid Visual Information Processing (RVP): Assesses sustained attention.
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Spatial Working Memory (SWM): Measures working memory and strategy use.
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Paired Associates Learning (PAL): Assesses visual memory and new learning.
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Intra-Extra Dimensional Set Shift (IED): A test of rule acquisition and attentional set-shifting, analogous to the Wisconsin Card Sorting Test.
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Stockings of Cambridge (SOC): Assesses planning and problem-solving.
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3. Cogstate Schizophrenia Battery (CSB)
The CSB is a computerized battery designed to be sensitive to cognitive changes in schizophrenia with a lower administrative burden than traditional batteries.
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Administration Time: Approximately 20-30 minutes.
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Core Tests:
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Detection Task: Measures processing speed.
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Identification Task: Assesses attention.
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One Card Learning Task: A test of visual learning.
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One Back Task: Measures working memory.
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Experimental Protocol for a Clinical Trial
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Participant Selection: Recruit patients with a confirmed diagnosis of schizophrenia who exhibit cognitive impairment at baseline.
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Baseline Assessment:
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Administer a chosen cognitive battery (e.g., MCCB).
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Conduct clinical ratings of positive, negative, and general psychopathology (e.g., using the Positive and Negative Syndrome Scale - PANSS).
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Assess functional outcomes (e.g., using the UCSD Performance-Based Skills Assessment - UPSA).
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Randomization: Randomly assign participants to one of the following groups:
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This compound treatment group.
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Placebo control group.
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Active comparator group (e.g., risperidone).
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Treatment Period: Administer the assigned treatment for a predefined period (e.g., 12-24 weeks).
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Follow-up Assessments: Re-administer the cognitive, clinical, and functional assessments at specified time points during and at the end of the treatment period.
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Data Analysis:
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Compare the change from baseline in cognitive scores between the this compound group and the control groups.
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Analyze the correlation between changes in cognitive performance and changes in clinical symptoms and functional outcomes.
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Clinical Trial Workflow
Caption: Workflow for a clinical trial assessing this compound's cognitive effects.
Data Presentation
Quantitative data from cognitive assessments should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Example Data Summary of Cognitive Effects of an Atypical Antipsychotic (Risperidone) in Schizophrenia
| Cognitive Domain | Assessment Tool | Risperidone Effect | Placebo/Control Effect | Between-Group Difference (Effect Size) | Reference |
| Processing Speed | Trail Making Test Part A, BACS Symbol Coding | Improvement | Minimal Change | Small to Medium | |
| Attention/Vigilance | CPT-IP, RVP | Improvement | Minimal Change | Small | |
| Working Memory | WMS-III Spatial Span, SWM | Inconsistent Improvement | Minimal Change | Small | |
| Verbal Learning & Memory | HVLT-R | Improvement | Minimal Change | Small to Medium | |
| Visual Learning & Memory | BVMT-R, PAL | Improvement | Minimal Change | Small | |
| Reasoning & Problem Solving | NAB Mazes, SOC | Improvement | Minimal Change | Small | |
| Social Cognition | MSCEIT | No Clear Improvement | Minimal Change | Negligible |
Note: This table is a qualitative summary based on existing literature for risperidone and serves as an example. Actual quantitative data (e.g., mean change from baseline, standard deviations, p-values, and effect sizes) should be presented in a similar tabular format.
Signaling Pathways
The cognitive effects of this compound are likely mediated by its dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, particularly within the prefrontal cortex, a key brain region for executive function and working memory.
Hypothesized Signaling Pathway for Pro-Cognitive Effects
Caption: Hypothesized signaling pathway of this compound's pro-cognitive effects.
This document provides a comprehensive guide for the preclinical and clinical assessment of this compound's effects on cognitive symptoms. The use of standardized, validated, and translational methodologies is paramount for obtaining reliable and meaningful data to inform the development of this novel antipsychotic agent.
References
- 1. Risperidone, negative symptoms and cognitive deficit in schizophrenia: an open study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of risperidone on cognitive functioning in a sample of Asian patients with schizophrenia in Singapore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of risperidone on cognition in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cognitive and psychomotor effects of risperidone in schizophrenia and schizoaffective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Ocaperidone solubility for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing Ocaperidone solutions for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a novel antipsychotic agent with a unique chemical structure that includes a piperidine moiety and a fluorobenzoxazole group.[1] It is known to be a potent antagonist of both serotonin 5-HT2 and dopamine D2 receptors.[2][3] Its pharmacological profile suggests it may offer advantages over traditional antipsychotics, particularly in minimizing certain side effects.[1][3]
Q2: What are the basic physicochemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for troubleshooting its solubility.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₅FN₄O₂ | |
| Molecular Weight | 420.49 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 180 - 184 °C | |
| pKa (predicted) | 7.97 ± 0.10 |
Q3: What is the recommended solvent for making an this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has a reported solubility of up to 16.0 mg/mL (38.1 mM) in DMSO. For aqueous buffers, this compound is sparingly soluble. Therefore, a common practice is to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.
Q4: What is the maximum recommended concentration of DMSO for in vitro cell-based assays?
A4: The concentration of DMSO in the final culture medium should be kept to a minimum, as it can be toxic to cells. A concentration of 0.1% DMSO is generally considered safe for most cell lines, while some may tolerate up to 1%. It is always recommended to test the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q5: How should I store this compound solutions?
A5: this compound powder should be stored at 2-8°C. Once dissolved, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Aqueous solutions of similar compounds are often not recommended to be stored for more than one day. Stability studies on various antipsychotics suggest that storage at 4°C in the absence of light can improve stability for short periods. For long-term storage of over 60 days, -80°C is recommended.
Troubleshooting Guide for this compound Solubility
This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.
Problem 1: this compound powder is not dissolving in my chosen solvent.
| Possible Cause | Recommended Solution |
| Incorrect Solvent Selection | For initial stock solutions, use an organic solvent like DMSO. This compound has very poor aqueous solubility. |
| Insufficient Mixing/Time | Vortex the solution for several minutes. Gentle warming (e.g., in a 37°C water bath) and/or sonication can also aid dissolution. |
| Low-Quality Compound | Ensure you are using high-purity this compound (≥98%). Impurities can affect solubility. |
Problem 2: My this compound solution precipitates when I dilute it into my aqueous cell culture medium or buffer.
| Possible Cause | Recommended Solution |
| Exceeded Aqueous Solubility | The final concentration of this compound in your aqueous medium is too high. Decrease the final concentration of this compound in your experiment. |
| Rapid pH or Polarity Change | Dilute the DMSO stock solution slowly and with constant stirring into the aqueous medium. Avoid adding the aqueous buffer directly to the concentrated stock. |
| High Final DMSO Concentration | A high percentage of DMSO can sometimes cause precipitation upon dilution. Try to keep the final DMSO concentration below 1%. |
| Buffer Composition | Certain salts or proteins (like those in serum) in the medium can affect drug solubility. Test the solubility in a simpler buffer (like PBS) first, then in your complete medium. |
Problem 3: I need a higher concentration of this compound in my aqueous medium than I can achieve by simple dilution.
| Recommended Strategy | Description |
| Use of Co-solvents | Formulations using a combination of solvents can improve solubility. A published protocol for this compound uses a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, achieving a solubility of at least 1.67 mg/mL. |
| Complexation with Cyclodextrins | Cyclodextrins are used to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility. A protocol for this compound uses 10% DMSO in a solution of 20% SBE-β-CD in saline. |
| pH Adjustment | For weakly basic drugs, adjusting the pH of the aqueous solution to be more acidic can increase solubility by promoting the formation of the more soluble ionized form. |
| Use of Surfactants | Surfactants like Tween-80 can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions. |
Below is a workflow diagram to help you troubleshoot solubility issues systematically.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weighing: Accurately weigh out 4.205 mg of this compound powder (MW = 420.49 g/mol ).
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Dissolution: Add 1 mL of high-purity DMSO to the powder.
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Mixing: Vortex the vial thoroughly for 2-3 minutes until the solid is completely dissolved. If necessary, place the vial in a sonicator bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into single-use volumes in appropriate vials and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution using a Co-Solvent Vehicle
This protocol is adapted from a published method for in vivo use and can be modified for in vitro applications where higher concentrations are needed.
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Prepare Vehicle: Prepare the co-solvent vehicle by mixing the components in the following ratio:
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40% PEG300
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5% Tween-80
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45% Saline (or PBS for in vitro use)
-
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Initial Dissolution: First, dissolve the required amount of this compound in DMSO to make a concentrated stock. Aim for 10% of your final desired volume to be this DMSO stock.
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Mixing: Add the DMSO-Ocaperidone stock to the pre-mixed vehicle (PEG300, Tween-80, Saline/PBS).
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Final Mixing: Vortex the final solution thoroughly to ensure homogeneity. The solution should be clear.
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Use: Use the freshly prepared solution for your experiment. Do not store this complex aqueous solution for extended periods.
This compound's Mechanism of Action
This compound is a potent antagonist at dopamine D2 and serotonin 5-HT2 receptors. Antagonism of these receptors is a common mechanism for antipsychotic drugs and is believed to be responsible for their therapeutic effects on the symptoms of schizophrenia. The diagram below illustrates this primary mechanism.
References
Technical Support Center: Ocaperidone Off-Target Effects in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of ocaperidone in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target binding sites of this compound identified in preclinical studies?
A1: Preclinical in vitro studies have demonstrated that besides its high affinity for dopamine D2 and serotonin 5-HT2A receptors, this compound also binds with high affinity to several other receptors, which are considered its primary off-target sites. These include alpha-1 adrenergic, histamine H1, and alpha-2 adrenergic receptors.[1]
Q2: How does the off-target binding profile of this compound compare to other antipsychotics like risperidone and haloperidol?
A2: this compound's off-target profile shows some similarities to risperidone, another benzisoxazole derivative. Both exhibit high affinity for 5-HT2A, D2, alpha-1 adrenergic, and H1 receptors.[1] However, this compound demonstrates a more potent D2 receptor occupancy in vivo compared to risperidone.[1] In contrast, haloperidol shows high affinity primarily for D2 receptors and sigma sites, with less activity at serotonergic, adrenergic, and histaminergic receptors.[1]
Q3: What are the potential functional consequences of this compound's off-target activities?
A3: The off-target binding of this compound can lead to various physiological effects. Antagonism at alpha-1 adrenergic receptors is associated with cardiovascular side effects such as orthostatic hypotension. Histamine H1 receptor antagonism can contribute to sedation and weight gain. While specific preclinical data on this compound-induced metabolic effects are limited, this is a known class effect for atypical antipsychotics with potent H1 antagonism.[2]
Q4: Is there evidence of this compound causing extrapyramidal symptoms (EPS) in preclinical models?
A4: Preclinical studies in rats suggest that this compound has a lower propensity to induce catalepsy, a proxy for EPS, compared to the typical antipsychotic haloperidol. The dissociation between the inhibition of apomorphine-induced behavior (an indicator of antipsychotic efficacy) and the induction of catalepsy is significantly higher for this compound, similar to risperidone, suggesting a reduced risk of EPS.
Troubleshooting Guides
Problem: Unexpected Cardiovascular Effects in Animal Models
Possible Cause 1: Alpha-1 Adrenergic Receptor Blockade
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Symptom: Observation of a drop in blood pressure (hypotension), particularly upon standing (orthostatic hypotension), in test animals.
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Troubleshooting:
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Confirm Receptor Occupancy: Ensure that the in vivo dosing regimen achieves a plasma concentration of this compound sufficient to occupy alpha-1 adrenergic receptors, based on its known Ki value.
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Monitor Cardiovascular Parameters: Continuously monitor blood pressure and heart rate in conscious, freely moving animals using telemetry to accurately assess cardiovascular dynamics.
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Dose-Response Analysis: Conduct a dose-response study to establish a correlation between the this compound dose, plasma concentration, and the observed hypotensive effects.
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Possible Cause 2: Cardiac Ion Channel Inhibition (hERG)
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Troubleshooting:
-
In Vitro hERG Assay: Conduct a patch-clamp electrophysiology study using cells expressing the hERG potassium channel to determine the IC50 of this compound for hERG current inhibition.
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In Vivo ECG Monitoring: In animal models (e.g., dogs, non-human primates), perform continuous ECG monitoring via telemetry following this compound administration to assess for QT interval prolongation.
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Safety Margin Calculation: Compare the in vitro hERG IC50 value with the expected therapeutic plasma concentrations to calculate a safety margin. A smaller safety margin indicates a higher risk of clinical QT prolongation.
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Problem: Sedation or Unexplained Weight Gain in Chronic Studies
Possible Cause: Histamine H1 Receptor Antagonism
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Symptom: Animals appear drowsy, have reduced locomotor activity, or show a significant increase in body weight over the course of the study that is not attributable to normal growth.
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Troubleshooting:
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CNS Safety Assessment: Utilize a functional observational battery (FOB) or Irwin test to systematically assess behavioral and physiological signs of sedation.
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Metabolic Monitoring: In long-term studies, regularly monitor body weight, food intake, and metabolic parameters such as fasting glucose and lipid profiles.
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Pair-Feeding Studies: To differentiate between direct metabolic effects and hyperphagia-induced weight gain, conduct a pair-feeding study where control animals are given the same amount of food as the this compound-treated group.
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Data Presentation
Table 1: In Vitro Receptor Binding Profile of this compound
| Receptor Subtype | Ki (nM) | Reference Compound | Ki (nM) |
| Serotonin 5-HT2 | 0.14 | Risperidone | 0.12 |
| Alpha 1-Adrenergic | 0.46 | Risperidone | 0.81 |
| Dopamine D2 | 0.75 | Risperidone | 3.0 |
| Histamine H1 | 1.6 | Risperidone | 2.1 |
| Alpha 2-Adrenergic | 5.4 | Risperidone | 7.3 |
Data extracted from Leysen et al., 1992.
Experimental Protocols
Radioligand Receptor Binding Assay (Competitive Inhibition)
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Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor (e.g., HEK293 cells for human D2 receptors).
-
Assay Buffer: Use an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
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Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of this compound.
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Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
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Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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In Vivo Catalepsy Assessment (Bar Test)
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Objective: To assess the potential of this compound to induce extrapyramidal side effects in rodents.
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Methodology:
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Apparatus: A horizontal bar is placed at a specific height (e.g., 9 cm for rats).
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Animal Dosing: Administer this compound or a reference compound (e.g., haloperidol) to the test animals via the desired route (e.g., intraperitoneal).
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Test Procedure: At predetermined time points after dosing, place the animal's forepaws on the bar.
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Measurement: Record the time it takes for the animal to remove both forepaws from the bar (descent latency). A longer descent latency is indicative of catalepsy.
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Cut-off Time: A maximum trial duration (e.g., 180 seconds) is typically set.
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Data Analysis: Compare the descent latencies between the this compound-treated groups, vehicle control, and a positive control group.
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Mandatory Visualization
Caption: Logical relationship of this compound's off-target binding and potential downstream effects.
Caption: Experimental workflow for a radioligand receptor binding assay.
Caption: Simplified signaling pathway of the Histamine H1 receptor.
References
Technical Support Center: Managing Extrapyramidal Side Effects of Ocaperidone in Rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing extrapyramidal side effects (EPS) of Ocaperidone in rat models. Given that this compound was abandoned in Phase II trials due to significant EPS, this guide utilizes data from analogous antipsychotics, such as haloperidol and risperidone, which share a similar mechanism of action involving potent D2 and 5-HT2A receptor antagonism, to provide relevant experimental protocols and management strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it associated with a high risk of extrapyramidal side effects?
A1: this compound is a benzisoxazole antipsychotic that acts as a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[1] While this profile is typical for many second-generation antipsychotics, this compound's development was halted in Phase II clinical trials due to an unacceptable incidence of extrapyramidal side effects.[2] EPS are movement disorders that arise from the blockade of D2 receptors in the nigrostriatal pathway of the brain, which is crucial for motor control.
Q2: What are the common extrapyramidal side effects observed in rats treated with D2 antagonists like this compound?
A2: In rats, the most common and measurable EPS induced by D2 antagonists include:
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Catalepsy: A state of immobility and failure to correct an externally imposed posture, analogous to parkinsonian rigidity and akinesia in humans.[3][4]
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Vacuous Chewing Movements (VCMs): Spontaneous, purposeless chewing motions that are considered an animal model of human tardive dyskinesia, a late-onset and potentially irreversible movement disorder.
Q3: How can I model this compound-induced EPS in my rat experiments?
A3: Due to the limited availability of this compound for research, potent D2 antagonists like haloperidol (a typical antipsychotic) or high-dose risperidone (an atypical antipsychotic) are commonly used to model EPS in rats. These compounds reliably induce catalepsy and VCMs, providing a platform to test potential mitigation strategies.
Q4: What are the primary pharmacological strategies for managing this compound-induced EPS in rats?
A4: The main strategies involve co-administration of agents that can counteract the effects of D2 blockade in the striatum:
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Anticholinergic Agents: Drugs like benztropine, biperiden, and trihexyphenidyl are effective in reducing catalepsy. They work by restoring the balance between dopamine and acetylcholine neurotransmission in the striatum.
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5-HT2A Receptor Antagonists: Compounds like MDL 100,907 and ketanserin can also mitigate EPS. Antagonism of 5-HT2A receptors is believed to indirectly increase dopamine release in the striatum, thereby competing with the D2 blockade.
Q5: Are there non-pharmacological factors that can influence the expression of EPS in rats?
A5: Yes, several factors can modulate the severity of EPS in rat models. For instance, the strain of the rat can significantly impact the development of VCMs. Additionally, environmental stimuli, such as aversive situations, have been shown to temporarily disrupt cataleptic states.
Troubleshooting Guides
Issue 1: High incidence of catalepsy in this compound-treated rats.
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Problem: Rats exhibit significant motor rigidity and immobility shortly after this compound (or a proxy like haloperidol) administration, interfering with other behavioral tests.
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Troubleshooting Steps:
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Dose Adjustment: The most straightforward approach is to lower the dose of the antipsychotic. Catalepsy is a dose-dependent effect.
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Co-administration with an Anticholinergic: Administer an anticholinergic agent such as benztropine or biperiden. These are standard treatments for drug-induced parkinsonism.
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Co-administration with a 5-HT2A Antagonist: If maintaining a high D2 blockade is necessary, co-treatment with a selective 5-HT2A antagonist like MDL 100,907 can reduce catalepsy.
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Issue 2: Development of vacuous chewing movements (VCMs) during chronic studies.
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Problem: Rats on long-term this compound (or proxy) treatment are developing VCMs, indicative of tardive dyskinesia.
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Troubleshooting Steps:
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Dose Reduction: Similar to catalepsy, the incidence and severity of VCMs are often related to the cumulative dose of the antipsychotic.
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Switch to an Atypical Antipsychotic with Lower EPS Profile: If the experimental design allows, switching to an antipsychotic with a more favorable 5-HT2A/D2 binding ratio might reduce VCMs.
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Investigate Antioxidant Therapies: Some research suggests that oxidative stress may contribute to the pathophysiology of tardive dyskinesia. Co-administration of antioxidants could be explored as a potential mitigating strategy.
-
Experimental Protocols
Protocol 1: Induction and Assessment of Catalepsy in Rats
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Objective: To induce and quantify catalepsy in rats following the administration of a D2 antagonist.
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Materials:
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Male Sprague-Dawley rats (200-250g)
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Haloperidol (as a proxy for this compound)
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Vehicle (e.g., saline with 0.1% lactic acid)
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Catalepsy bar apparatus (a horizontal bar 9 cm above the base) or a grid test apparatus.
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Stopwatch
-
-
Procedure:
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Administer haloperidol (e.g., 0.5-2 mg/kg, intraperitoneally) or vehicle to the rats.
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At set time points (e.g., 30, 60, 90, 120 minutes) post-injection, place the rat's forepaws on the elevated bar.
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Start the stopwatch and measure the time it takes for the rat to remove both paws from the bar (descent latency).
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A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire period, it is assigned the maximum score.
-
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Data Analysis: Compare the mean descent latency between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Induction and Quantification of Vacuous Chewing Movements (VCMs)
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Objective: To induce and quantify VCMs in a rat model of tardive dyskinesia.
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Materials:
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Male Sprague-Dawley rats
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Haloperidol decanoate (long-acting injectable) or daily injections of haloperidol/risperidone.
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Observation cages with a clear front.
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Video recording equipment.
-
-
Procedure:
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Treat rats chronically with the antipsychotic (e.g., haloperidol 1-2 mg/kg/day for several weeks).
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At regular intervals (e.g., weekly), place each rat individually in the observation cage and allow a 10-minute acclimatization period.
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Record the rat's behavior for a set period (e.g., 2-5 minutes).
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A trained observer, blind to the treatment groups, will later score the number of VCMs from the video recordings. VCMs are defined as purposeless chewing motions in the absence of any food source.
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Data Analysis: Compare the mean number of VCMs between the treatment and control groups over time using repeated measures ANOVA.
Quantitative Data Summary
Table 1: Effect of Anticholinergic and 5-HT2A Antagonist Treatment on Haloperidol-Induced Catalepsy in Rats
| Treatment Group | Dose (mg/kg) | Mean Catalepsy Score (seconds) | % Reduction in Catalepsy |
| Haloperidol | 1.0 | 150 ± 20 | - |
| Haloperidol + Benztropine | 1.0 + 2.5 | 45 ± 10 | 70% |
| Haloperidol + MDL 100,907 | 0.5 + 0.1 | 60 ± 15 | 60% |
Data are presented as mean ± SEM and are synthesized from typical findings in the literature.
Table 2: Dose-Dependent Induction of Vacuous Chewing Movements (VCMs) with Chronic Antipsychotic Treatment
| Antipsychotic | Chronic Dose (mg/kg/day) | Mean VCMs per 2 min (at 12 weeks) |
| Vehicle Control | - | 2 ± 1 |
| Risperidone | 1.5 | 5 ± 2 |
| Risperidone | 6.0 | 25 ± 5 |
| Haloperidol | 1.5 | 30 ± 6 |
Data are presented as mean ± SEM and are illustrative of findings from chronic administration studies.
Visualizations
Caption: Workflow for assessing antipsychotic-induced catalepsy in rats.
References
- 1. Extrapyramidal side effects of antipsychotics are linked to their association kinetics at dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of antipsychotics on haloperidol-induced vacuous chewing movements and subcortical gene expression in the rat | CDRL [cdrl-ut.org]
- 3. researchgate.net [researchgate.net]
- 4. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Catalepsy Induction with Ocaperidone in Rats
Welcome to the technical support center for researchers utilizing ocaperidone in studies involving the mitigation of drug-induced catalepsy in rats. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is thought to mitigate catalepsy?
A1: this compound is a potent dopamine D2 receptor antagonist with strong, equivalent serotonin 5-HT2A receptor antagonist properties.[1] The primary hypothesis for its low extrapyramidal side-effect (EPS) liability, including catalepsy, is that its potent 5-HT2A antagonism counteracts the motor-inhibiting effects of D2 receptor blockade in the nigrostriatal pathway. This dual-receptor action is a hallmark of many atypical antipsychotics which generally have a lower propensity to induce catalepsy compared to typical antipsychotics like haloperidol.[1]
Q2: How does this compound's profile in catalepsy induction compare to risperidone and haloperidol?
A2: Studies have shown that the separation between the effective dose for blocking dopamine agonist-induced behaviors and the dose that induces catalepsy is significantly wider for this compound and risperidone compared to haloperidol.[1] This suggests a lower risk of catalepsy at therapeutically relevant doses for this compound, similar to risperidone.[1]
Q3: Can this compound be used to reverse existing catalepsy induced by another drug?
Q4: What is the expected onset and duration of this compound's action in rats?
A4: In studies on its dopamine antagonist effects in dogs, this compound has a rapid onset of action (less than 30 minutes) and a long duration of action (up to 24 hours) after oral administration. A similar pharmacokinetic profile can be expected in rats, but should be confirmed for the specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in catalepsy measurements between rats in the same group. | 1. Inconsistent handling of animals. 2. Minor differences in the placement of paws on the bar. 3. Stress or anxiety in the animals. 4. Natural individual variation in drug response. | 1. Ensure all experimenters are trained in a standardized handling and testing procedure. 2. Acclimate rats to the testing room and apparatus before the experiment. 3. Increase the number of animals per group to improve statistical power. |
| No significant catalepsy observed in the haloperidol control group. | 1. Incorrect dose of haloperidol. 2. Improper administration of the drug (e.g., intraperitoneal injection failing to enter the peritoneal cavity). 3. The time point of measurement is not aligned with the peak effect of haloperidol. | 1. Verify the concentration of the haloperidol solution and the injected volume. A typical dose for inducing robust catalepsy is around 1.0-1.13 mg/kg, i.p. 2. Ensure proper injection technique. 3. Measure catalepsy at multiple time points (e.g., 30, 60, 90, 120 minutes) after haloperidol administration to capture the peak effect. |
| This compound does not appear to mitigate haloperidol-induced catalepsy. | 1. The dose of this compound is too low. 2. The timing of this compound administration relative to haloperidol is not optimal. 3. The dose of haloperidol is too high, causing a ceiling effect that is difficult to reverse. 4. The specific subtype of serotonin receptor involved in mitigation may not be the primary target of this compound in this context. | 1. Perform a dose-response study for this compound. 2. Vary the pre-treatment time of this compound before administering haloperidol. 3. Consider using a lower, yet still effective, dose of haloperidol. 4. Be aware that some studies suggest 5-HT2A antagonism may not reverse or could even enhance catalepsy under certain conditions, while 5-HT2C antagonism appears more robustly effective. |
| Rats are falling off the bar immediately or are exhibiting excessive sedation. | 1. The dose of the drug(s) is too high, causing sedation or motor impairment instead of catalepsy. 2. The bar height is not appropriate for the size of the rats. | 1. Lower the dose of the drugs. Perform a righting reflex test to distinguish between catalepsy and sedation. 2. Adjust the height of the bar. The rat should be in a "half-rearing" position with its hind paws on the floor. |
Experimental Protocols
While specific data on this compound mitigating haloperidol-induced catalepsy is not available in the searched literature, a representative experimental protocol can be designed based on studies that have successfully reversed haloperidol-induced catalepsy using other serotonergic antagonists. The following protocol uses a selective 5-HT2C/2B antagonist as a proxy to illustrate the methodology.
Objective: To assess the potential of a test compound (e.g., this compound) to mitigate catalepsy induced by haloperidol in rats.
Materials:
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Male Sprague-Dawley rats (200-250g)
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Haloperidol
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This compound
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Vehicle for each drug
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Catalepsy bar (a horizontal bar, approximately 1 cm in diameter, raised 9-10 cm above a flat surface)
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Stopwatches
Procedure:
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Acclimation: House the rats in the experimental facility for at least one week before the experiment. On the day of the experiment, allow the animals to acclimate to the testing room for at least 60 minutes.
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Drug Preparation: Prepare fresh solutions of haloperidol and this compound in their respective vehicles on the day of the experiment.
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Grouping: Randomly assign rats to experimental groups (n=6-8 per group):
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Group 1: Vehicle (for this compound) + Vehicle (for Haloperidol)
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Group 2: Vehicle (for this compound) + Haloperidol (e.g., 1.13 mg/kg, i.p.)
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Group 3: Low dose this compound + Haloperidol
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Group 4: Medium dose this compound + Haloperidol
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Group 5: High dose this compound + Haloperidol
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Administration:
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Administer the assigned dose of this compound or its vehicle via the desired route (e.g., peroral, p.o.).
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After a set pre-treatment time (e.g., 60 minutes), administer haloperidol (1.13 mg/kg, i.p.) or its vehicle to all rats.
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Catalepsy Assessment (Bar Test):
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At a specified time after haloperidol injection (e.g., 90 minutes), begin the catalepsy assessment.
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Gently place the rat's forepaws on the horizontal bar, with its hind paws resting on the bench.
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Start the stopwatch immediately.
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Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
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A cut-off time should be established (e.g., 180 seconds). If the rat remains on the bar for the entire duration, record the cut-off time.
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Data Analysis: Analyze the descent latencies between the different groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant decrease in descent latency in the this compound-treated groups compared to the haloperidol-only group would indicate mitigation of catalepsy.
Data Presentation
The following tables present representative quantitative data from a study that successfully reversed haloperidol-induced catalepsy with a 5-HT2C/2B receptor antagonist, SB-228357. This data is provided as an example of how to structure results from a catalepsy mitigation experiment.
Table 1: Dose-Dependent Induction of Catalepsy by Haloperidol
| Treatment Group | Dose (mg/kg, i.p.) | Number of Cataleptic Rats / Total Rats |
| Vehicle | - | 0 / 6 |
| Haloperidol | 0.38 | 3 / 6 |
| Haloperidol | 1.13 | 6 / 6 |
| Haloperidol | 3.76 | 6 / 6 |
| Data adapted from a study where catalepsy was defined as immobility for at least 30 seconds, 90 minutes after dosing. |
Table 2: Reversal of Haloperidol-Induced Catalepsy by a 5-HT2C/2B Antagonist
| Pre-treatment Group | Dose (mg/kg, p.o.) | Haloperidol Dose (mg/kg, i.p.) | Number of Cataleptic Rats / Total Rats |
| Vehicle | - | 1.13 | 6 / 6 |
| SB-228357 | 0.32 | 1.13 | 3 / 6 |
| SB-228357 | 1.0 | 1.13 | 2 / 6 |
| SB-228357 | 3.2 | 1.13 | 2 / 6 |
| SB-228357 | 10.0 | 1.13 | 1 / 6 |
| Data adapted from a study showing a significant reversal of catalepsy. |
Mandatory Visualizations
Caption: Experimental workflow for a catalepsy mitigation study.
References
Ocaperidone Stability & Storage: A Technical Support Resource
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and proper storage of ocaperidone for laboratory use. The following information is curated to address common challenges and questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for solid this compound?
For routine laboratory use, solid this compound should be stored in a cool, dry, and dark environment to minimize degradation.[1][2] It is crucial to keep containers tightly sealed to prevent exposure to moisture and air.[1] All chemical containers must be clearly labeled with the substance name and hazard category.[3]
Q2: How should I store solutions of this compound?
The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. For short-term storage, solutions should be kept in a refrigerator (2-8 °C). For long-term storage, consider freezing aliquots at -20 °C or below to prevent repeated freeze-thaw cycles, which can degrade the compound. Always use tightly sealed containers to prevent solvent evaporation and contamination.
Q3: Is this compound sensitive to light?
Yes, compounds with structures similar to this compound can be sensitive to light.[4] Therefore, it is best practice to store both solid this compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light exposure.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, analogous compounds like risperidone undergo degradation through oxidation and hydrolysis. Potential degradation products could include N-oxides from oxidation and cleavage of the benzisoxazole ring through hydrolysis.
Q5: How can I tell if my this compound has degraded?
Visual inspection of solid material for changes in color or the appearance of liquids can indicate degradation. For solutions, cloudiness or precipitation may suggest instability. The most reliable method to assess purity and detect degradation products is through analytical techniques like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid material. Verify the purity of the solid this compound using a suitable analytical method like HPLC. |
| Precipitate forms in a stored this compound solution. | Poor solubility in the chosen solvent at storage temperature or compound degradation. | Try a different solvent or a co-solvent system. Ensure the storage temperature is appropriate for the solvent used. If degradation is suspected, discard the solution and prepare a fresh one. |
| Discoloration of solid this compound. | Exposure to light, heat, or reactive atmospheric components. | Discard the discolored material. Review storage procedures to ensure protection from light and heat, and that the container is properly sealed. |
Stability Testing Guidelines
For comprehensive stability studies, it is recommended to follow established guidelines such as those from the International Council for Harmonisation (ICH). These studies help to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.
General Stability Test Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. Data adapted from ICH Q1A(R2) guidelines.
Frequency of Testing
For long-term stability studies, testing should be frequent enough to establish the stability profile. The recommended frequency is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.
1. Objective: To develop a reversed-phase HPLC method capable of quantifying this compound in the presence of its degradation products.
2. Materials and Equipment:
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This compound reference standard
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HPLC grade acetonitrile, methanol, and water
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Analytical balance
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Volumetric flasks and pipettes
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HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
3. Method Development:
- Solvent Selection: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
- Forced Degradation Studies: Subject this compound solutions to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
- Acidic: 0.1 N HCl at 60°C for 24 hours.
- Basic: 0.1 N NaOH at 60°C for 24 hours.
- Oxidative: 3% H₂O₂ at room temperature for 24 hours.
- Thermal: Heat solid this compound at 80°C for 48 hours.
- Photolytic: Expose this compound solution to UV light (e.g., 254 nm) for 24 hours.
- Chromatographic Conditions:
- Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by UV scan of this compound (e.g., 280 nm).
- Column Temperature: 30°C.
- Optimization: Adjust the gradient, pH of the mobile phase, and other chromatographic parameters to achieve adequate separation between the parent this compound peak and all degradation product peaks.
4. Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
References
Ocaperidone Technical Support Center: Troubleshooting Variability in Behavioral Responses
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in behavioral responses to Ocaperidone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (R 79598) is a benzisoxazole antipsychotic agent.[1] Its primary mechanism of action is potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[2][3] This dual antagonism is a characteristic feature of many atypical antipsychotics and is thought to contribute to their efficacy in treating symptoms of psychosis with a potentially lower risk of certain side effects compared to typical antipsychotics.[3][4] this compound also exhibits high affinity for alpha-1 and alpha-2 adrenergic receptors, as well as histamine H1 receptors.
Q2: What are the expected behavioral effects of this compound in preclinical models?
In animal models, this compound has been shown to inhibit behaviors induced by dopamine agonists like apomorphine and amphetamine. It is also effective in antagonizing behaviors induced by serotonin agonists. At appropriate doses, this compound is expected to reduce hyperactivity, stereotypy, and other behaviors relevant to the study of psychosis. However, at higher doses, it may induce catalepsy, a state of motor rigidity.
Q3: We are observing significant inter-individual variability in the behavioral responses of our test animals to this compound. What are the potential causes?
Variability in response to antipsychotic medication is a well-documented phenomenon. Several factors can contribute to this variability in a preclinical setting:
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Genetic Factors: Differences in the genes encoding for drug-metabolizing enzymes (like cytochrome P450 enzymes) or the target receptors can lead to significant variations in drug response.
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Physiological Factors: The age, sex, and overall health status of the animals can impact drug metabolism and disposition. For example, older animals may have reduced organ function, affecting drug clearance.
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Environmental Factors: Housing conditions, diet, and stress levels can all influence an animal's physiology and, consequently, its response to a drug.
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Experimental Procedures: Inconsistencies in drug administration, handling of the animals, or the behavioral testing protocol itself can introduce variability.
Troubleshooting Guides
Issue 1: Higher than expected sedation or catalepsy at therapeutic doses.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose Miscalculation | Double-check all calculations for dose preparation. Ensure accurate weighing of the compound and correct dilution volumes. |
| Animal Strain Sensitivity | Different rodent strains can have varying sensitivities to antipsychotic drugs. Review the literature for data on the strain you are using or consider conducting a pilot dose-response study. |
| Drug Accumulation | If using a chronic dosing paradigm, the drug may be accumulating. Review the pharmacokinetic profile of this compound to ensure the dosing interval is appropriate. |
| Metabolic Differences | Consider the possibility of poor metabolizers within your animal colony. If feasible, genotype a subset of animals for relevant metabolizing enzymes. |
Issue 2: Lack of a clear dose-response relationship in behavioral assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Dose Range | The selected dose range may be too narrow or on the flat part of the dose-response curve. Conduct a wider dose-range finding study. |
| High Baseline Variability | If the baseline behavior of the animals is highly variable, it can mask a drug effect. Ensure proper habituation to the testing environment and handle animals consistently. |
| Assay Insensitivity | The chosen behavioral assay may not be sensitive enough to detect the effects of this compound. Consider using a battery of behavioral tests to assess different domains (e.g., motor activity, social interaction, cognitive function). |
| Vehicle Effects | The vehicle used to dissolve this compound may have its own behavioral effects. Always include a vehicle-only control group in your experimental design. |
Issue 3: Inconsistent results between different cohorts of animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Environmental Changes | Subtle changes in the animal facility environment (e.g., temperature, lighting, noise) can impact behavior. Strive to maintain consistent environmental conditions for all experiments. |
| Experimenter Bias | Different experimenters may handle animals or score behaviors slightly differently. Ensure all personnel are thoroughly trained on the protocols and, if possible, blind the experimenters to the treatment conditions. |
| Circadian Rhythm Effects | The time of day when testing is conducted can influence behavioral outcomes. Perform all behavioral testing at the same time of day for all cohorts. |
| Supplier Variability | There may be genetic or health status differences between batches of animals from a supplier. Whenever possible, source all animals for a study from the same batch. |
Data Presentation
Table 1: Receptor Binding Profile of this compound
| Receptor | Affinity (Ki, nM) |
| Dopamine D2 | High |
| Serotonin 5-HT2A | High |
| Alpha-1 Adrenergic | High |
| Alpha-2 Adrenergic | High |
| Histamine H1 | High |
Note: This table provides a qualitative summary based on available literature. For precise Ki values, refer to the primary research articles.
Table 2: Comparative Potency of this compound in Animal Models
| Behavioral Assay | This compound ED50 (mg/kg) | Haloperidol ED50 (mg/kg) | Risperidone ED50 (mg/kg) |
| Inhibition of Apomorphine-induced Stereotypy | 0.014 - 0.042 | 0.016 - 0.024 | 0.11 - 0.14 |
| Antagonism of Tryptamine-induced Seizures | 0.011 - 0.064 | - | 0.014 - 0.056 |
Data adapted from Megens et al., 1992. ED50 values represent the dose required to produce a 50% effect.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides a general guideline. The optimal vehicle and concentration should be determined empirically for your specific experimental needs.
-
Materials:
-
This compound powder
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Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
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Sterile microcentrifuge tubes
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Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. Vortex thoroughly. Gentle warming or sonication may be used to aid dissolution.
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In a separate tube, prepare the vehicle by mixing PEG400 and sterile saline. A common starting ratio is 1:1.
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Slowly add the this compound-DMSO solution to the vehicle while vortexing to prevent precipitation.
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The final concentration of DMSO should be kept to a minimum (ideally <5% of the total injection volume) to avoid toxicity.
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Visually inspect the final solution for any precipitates. If present, the formulation may need to be optimized.
-
Prepare fresh on the day of the experiment.
-
Protocol 2: Open Field Test for Locomotor Activity
This protocol assesses general locomotor activity and can be used to evaluate the sedative effects of this compound.
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Apparatus:
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A square arena (e.g., 40 x 40 x 40 cm) with a solid-colored floor and walls.
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An overhead video camera connected to a computer with tracking software.
-
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
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Administer this compound or vehicle at the desired dose and route of administration.
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At the appropriate time point post-injection (based on the drug's pharmacokinetics), place the animal in the center of the open field arena.
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Record the animal's activity for a set duration (e.g., 10-30 minutes).
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Clean the arena thoroughly with 70% ethanol between each animal to remove olfactory cues.
-
-
Data Analysis:
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Total distance traveled
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Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)
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Rearing frequency
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Mandatory Visualizations
Caption: Simplified signaling pathway of this compound's antagonism at D2 and 5-HT2A receptors.
Caption: A typical experimental workflow for assessing the behavioral effects of this compound.
Caption: A logical troubleshooting flowchart for addressing variability in behavioral experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacological profile of the new potent neuroleptic this compound (R 79,598) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioural effects of chronic haloperidol and risperidone treatment in rats [pubmed.ncbi.nlm.nih.gov]
Optimizing washout periods for Ocaperidone crossover studies
This technical support center provides guidance and answers frequently asked questions for researchers, scientists, and drug development professionals engaged in crossover clinical trials involving the investigational benzisoxazole antipsychotic, Ocaperidone. Due to the limited publicly available pharmacokinetic data for this compound following the discontinuation of its clinical trials, this guide utilizes data from its structural and pharmacological analogue, Risperidone, to provide informed estimations and methodologies for establishing appropriate washout periods.
Frequently Asked Questions (FAQs)
Q1: Why is a washout period necessary in an this compound crossover study?
A washout period is a critical phase in a crossover study design during which participants receive no active treatment (or a placebo).[1] This period allows for the elimination of the drug administered in the first treatment period from the body, ensuring that its effects do not carry over and confound the results of the subsequent treatment period.[2][3] An adequate washout minimizes the risk of carryover effects, where the residual effect of the first treatment influences the observed effect of the second treatment.[3]
Q2: How is the appropriate washout period for an this compound crossover study determined?
The duration of the washout period is primarily determined by the drug's elimination half-life (t½), which is the time it takes for the concentration of the drug in the body to reduce by half.[1] A general rule of thumb is to implement a washout period of at least 5 times the drug's half-life to ensure that more than 96% of the drug is eliminated.
Since specific pharmacokinetic data for this compound is unavailable, we can estimate a suitable washout period based on its analogue, Risperidone. Risperidone is metabolized to an active metabolite, 9-hydroxyrisperidone, which also possesses antipsychotic activity. Therefore, the washout period should be calculated based on the half-life of the "active moiety" (the sum of Risperidone and 9-hydroxyrisperidone).
Q3: What is the estimated half-life of this compound based on Risperidone data?
The metabolism of Risperidone is subject to genetic polymorphism of the CYP2D6 enzyme, leading to different half-lives in "extensive metabolizers" and "poor metabolizers". The half-life of the active moiety of Risperidone is approximately 20 to 23 hours.
Q4: What are the potential consequences of an inadequate washout period?
An insufficient washout period can lead to a carryover effect, where the pharmacological effects of the first treatment persist into the second treatment period. This can lead to an inaccurate assessment of the efficacy and safety of the treatments being studied, potentially compromising the validity of the trial results.
Troubleshooting Guide
Problem: High inter-subject variability in response is observed in the second period of the crossover study.
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Possible Cause: Inadequate washout period leading to carryover effects in some participants. Genetic variations in drug metabolism (e.g., extensive vs. poor metabolizers) can result in different rates of drug elimination.
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Solution:
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Review Pharmacokinetic Data: Re-evaluate the washout period duration based on the longest known half-life of the drug and its active metabolites. For this compound, using the longer half-life observed in poor metabolizers of Risperidone (up to 30 hours for 9-hydroxyrisperidone) would be a conservative approach.
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Genotyping: Consider genotyping participants for relevant metabolizing enzymes (e.g., CYP2D6) to identify individuals who may require a longer washout period.
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Pre-dose Plasma Sampling: In future studies, incorporate a protocol to collect a blood sample just before the administration of the second treatment to confirm that the plasma concentration of the first drug is below a predetermined threshold (e.g., <5% of the maximum concentration observed in the first period).
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Problem: Unexpected adverse events are reported at the beginning of the second treatment period.
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Possible Cause: Potential drug-drug interaction between the residual drug from the first period and the new treatment, or a delayed adverse reaction to the first drug.
-
Solution:
-
Thorough Safety Monitoring: Implement a robust safety monitoring plan that continues throughout the washout period and into the second treatment period.
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Review Drug Interaction Profile: Although this compound's interaction profile is not well-documented, review the known interactions of Risperidone. For instance, inhibitors of CYP2D6 can increase Risperidone plasma concentrations.
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Extend Washout Period: A longer washout period can help to minimize the risk of such interactions.
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Data Presentation: Estimated Washout Periods for this compound (Based on Risperidone Data)
The following tables summarize the pharmacokinetic parameters of Risperidone and its active metabolite, 9-hydroxyrisperidone, and provide estimated washout periods for a hypothetical this compound crossover study.
Table 1: Pharmacokinetic Parameters of Risperidone and its Active Metabolite
| Parameter | Risperidone | 9-hydroxyrisperidone | Active Moiety |
| Half-life (Extensive Metabolizers) | ~3 hours | ~21 hours | ~20-23 hours |
| Half-life (Poor Metabolizers) | ~20 hours | ~30 hours | ~20-23 hours |
| Time to Steady State (Oral) | 1 day (Extensive), ~5 days (Poor) | 5-6 days | - |
Table 2: Recommended Washout Periods for this compound Crossover Studies (Estimated)
| Multiplier | Recommended Washout Duration (based on longest active moiety half-life of ~23 hours) | Percentage of Drug Eliminated |
| 5 x Half-lives | ~115 hours (approx. 5 days) | >96% |
| 7 x Half-lives | ~161 hours (approx. 7 days) | >99% |
| 10 x Half-lives (Conservative) | ~230 hours (approx. 10 days) | >99.9% |
Experimental Protocols
Protocol for Determining an Adequate Washout Period in an this compound Crossover Study
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Objective: To determine a washout period that ensures the elimination of this compound and its active metabolites to negligible levels before the start of the second treatment period.
-
Design: This protocol should be integrated into the main crossover study design.
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Procedure:
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Administer the first treatment (this compound or comparator/placebo) as per the study protocol.
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Collect serial blood samples at predefined time points after the last dose of the first treatment period to characterize the terminal elimination phase of this compound and its major active metabolites.
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Continue blood sampling into the washout period until plasma concentrations are below the lower limit of quantification (LLOQ) of the bioanalytical assay or a predefined negligible level (e.g., <5% of Cmax).
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Analyze the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS) to determine the concentrations of the parent drug and its active metabolites.
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Calculate the terminal elimination half-life of this compound and its active metabolites in the study population.
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The washout period for subsequent studies should be set to at least 5 times the longest observed half-life.
-
Mandatory Visualizations
Caption: Workflow for determining an adequate washout period.
Caption: Drug elimination during the washout period.
Caption: this compound as a D2 and 5-HT2A antagonist.
References
Technical Support Center: Controlling for Placebo Effects in Ocaperidone Animal Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ocaperidone in animal trials. The focus is on robust experimental design to control for placebo effects, ensuring the validity and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a benzisoxazole antipsychotic agent. Its primary mechanism of action is potent antagonism of both dopamine D2 and serotonin 5-HT2 receptors.[1][2] It also exhibits high affinity for alpha-1 and alpha-2 adrenergic receptors and histamine H1 receptors.[2] This dual antagonism is a characteristic feature of atypical antipsychotics, and this compound was found to be more potent than risperidone in animal studies.[1]
Q2: Why is controlling for the placebo effect critical in animal trials of psychoactive drugs like this compound?
The simple act of handling and administering a substance to an animal can induce physiological and behavioral changes, independent of the pharmacological action of the drug. These changes, known as placebo effects, can be triggered by the stress of injection, the novelty of the procedure, or conditioned responses.[3] Failure to account for these effects can lead to misinterpretation of the drug's true efficacy and side-effect profile. Proper placebo controls are therefore essential to isolate the specific effects of this compound.
Q3: What constitutes an appropriate placebo in this compound animal trials?
The ideal placebo is a vehicle control that is identical to the drug solution in all aspects except for the active pharmaceutical ingredient (this compound). This includes the same solvent, pH, and osmolarity. The route and volume of administration for the placebo must also match that of the this compound-treated group.
Q4: How can I minimize bias in my this compound animal experiments?
To minimize bias, it is crucial to implement randomization and blinding.
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Randomization: Animals should be randomly assigned to treatment groups (this compound, placebo, or other comparators) to prevent systematic differences between groups.
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Blinding: The experimenters conducting the behavioral assessments and data analysis should be unaware of the treatment allocation for each animal. This prevents unconscious bias from influencing the results.
Q5: What were the key findings from the original animal studies on this compound?
This compound was found to be a highly potent antagonist of dopamine D2 and serotonin 5-HT2 receptors. In animal models, it was effective at inhibiting behaviors induced by dopamine agonists like apomorphine and amphetamine, a common screening method for antipsychotic potential. Notably, it was more potent than risperidone in these models. However, human clinical trials were ultimately halted due to an unacceptable level of extrapyramidal side effects.
Troubleshooting Guides
Issue 1: High variability in behavioral data from placebo-treated animals.
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Possible Cause: Inconsistent handling or injection procedures.
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Troubleshooting Step: Standardize the handling and injection protocol for all animals. Ensure all technicians are trained and follow the exact same procedure. Consider a "sham" injection group that is handled and pricked with a needle without fluid injection to assess the effect of the physical procedure itself.
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Possible Cause: Stress induced by the experimental environment.
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Troubleshooting Step: Acclimate the animals to the testing environment and handling procedures for a sufficient period before the experiment begins. Minimize noise and other environmental stressors in the animal facility.
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Possible Cause: Lack of a true inert vehicle.
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Troubleshooting Step: Verify that the vehicle used for the placebo does not have any psychoactive or physiological effects on its own. Review the literature for appropriate vehicles for the specific animal model and route of administration.
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Issue 2: No significant difference observed between this compound and placebo groups.
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Possible Cause: Inappropriate dosage of this compound.
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Troubleshooting Step: Review the dose-response data from original studies. It is possible the dose used is too low to elicit a significant effect or so high that it causes confounding side effects that mask the intended therapeutic effect. Conduct a dose-response study to determine the optimal dose for your specific behavioral paradigm.
-
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Possible Cause: The chosen behavioral assay is not sensitive to the effects of D2/5-HT2 antagonism.
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Troubleshooting Step: Select behavioral models that are well-established for assessing antipsychotic drug efficacy, such as models of amphetamine-induced hyperlocomotion or prepulse inhibition.
-
-
Possible Cause: Insufficient statistical power.
-
Troubleshooting Step: Perform a power analysis before starting the experiment to determine the appropriate number of animals per group to detect a statistically significant difference.
-
Data Presentation
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of this compound and Comparator Antipsychotics
| Receptor | This compound | Risperidone | Haloperidol |
| Dopamine D2 | 0.75 | 3.0 | 1.55 |
| Serotonin 5-HT2 | 0.14 | 0.12 | - |
| Alpha-1 Adrenergic | 0.46 | 0.81 | - |
| Histamine H1 | 1.6 | 2.1 | - |
| Alpha-2 Adrenergic | 5.4 | 7.3 | - |
Data compiled from Leysen JE, et al. Mol Pharmacol. 1992 Mar;41(3):494-508.
Table 2: In Vivo Potency (ED50, mg/kg) of this compound and Comparator Antipsychotics in Antagonizing Apomorphine-Induced Behaviors in Rats
| Compound | ED50 (mg/kg) |
| This compound | 0.014 - 0.042 |
| Haloperidol | 0.016 - 0.024 |
| Risperidone | >0.16 |
Data compiled from Megens AA, et al. J Pharmacol Exp Ther. 1992 Jan;260(1):146-59.
Experimental Protocols
Protocol 1: Assessing the Efficacy of this compound in a Rodent Model of Amphetamine-Induced Hyperlocomotion
This protocol is a standard method for evaluating the antipsychotic potential of a compound by measuring its ability to attenuate the locomotor-stimulating effects of amphetamine.
-
Animals: Male Wistar rats (200-250g).
-
Housing: Group-housed (4 per cage) with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Acclimation: Animals should be acclimated to the vivarium for at least one week and handled daily for three days prior to the experiment. They should also be habituated to the locomotor activity chambers for 30 minutes on two consecutive days before testing.
-
Drug Preparation:
-
This compound is dissolved in a vehicle of 0.9% saline with a minimal amount of a solubilizing agent if necessary (e.g., a few drops of Tween 80).
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The placebo is the vehicle solution without this compound.
-
d-Amphetamine sulfate is dissolved in 0.9% saline.
-
-
Experimental Groups (Randomized Assignment):
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Group 1: Vehicle (placebo) + Saline
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Group 2: Vehicle (placebo) + Amphetamine (1.5 mg/kg)
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Group 3: this compound (dose 1) + Amphetamine (1.5 mg/kg)
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Group 4: this compound (dose 2) + Amphetamine (1.5 mg/kg)
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Group 5: this compound (dose 3) + Amphetamine (1.5 mg/kg)
-
-
Procedure (Blinded to the Observer):
-
Administer this compound or placebo via subcutaneous (s.c.) injection.
-
30 minutes after the first injection, place the animals in the locomotor activity chambers.
-
After a 30-minute habituation period in the chambers, administer d-amphetamine or saline via intraperitoneal (i.p.) injection.
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Record locomotor activity (e.g., distance traveled, rearing frequency) for 90 minutes post-amphetamine/saline injection.
-
-
Data Analysis: Analyze the locomotor activity data using a two-way ANOVA (Treatment x Time) followed by post-hoc tests to compare the effects of this compound to the vehicle-amphetamine group.
Mandatory Visualizations
Caption: this compound's dual antagonism of D2 and 5-HT2A receptors.
Caption: Workflow for a blinded, randomized, placebo-controlled trial.
References
- 1. Pharmacological profile of the new potent neuroleptic this compound (R 79,598) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Ocaperidone Delivery Methods for Sustained Release
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the formulation and troubleshooting of sustained-release delivery systems for ocaperidone. Given that this compound is a potent benzisoxazole antipsychotic, analogous to risperidone, much of the formulation data and troubleshooting advice is adapted from established methodologies for risperidone-loaded microspheres and nanoparticles. This approach provides a robust starting point for your experimental design and refinement.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of developing a sustained-release formulation for this compound?
The main objective is to prolong the therapeutic effect of this compound, which allows for reduced dosing frequency. This can lead to improved patient compliance, more stable plasma concentrations of the drug, and a potential reduction in side effects compared to immediate-release formulations.[1][2][3]
Q2: Which sustained-release technologies are most suitable for this compound?
Biodegradable polymer-based systems, such as microspheres and nanoparticles, are highly suitable for parenteral long-acting injectable (LAI) formulations of this compound.[3][4] These systems typically use polymers like Poly(lactic-co-glycolic acid) (PLGA), which is biocompatible and biodegradable. Other potential technologies include in-situ forming implants and prodrug approaches.
Q3: What are the key challenges in formulating this compound-loaded microspheres?
Common challenges include:
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Low Encapsulation Efficiency (EE): Difficulty in entrapping a sufficient amount of this compound within the polymer matrix.
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High Initial Burst Release: A rapid, uncontrolled release of a large portion of the drug immediately after administration.
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Controlling Particle Size: Achieving a narrow and reproducible particle size distribution is crucial for predictable release kinetics and injectability.
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Drug-Polymer Interactions: Potential for interactions that could affect the stability and release profile of the drug.
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Achieving Zero-Order Release: The ideal scenario of a constant drug release rate over time is often difficult to achieve.
Q4: How does the choice of polymer (e.g., PLGA) affect the release profile?
Several polymer characteristics significantly impact the drug release:
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Lactide-to-Glycolide Ratio: A higher glycolide content leads to faster polymer degradation and, consequently, faster drug release.
-
Molecular Weight: Higher molecular weight polymers generally result in a slower drug release.
-
Polymer End Group: Carboxylic acid-terminated PLGA can have different degradation kinetics and drug interaction profiles compared to ester-terminated PLGA.
Q5: What is an In Vitro-In Vivo Correlation (IVIVC) and why is it important?
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like the rate of drug dissolution) and an in vivo response (such as the plasma drug concentration). Establishing a strong IVIVC is crucial as it can streamline formulation development, ensure batch-to-batch quality, and potentially reduce the need for extensive in vivo studies for certain formulation changes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the formulation of this compound sustained-release systems, particularly PLGA microspheres.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency (<70%) | 1. High drug solubility in the external aqueous phase.2. Rapid diffusion of the drug from the organic to the aqueous phase during solvent evaporation.3. Insufficient polymer concentration. | 1. Increase Polymer Concentration: A higher PLGA concentration in the organic phase increases viscosity, which can slow drug diffusion.2. Optimize Solvent System: Use a solvent for the organic phase in which the drug is soluble but the solvent itself has low miscibility with water (e.g., dichloromethane).3. Adjust Aqueous Phase Properties: Increase the viscosity of the aqueous phase (e.g., by increasing PVA concentration) or saturate it with the organic solvent to reduce the partitioning of the drug. |
| High Initial Burst Release (>20% in the first 24h) | 1. Large amount of drug adsorbed on the microsphere surface.2. High porosity of the microspheres.3. Small particle size leading to a large surface area-to-volume ratio. | 1. Control Solvent Evaporation Rate: A slower evaporation of the organic solvent can create a denser polymer matrix, reducing burst release.2. Increase Polymer Molecular Weight: Higher molecular weight PLGA can lead to a more robust matrix and lower initial burst.3. Wash Microspheres: After preparation, wash the microspheres with a suitable medium to remove surface-adsorbed drug. |
| Inconsistent or Broad Particle Size Distribution | 1. Inadequate homogenization speed or time.2. Instability of the emulsion (coalescence of droplets).3. Improper concentration of the emulsifier/stabilizer (e.g., PVA). | 1. Optimize Homogenization Parameters: Systematically vary the stirring speed and duration to achieve the desired particle size.2. Adjust Surfactant Concentration: Ensure an adequate concentration of PVA (typically 0.5-2% w/v) is used to stabilize the emulsion droplets.3. Control Phase Viscosities: Maintain consistent viscosity of both the organic and aqueous phases. |
| Lag Phase in Drug Release | 1. Slow initial hydration and swelling of the polymer matrix.2. The commercial long-acting risperidone formulation is known to have a lag phase of several weeks. | 1. Incorporate a small amount of lower molecular weight PLGA to initiate earlier degradation and drug release.2. Formulate with a more hydrophilic polymer blend to facilitate faster water uptake.3. Consider an initial oral supplementation in the overall therapeutic regimen, as is done with some commercial LAI antipsychotics. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on risperidone-loaded PLGA microspheres. This data can serve as a valuable reference for designing this compound formulation experiments.
Table 1: Effect of Formulation Parameters on Microsphere Characteristics
| Formulation ID | Drug:Polymer Ratio (w/w) | Polymer (PLGA) MW (kDa) | Polymer Type (L:G ratio) | Avg. Particle Size (µm) | Encapsulation Efficiency (%) | Initial Burst Release (%) | Reference |
| RM-1 | 1:1 | 85 | 85:15 | 30-100 | ~46 | ~15 | |
| RM-2 | 1:1.3 | 85 | 85:15 | 30-100 | ~39 | ~12 | |
| RM-3 | 1:2 | 85 | 85:15 | 30-100 | ~30 | ~10 | |
| RM-4 | 1:3 | 85 | 85:15 | 30-100 | ~23 | <10 | |
| Form. A | N/A | 45 | 50:50 | <20 | N/A | High | |
| Form. C | N/A | 54 | 75:25 | <20 | N/A | Moderate | |
| Ref. Study 1 | N/A | 28 | 75:25 | 32-92 | N/A | 13 | |
| Ref. Study 2 | N/A | 90 | 75:25 | 32-92 | N/A | 0.8 | |
| Ref. Study 3 | N/A | N/A | N/A | 61.5 | 89.8 | <10 |
N/A: Not explicitly provided in the cited abstract/paper.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Microspheres
This protocol is based on the widely used oil-in-water (o/w) solvent evaporation method.
Materials:
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This compound
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Poly(lactic-co-glycolic acid) (PLGA) (e.g., 75:25 lactide:glycolide, MW 50-75 kDa)
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Dichloromethane (DCM)
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Polyvinyl alcohol (PVA)
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Deionized water
Procedure:
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Prepare the Organic Phase (Oil Phase):
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Dissolve a specific amount of PLGA in DCM (e.g., 200 mg PLGA in 2 mL DCM).
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Once the polymer is fully dissolved, add the desired amount of this compound (e.g., 50 mg) to the polymer solution.
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Mix thoroughly until the drug is completely dissolved or homogeneously suspended.
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-
Prepare the Aqueous Phase:
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Prepare a 1% (w/v) PVA solution in deionized water. This will act as the emulsifier.
-
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Emulsification:
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Add the organic phase to a larger volume of the aqueous phase (e.g., 2 mL of organic phase into 40 mL of 1% PVA solution).
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Homogenize the mixture at a high speed (e.g., 5000-10000 rpm) for 2-5 minutes to form an o/w emulsion. The particle size will be dependent on the stirring speed and time.
-
-
Solvent Evaporation:
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Transfer the emulsion to a larger beaker and stir at a lower speed (e.g., 500 rpm) at room temperature for 4-6 hours to allow the DCM to evaporate. This will harden the microspheres.
-
-
Collection and Washing:
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Collect the hardened microspheres by centrifugation or filtration.
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Wash the microspheres three times with deionized water to remove residual PVA and any unencapsulated drug.
-
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Drying:
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Freeze-dry (lyophilize) the washed microspheres for 24-48 hours to obtain a fine, free-flowing powder.
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Store the final product in a desiccator at 2-8°C.
-
Protocol 2: In Vitro Drug Release Testing
This protocol uses a sample-and-separate method, which is common for long-acting injectable formulations.
Materials:
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This compound-loaded microspheres
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Phosphate-buffered saline (PBS), pH 7.4
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Centrifuge tubes (e.g., 15 mL)
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Incubator shaker
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HPLC system for drug quantification
Procedure:
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Accurately weigh 10-20 mg of microspheres and place them into a centrifuge tube.
-
Add 10 mL of pre-warmed (37°C) PBS (pH 7.4) to the tube.
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Place the tubes in an incubator shaker set at 37°C and a suitable agitation speed (e.g., 100 rpm).
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At predetermined time points (e.g., 1, 6, 24 hours, and then daily or every few days), remove the tubes from the shaker.
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Centrifuge the tubes at a sufficient speed to pellet the microspheres (e.g., 3000 rpm for 10 minutes).
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Carefully withdraw a 1 mL aliquot of the supernatant (release medium) for analysis.
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Replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain the sink conditions.
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Resuspend the microspheres and return the tubes to the incubator shaker.
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Analyze the concentration of this compound in the collected samples using a validated HPLC method.
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Calculate the cumulative percentage of drug released at each time point.
Visualizations
References
Avoiding ceiling effects in Ocaperidone efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing ocaperidone efficacy studies while avoiding potential ceiling effects.
Frequently Asked Questions (FAQs)
Q1: What is a ceiling effect in the context of this compound efficacy studies, and why is it problematic?
Q2: How can patient population selection contribute to a ceiling effect?
Selecting a patient population with mild symptoms is a primary contributor to ceiling effects. If patients already have low scores on psychiatric rating scales, such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS), the potential for measurable improvement is inherently limited.
Q3: What are the key methodological considerations to mitigate ceiling effects in study design?
To mitigate ceiling effects, consider the following:
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Enrichment Strategies: Enroll patients who have a higher baseline symptom severity. This can be achieved by setting a minimum threshold on a relevant rating scale during the screening process.
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Appropriate Outcome Measures: Select rating scales and subscales that are sensitive to change in the target population and have a wide dynamic range.
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Inclusion of a Placebo Arm: A well-controlled study with a placebo arm is crucial to distinguish drug effects from spontaneous improvement or placebo response.
Troubleshooting Guide
Issue: High Placebo Response Obscuring this compound's Efficacy
High placebo response rates can mimic a ceiling effect by reducing the observable treatment effect of this compound.
Troubleshooting Steps:
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Refine Patient Selection:
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Implement a placebo lead-in period to identify and exclude placebo responders before randomization.
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Utilize inclusion/exclusion criteria that target a more severely ill patient population.
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Enhance Rater Training:
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Ensure all clinical raters are thoroughly trained and calibrated on the rating scales to minimize inter-rater variability and scoring inaccuracies.
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Conduct regular quality checks of ratings throughout the trial.
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Optimize Study Environment:
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Minimize patient and investigator expectations for treatment benefit, as high expectations can inflate placebo response.
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Issue: Lack of Dose-Response Relationship
A flat dose-response curve may suggest a ceiling effect at the lowest dose tested.
Troubleshooting Steps:
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Re-evaluate Dose Range:
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Conduct thorough preclinical and Phase I studies to establish a wider and more appropriate dose range for Phase II/III efficacy studies.
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Ensure the selected doses are based on receptor occupancy studies and pharmacokinetic data.
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Consider Alternative Endpoints:
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Explore more sensitive or objective endpoints, such as cognitive assessments or biomarkers, that may reveal a dose-response relationship not apparent in traditional clinical rating scales.
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Experimental Protocols
Protocol 1: Patient Screening and Enrollment with Symptom Severity Threshold
Objective: To enrich the study population with patients who have sufficient room for improvement, thereby minimizing ceiling effects.
Methodology:
-
Initial Screening: Conduct a preliminary assessment of potential participants based on the study's inclusion/exclusion criteria.
-
Baseline Assessment: Administer the Positive and Negative Syndrome Scale (PANSS) to all eligible participants.
-
Inclusion Threshold: Only enroll patients with a baseline PANSS total score of 80 or higher. This ensures a moderately to severely ill population.
-
Randomization: Randomly assign eligible participants to receive either this compound at various doses or a placebo.
Data Presentation
Table 1: Illustrative PANSS Total Score Changes in a Hypothetical this compound Study
| Treatment Group | Baseline PANSS (Mean ± SD) | Week 8 PANSS (Mean ± SD) | Change from Baseline (Mean ± SD) |
| Placebo | 85.2 ± 5.1 | 75.1 ± 7.3 | -10.1 ± 6.2 |
| This compound 10mg | 84.9 ± 4.9 | 65.4 ± 8.1 | -19.5 ± 7.5 |
| This compound 20mg | 85.5 ± 5.3 | 60.2 ± 7.9 | -25.3 ± 7.1 |
This table demonstrates a clear separation between placebo and this compound groups, which is less likely to be observed in a study with a significant ceiling effect.
Visualizations
Signaling Pathway of this compound
This compound is a potent antagonist of serotonin 5-HT2A and dopamine D2 receptors. Its therapeutic effect in schizophrenia is thought to be mediated through the blockade of these receptors in the mesolimbic and mesocortical pathways of the brain.
Validation & Comparative
Ocaperidone vs. Haloperidol: A Comparative Efficacy Guide for Schizophrenia Models
For Immediate Release to the Scientific Community
This guide provides a detailed, data-driven comparison of the atypical antipsychotic ocaperidone and the typical antipsychotic haloperidol, focusing on their efficacy in preclinical models of schizophrenia. The following analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesized overview of their pharmacological profiles and behavioral effects.
Executive Summary
This compound distinguishes itself from haloperidol through a potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors, a hallmark of atypical antipsychotics. Haloperidol's mechanism is primarily defined by its strong affinity for D2 receptors. Preclinical data suggest that while both compounds are potent in models of positive schizophrenia symptoms, this compound may offer a wider therapeutic window, potentially reducing the risk of extrapyramidal side effects.
Pharmacological Profile: Receptor Binding Affinity
The fundamental difference in the mechanism of action between this compound and haloperidol is evident in their in vitro receptor binding affinities. This compound demonstrates a very high affinity for the 5-HT2A receptor, significantly greater than its affinity for the D2 receptor. In contrast, haloperidol's primary target is the D2 receptor, with negligible affinity for the 5-HT2A receptor. This dual-action of this compound is hypothesized to contribute to a broader spectrum of efficacy and a more favorable side-effect profile.[1]
Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Haloperidol | Reference |
| Serotonin 5-HT2A | 0.14 | >1000 (low affinity) | [1] |
| Dopamine D2 | 0.75 | 1.55 | [1] |
| Alpha-1 Adrenergic | 0.46 | Not Reported | [1] |
| Histamine H1 | 1.6 | Not Reported | [1] |
| Alpha-2 Adrenergic | 5.4 | Not Reported | |
| Note: Lower Ki values indicate higher binding affinity. |
The following diagram illustrates the differential receptor binding profiles of these two compounds.
Figure 1. Receptor binding affinity comparison.
Efficacy in Preclinical Models of Positive Symptoms
Models utilizing dopamine agonists like amphetamine or apomorphine are standard for assessing a drug's potential to treat the positive symptoms of schizophrenia, such as hallucinations and delusions. In these models, both this compound and haloperidol have demonstrated robust efficacy.
Amphetamine-Induced Stereotypy Model
A study comparing this compound, risperidone, and haloperidol in antagonizing amphetamine-induced stereotypy in rats identified four distinct stages of antagonism. This compound was found to be equipotent with haloperidol in the initial stages of behavioral disinhibition. However, this compound was less potent than haloperidol in causing suppression of overall activity, suggesting a potentially wider therapeutic index.
Table 2: Efficacy in Antagonizing Amphetamine (10 mg/kg, s.c.)-Induced Stereotypy in Rats (ED50, mg/kg)
| Behavioral Stage | This compound | Haloperidol | Interpretation | Reference |
| Disinhibition | 0.011 | 0.0062 | Reversal of stereotypy into hyperactivity | |
| Inhibition | 0.025 | 0.013 | First significant reduction of activity | |
| Normalization | 0.080 | 0.074 | Activity reduced to non-drugged levels | |
| Suppression | 0.71 | 0.16 | Activity reduced to 50% of non-drugged levels |
Dopamine Agonist-Induced Behavior Model
Further studies have shown that this compound is equipotent to haloperidol in inhibiting behaviors induced by dopamine agonists like apomorphine, amphetamine, or cocaine at low doses (0.014-0.042 mg/kg for this compound vs. 0.016-0.024 mg/kg for haloperidol). Notably, this compound achieved a complete blockade of these behaviors at lower doses than haloperidol (0.064 mg/kg vs. 0.097-0.13 mg/kg), indicating higher efficacy.
Experimental Protocols
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound and haloperidol for various neurotransmitter receptors.
-
Methodology: Radioligand binding assays were performed using membranes from rat brain tissue or recombinant cells expressing cloned human receptors. The ability of this compound and haloperidol to displace specific radioligands from their target receptors was measured. The concentration of the drug that inhibits 50% of the specific binding (IC50) is determined and used to calculate the inhibitor constant (Ki), which reflects the affinity of the drug for the receptor.
Amphetamine-Induced Stereotypy in Rats
-
Objective: To assess the antipsychotic potential by measuring the antagonism of dopamine-mediated stereotyped behaviors.
-
Methodology: Male Wistar rats are pre-treated with various doses of the test compound (this compound or haloperidol) or vehicle. Subsequently, a high dose of d-amphetamine (e.g., 10 mg/kg, s.c.) is administered to induce stereotyped behaviors such as sniffing, licking, and gnawing. Behavioral activity is then scored by trained observers at set time intervals to determine the dose-dependent effect of the antipsychotic in reducing or altering these stereotypies. The workflow for this type of experiment is outlined below.
Figure 2. Workflow for amphetamine-induced stereotypy model.
Discussion of Other Preclinical Models
-
Conditioned Avoidance Response (CAR): This model is highly predictive of antipsychotic efficacy. Antipsychotic drugs characteristically suppress the conditioned avoidance response without impairing the ability to escape the aversive stimulus. Haloperidol is known to potently disrupt this avoidance responding. Atypical antipsychotics with strong 5-HT2A antagonism, similar to this compound, also effectively disrupt CAR.
-
Prepulse Inhibition (PPI): PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. In animal models, this deficit can be induced by dopamine agonists or NMDA antagonists. While some studies show that haloperidol can reverse dopamine agonist-induced PPI deficits, other studies, particularly in neurodevelopmental models, have found it to be ineffective, whereas atypical antipsychotics like risperidone and olanzapine can reverse these deficits. This suggests that this compound, with its potent 5-HT2A antagonism, may also be effective in restoring PPI deficits where haloperidol is not.
The diagram below illustrates the hypothesized differential effects on key signaling pathways.
Figure 3. Simplified drug action on signaling pathways.
Conclusion
This compound demonstrates a potent dual antagonism of 5-HT2A and D2 receptors, in contrast to haloperidol's selective D2 antagonism. Both drugs show strong efficacy in animal models predictive of antipsychotic effects on positive symptoms. However, the pharmacological profile of this compound, particularly its potent 5-HT2A blockade, suggests a potential for a broader therapeutic spectrum, including possible efficacy against negative and cognitive symptoms, and a lower liability for extrapyramidal side effects compared to haloperidol. These preclinical findings underscore the importance of the serotonergic system in the mechanism of atypical antipsychotics.
References
A Comparative Analysis of Ocaperidone and Other Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational atypical antipsychotic Ocaperidone against established atypical antipsychotics: Risperidone, Olanzapine, Quetiapine, and Aripiprazole. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the pharmacological, clinical, and pharmacokinetic similarities and differences among these agents. While this compound showed early promise, its development was halted due to significant extrapyramidal side effects, limiting the availability of extensive comparative data.
Data Presentation
The following tables summarize the quantitative data for receptor binding affinities, clinical efficacy as measured by the Positive and Negative Syndrome Scale (PANSS), and key pharmacokinetic parameters.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Lower Ki values indicate higher binding affinity. Data is compiled from various preclinical studies.
| Receptor | This compound | Risperidone | Olanzapine | Quetiapine | Aripiprazole |
| Dopamine D2 | 0.75[1] | 3.0 - 3.13[1] | 11 | 160 - 380[2] | 0.74 |
| Serotonin 5-HT2A | 0.14[1] | 0.12 - 0.2 | 4 | 640[2] | 9 |
| Serotonin 5-HT1A | - | 420 | 2510 | 390 | 5 |
| Histamine H1 | 1.6 | 2.1 - 20 | 7 | 11 - 1840 | 60 |
| Adrenergic α1 | 0.46 | 0.8 - 5 | 19 | 7 | 57 |
| Adrenergic α2 | 5.4 | 7.3 - 16 | 230 | 800 | - |
| Muscarinic M1 | - | >10,000 | 1.9 | >5000 | >1000 |
Table 2: Comparative Clinical Efficacy (PANSS Total Score Change from Baseline)
This table presents representative data from various clinical trials. Direct head-to-head trials involving this compound are not available.
| Drug | Study Population | Duration | Dosage | Mean Change in PANSS Total Score | Comparator |
| This compound | Schizophrenia | 8 weeks | 0.1 - 0.6 mg/day | Significant improvement vs. placebo (quantitative data not specified) | Placebo |
| Risperidone | Schizophrenia (acute exacerbation) | 8 weeks | 6-16 mg/day | Significantly greater than placebo and haloperidol | Placebo, Haloperidol |
| Olanzapine | Schizophrenia | 6 weeks | 10 mg/day | -45.16 | - |
| Quetiapine | Schizophrenia (acute) | 6 weeks | 400-800 mg/day (XR) | -24.8 to -31.3 | Placebo (-18.8) |
| Aripiprazole | Schizophrenia (acute exacerbation) | 12 weeks | 400 mg (once-monthly) | -15.1 (treatment difference vs. placebo) | Placebo |
Note: Clinical trial designs and patient populations vary, affecting direct comparability.
Table 3: Comparative Pharmacokinetic Parameters
This table outlines key pharmacokinetic properties of the antipsychotics.
| Parameter | This compound | Risperidone | Olanzapine | Quetiapine | Aripiprazole |
| Half-life (t½) | - | 3-20 hours (parent); ~20 hours (active metabolite) | 21-54 hours (mean 30 hours) | ~6-7 hours (parent); 7-12 hours (active metabolite) | ~75 hours (parent); ~94 hours (active metabolite) |
| Oral Bioavailability | - | ~70% | ~60-65% (due to first-pass metabolism) | ~100% (relative to solution) | 87% |
| Protein Binding | - | 90% (parent); 77% (active metabolite) | 93% | ~83% | >99% |
Data for this compound is not publicly available. Dashes (-) indicate data not available.
Experimental Protocols
Receptor Binding Assays
The determination of receptor binding affinities (Ki values) is crucial for characterizing the pharmacological profile of a drug. A standard methodology involves competitive radioligand binding assays.
General Protocol:
-
Preparation of Cell Membranes: Cell lines stably expressing the human receptor of interest (e.g., D2, 5-HT2A) are cultured and harvested. The cells are then homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Radioligand Binding Assay:
-
A specific radioligand (e.g., [³H]spiperone for D2 receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound, Risperidone) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand.
-
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Clinical Trial Protocol for Efficacy in Schizophrenia (PANSS)
Phase II and III clinical trials for antipsychotics in schizophrenia typically follow a randomized, double-blind, placebo-controlled design to assess efficacy and safety.
General Protocol:
-
Patient Population: Patients with a diagnosis of schizophrenia (according to DSM criteria) experiencing an acute exacerbation of psychotic symptoms are recruited. A baseline severity is established using the Positive and Negative Syndrome Scale (PANSS), often requiring a minimum total score (e.g., >80).
-
Study Design:
-
Randomization: Patients are randomly assigned to receive the investigational drug (e.g., this compound), a placebo, or an active comparator (e.g., Risperidone).
-
Blinding: To minimize bias, both the patients and the investigators are unaware of the treatment assignment (double-blind).
-
Dosing: The study drug is administered at a fixed or flexible dose for a predetermined duration (typically 6-12 weeks).
-
-
Efficacy Assessment: The primary efficacy endpoint is the change in the total PANSS score from baseline to the end of the study. The PANSS is a 30-item scale that evaluates the severity of positive symptoms, negative symptoms, and general psychopathology. Secondary efficacy measures may include changes in PANSS subscale scores and the Clinical Global Impression (CGI) scale.
-
Safety and Tolerability: Adverse events, including extrapyramidal symptoms (assessed using scales like the Simpson-Angus Scale), weight change, and laboratory parameters, are monitored throughout the trial.
-
Statistical Analysis: The change in PANSS scores between the treatment groups is analyzed using appropriate statistical methods, such as Analysis of Covariance (ANCOVA), with the baseline PANSS score as a covariate.
Mandatory Visualization
Signaling Pathways
References
Validating Ocaperidone Target Engagement In Vivo: A Comparative Guide
For researchers and drug development professionals navigating the landscape of antipsychotic drug discovery, validating target engagement in a preclinical in vivo setting is a critical step. This guide provides a comparative overview of methodologies to validate the target engagement of Ocaperidone, a potent benzisoxazole antipsychotic, with a focus on its primary targets: the dopamine D2 and serotonin 5-HT2A receptors. By presenting experimental data and detailed protocols, this document aims to offer a practical resource for designing and interpreting in vivo target engagement studies.
Quantitative Comparison of In Vivo Receptor Occupancy
The following table summarizes key in vivo receptor occupancy data for this compound and clinically relevant comparator antipsychotics. This data, derived from preclinical and clinical studies, allows for a direct comparison of the potency and selectivity of these compounds at the D2 and 5-HT2A receptors.
| Compound | Species | Method | Receptor | ED50 / Occupancy (%) @ Dose | Reference(s) |
| This compound | Rat | In vivo binding ([3H]spiperone) | D2 (striatum) | 0.14 - 0.16 mg/kg | [1] |
| Rat | In vivo binding ([3H]spiperone) | 5-HT2A (frontal cortex) | 0.03 - 0.04 mg/kg | [1] | |
| Risperidone | Rat | In vivo binding ([3H]spiperone) | D2 (striatum) | Occupied after 5-HT2A | [1] |
| Rat | In vivo binding ([3H]spiperone) | 5-HT2A (frontal cortex) | < 0.04 mg/kg | [1] | |
| Human | PET ([11C]raclopride) | D2 | 66% @ 2 mg/day; 73% @ 4 mg/day; 79% @ 6 mg/day | [2] | |
| Human | PET ([11C]NMSP) | 5-HT2A | ~60% @ 1 mg | ||
| Olanzapine | Human | PET ([11C]raclopride) | D2 | 55% @ 5 mg/day; 73% @ 10 mg/day; 76% @ 20 mg/day | |
| Human | PET ([18F]setoperone) | 5-HT2A | >90% @ 5 mg/day | ||
| Haloperidol | Rat | In vivo binding ([3H]spiperone) | D2 (striatum) | 0.14 - 0.16 mg/kg | |
| Rat | In vivo binding ([3H]spiperone) | 5-HT2A (frontal cortex) | >1 mg/kg |
Key Experimental Protocols
Validating in vivo target engagement is crucial for understanding the pharmacological profile of a drug candidate. Below are detailed methodologies for key experiments cited in this guide.
In Vivo Receptor Occupancy using Ex Vivo Autoradiography
This method provides a quantitative measure of receptor occupancy in animal models.
Objective: To determine the dose-dependent occupancy of D2 and 5-HT2A receptors by this compound and comparators in the rat brain.
Protocol:
-
Animal Dosing: Male Wistar rats are treated with a range of doses of this compound, a comparator drug (e.g., Risperidone, Haloperidol), or vehicle via a relevant route of administration (e.g., subcutaneous, intraperitoneal).
-
Radioligand Administration: At a specified time point after drug administration (to coincide with peak plasma and brain concentrations), a radiolabeled ligand with high affinity and selectivity for the target receptor is administered intravenously. For D2 receptors, [3H]spiperone or [11C]raclopride are commonly used. For 5-HT2A receptors, [3H]ketanserin or [18F]setoperone are suitable choices.
-
Brain Extraction and Sectioning: At the time of peak radioligand binding, animals are euthanized, and their brains are rapidly removed and frozen. Coronal or sagittal sections of the brain (e.g., 20 µm thickness) are then cut using a cryostat.
-
Autoradiography: The brain sections are exposed to a phosphor imaging plate or autoradiographic film. The density of the radioligand signal in specific brain regions (e.g., striatum for D2, frontal cortex for 5-HT2A) is quantified using image analysis software.
-
Data Analysis: Receptor occupancy is calculated as the percentage reduction in specific binding of the radioligand in drug-treated animals compared to vehicle-treated controls. The dose that produces 50% receptor occupancy (ED50) is then determined by fitting the dose-response data to a sigmoidal curve.
Positron Emission Tomography (PET) Imaging for Receptor Occupancy
PET is a non-invasive imaging technique that allows for the quantification of receptor occupancy in living subjects, including humans.
Objective: To determine the D2 and 5-HT2A receptor occupancy of antipsychotics at clinically relevant doses.
Protocol:
-
Subject Preparation: Human subjects or non-human primates are positioned in a PET scanner. A venous catheter is inserted for radioligand injection and, in some protocols, for arterial blood sampling to measure the input function.
-
Radioligand Injection: A positron-emitting radioligand selective for the target receptor is injected as a bolus or bolus-plus-infusion. Common radioligands include [11C]raclopride for D2 receptors and [18F]setoperone or [11C]MDL 100,907 for 5-HT2A receptors.
-
PET Scan Acquisition: Dynamic PET data are acquired over a period of 60-120 minutes following radioligand injection.
-
Image Reconstruction and Analysis: The PET data are reconstructed to generate a series of images showing the distribution of the radioligand in the brain over time. Regions of interest (ROIs) are drawn on the images corresponding to target-rich areas (e.g., striatum for D2, cortex for 5-HT2A) and a reference region with negligible receptor density (e.g., cerebellum).
-
Kinetic Modeling: Various kinetic models (e.g., simplified reference tissue model) are applied to the time-activity curves from the ROIs to estimate the binding potential (BPND), which is proportional to the density of available receptors.
-
Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in BPND after drug administration compared to a baseline (drug-free) scan in the same subject or a group of control subjects.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Caption: In Vivo Target Engagement Experimental Workflow.
References
- 1. In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ocaperidone and Clozapine for Researchers in Drug Development
An objective analysis of two distinct antipsychotic compounds, Ocaperidone and the benchmark atypical antipsychotic, Clozapine. This guide delves into their mechanisms of action, receptor binding profiles, and preclinical data, offering valuable insights for researchers and professionals in psychiatric drug development.
This report provides a detailed comparative analysis of this compound, a benzisoxazole derivative whose development was discontinued, and Clozapapine, a cornerstone treatment for refractory schizophrenia. While clinical head-to-head trials are unavailable due to the cessation of this compound's development, this guide synthesizes available preclinical data to offer a comparative perspective on their pharmacological profiles.
Mechanism of Action and Signaling Pathways
Both this compound and Clozapine exert their antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors. However, their broader receptor interaction profiles diverge significantly, contributing to their distinct therapeutic and side-effect profiles.
This compound is characterized as a potent dopamine D2 and serotonin 5-HT2A antagonist.[1] Its mechanism is believed to involve the blockade of these central receptors, a common pathway for alleviating the positive symptoms of schizophrenia.[2]
Clozapine also acts as a D2 and 5-HT2A antagonist, but it is classified as an atypical antipsychotic due to its lower affinity for D2 receptors compared to first-generation antipsychotics.[3][4] This property is thought to contribute to its lower incidence of extrapyramidal side effects.[3] Clozapine's therapeutic efficacy in treatment-resistant schizophrenia is attributed to its complex pharmacology, which includes interactions with a wide range of other receptors, such as adrenergic, cholinergic, and histaminergic receptors.
Receptor Binding Profiles
The affinity of a drug for various receptors is a key determinant of its efficacy and side-effect profile. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and Clozapine for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine D2 | 0.75 | 160 |
| Serotonin 5-HT2A | 0.14 | 5.4 |
| Adrenergic α1A | 0.46 | 1.6 |
| Adrenergic α2A | 5.4 | 90 |
| Histamine H1 | 1.6 | 1.1 |
| Muscarinic M1 | - | 6.2 |
| Dopamine D4 | - | 24 |
| Serotonin 5-HT2C | - | 9.4 |
| Serotonin 5-HT6 | - | 4 |
| Serotonin 5-HT7 | - | 6.3 |
| Note: A dash (-) indicates that data was not readily available in the searched sources. |
This compound demonstrates a significantly higher affinity for both dopamine D2 and serotonin 5-HT2A receptors compared to Clozapine. Clozapine, in contrast, exhibits a broader receptor binding profile with notable affinity for various other receptors, which contributes to its complex therapeutic actions and side-effect profile.
Preclinical Efficacy and Side Effect Profile
Animal models play a crucial role in the early assessment of antipsychotic drug candidates. Key preclinical tests include the conditioned avoidance response (for efficacy) and the catalepsy test (for extrapyramidal side effect liability).
Conditioned Avoidance Response
The conditioned avoidance response (CAR) test is a predictive model of antipsychotic efficacy. In this paradigm, animals learn to avoid an aversive stimulus by responding to a preceding conditioned stimulus. Antipsychotic drugs are expected to suppress this conditioned avoidance without impairing the escape response to the aversive stimulus itself.
While direct comparative data for this compound and Clozapine in the same CAR study is unavailable, preclinical studies of this compound showed it to be a potent inhibitor of dopamine agonist-induced behaviors, suggesting efficacy in models of psychosis.
Catalepsy Test
The catalepsy test is used to predict the likelihood of a drug to induce extrapyramidal symptoms (EPS), a common side effect of older antipsychotics. The test measures the time an animal remains in an externally imposed, awkward posture. A longer duration of catalepsy suggests a higher risk of EPS.
This compound was reported to have a favorable separation between the doses required to inhibit apomorphine-induced behavior and those inducing catalepsy, suggesting a lower EPS liability compared to haloperidol. However, Phase II clinical trials of this compound were ultimately halted due to an unacceptable level of extrapyramidal side effects in human subjects. In contrast, Clozapine is well-known for its very low propensity to cause EPS.
Clinical Data Summary
This compound: Phase II clinical trials indicated that this compound had robust antipsychotic activity, comparable to an approved atypical antipsychotic. However, the development was discontinued due to the emergence of significant extrapyramidal side effects.
Clozapine: Clozapine is considered the gold standard for treatment-resistant schizophrenia, demonstrating superior efficacy in patients who do not respond to other antipsychotics. Its use is limited by the risk of serious side effects, most notably agranulocytosis, a severe reduction in white blood cells that requires regular blood monitoring. Other significant side effects include metabolic syndrome, sedation, and seizures.
| Feature | This compound | Clozapine |
| Clinical Efficacy | Demonstrated antipsychotic activity in Phase II trials | Gold standard for treatment-resistant schizophrenia |
| Key Adverse Events | Unacceptable extrapyramidal side effects | Agranulocytosis, metabolic syndrome, sedation, seizures |
| Development Status | Discontinued | Approved for clinical use |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized protocols for key in vitro and in vivo assays used in the preclinical evaluation of antipsychotic drugs.
Radioligand Receptor Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or Clozapine).
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the drug's affinity for the receptor.
Conditioned Avoidance Response (CAR) in Rats (General Protocol)
This behavioral assay assesses the potential antipsychotic efficacy of a test compound.
-
Apparatus: A shuttle box with two compartments separated by a door. The floor of both compartments is a grid that can deliver a mild electric shock.
-
Training: A rat is placed in one compartment. A conditioned stimulus (CS), such as a light or a tone, is presented for a short period, followed by an unconditioned stimulus (US), a mild foot shock. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat does not move during the CS, it will receive the shock and can escape it by moving to the other compartment (escape response). This is repeated for a set number of trials.
-
Testing: Once the rats are trained to a stable level of avoidance, they are administered the test compound (e.g., this compound or a vehicle control) at various doses.
-
Data Collection: The number of avoidance and escape responses is recorded for each rat.
-
Data Analysis: A compound with antipsychotic potential will selectively decrease the number of avoidance responses without significantly affecting the number of escape responses, indicating that the drug is not simply causing sedation or motor impairment.
Catalepsy Test in Rats (General Protocol)
This test evaluates the potential for a compound to induce extrapyramidal side effects.
-
Apparatus: A horizontal bar raised to a specific height above a flat surface.
-
Procedure: A rat is administered the test compound or a vehicle control. At a specified time after administration, the rat's forepaws are gently placed on the bar.
-
Data Collection: The time it takes for the rat to remove both forepaws from the bar is recorded. A cut-off time is typically used (e.g., 180 seconds).
-
Data Analysis: A significant increase in the time spent on the bar in the drug-treated group compared to the control group indicates the induction of catalepsy and suggests a higher liability for extrapyramidal side effects.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound and Clozapine. This compound emerged from preclinical studies as a potent D2/5-HT2A antagonist with initial promise for a favorable side-effect profile that, unfortunately, did not translate to human trials. Clozapine, despite its significant side-effect burden, remains an indispensable tool in the management of treatment-resistant schizophrenia due to its unique and broad-spectrum receptor activity. The story of this compound underscores the challenges in translating preclinical findings to clinical outcomes, particularly in predicting the nuances of adverse effects in humans. For researchers in the field, this comparison reinforces the complexity of antipsychotic drug development and the critical need for a deep understanding of the intricate relationship between receptor pharmacology and clinical effects.
References
- 1. Occupancy of central neurotransmitter receptors by risperidone, clozapine and haloperidol, measured ex vivo by quantitative autoradiography [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
Cross-Validation of In Vitro and In Vivo Data for Ocaperidone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical pharmacological data for Ocaperidone, a potent benzisoxazole derivative, with other key atypical and typical antipsychotic agents. By presenting in vitro and in vivo data side-by-side, this document aims to facilitate a deeper understanding of this compound's pharmacological profile and its cross-validation across different experimental settings.
Comparative In Vitro Receptor Binding Affinities
The initial characterization of a novel antipsychotic agent typically involves determining its binding affinity for various neurotransmitter receptors. This is crucial for predicting its therapeutic effects and potential side effects. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and several comparator antipsychotics for the Dopamine D2 and Serotonin 5-HT2A receptors, key targets in the treatment of schizophrenia. Lower Ki values indicate higher binding affinity.
| Drug | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| This compound | 0.75 | 0.14 |
| Risperidone | 3.0 | 0.12 |
| Haloperidol | 1.55 | - |
| Clozapine | 125 | 13 |
| Olanzapine | 11 | 4 |
| Aripiprazole | 0.34 | 3.4 |
Comparative In Vivo Receptor Occupancy
To bridge the gap between in vitro findings and potential clinical efficacy, in vivo receptor occupancy studies are essential. These studies determine the dose of a drug required to occupy a certain percentage of its target receptors in a living organism. The table below presents the in vivo receptor occupancy data (ED50 values in mg/kg), which is the dose required to achieve 50% receptor occupancy, for this compound and its comparators in the rat brain.
| Drug | Dopamine D2 (ED50, mg/kg) | Serotonin 5-HT2A (ED50, mg/kg) |
| This compound | 0.14 - 0.16 | 0.04 |
| Risperidone | ~1.0 | < 0.04 |
| Haloperidol | 0.14 - 0.16 | - |
| Olanzapine | 0.3 - 0.5 | 0.05 - 0.1 |
| Aripiprazole | - | - |
Comparative Pharmacokinetics in Rats
Understanding the pharmacokinetic profile of a drug is critical for interpreting its pharmacological effects and for designing further studies. The following table summarizes key pharmacokinetic parameters for this compound and comparator drugs in rats following oral administration.
| Drug | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| This compound | - | - | - | - |
| Risperidone | 1 | 230 | 1 | 850 |
| Haloperidol | 1 | 50 | 2 | 400 |
| Clozapine | 10 | 500 | 1 | 1500 |
| Olanzapine | 2.5 | 150 | 4 | 2000 |
| Aripiprazole | 10 | - | 3-4 | - |
Note: Pharmacokinetic data can vary significantly based on the specific study design, including the strain of rat and the analytical methods used.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for two key experimental procedures cited in this guide.
Radioligand Binding Assay for D2 and 5-HT2A Receptors
This in vitro assay measures the affinity of a drug for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (Dopamine D2 or Serotonin 5-HT2A).
-
Radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare a suspension of cell membranes in the assay buffer.
-
In a 96-well plate, add the membrane suspension, the radioligand at a fixed concentration, and the test compound at varying concentrations.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, which separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]
Conditioned Avoidance Response (CAR) Test
This in vivo behavioral test is used to predict the antipsychotic potential of a drug.[2][3]
Apparatus:
-
A shuttle box with two compartments separated by a partition with an opening. The floor of the box is a grid that can deliver a mild electric shock.
-
A conditioned stimulus (CS) generator (e.g., a light or a buzzer).
-
An unconditioned stimulus (US) generator (the electric shock).
Procedure:
-
Training Phase:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS for a set duration (e.g., 10 seconds).
-
Immediately following the CS, deliver the US (a mild foot shock) through the grid floor.
-
The rat can escape the shock by moving to the other compartment.
-
Repeat this process until the rat learns to associate the CS with the impending shock and moves to the other compartment during the CS presentation to avoid the shock (the conditioned avoidance response).[4]
-
-
Testing Phase:
-
Administer the test drug (e.g., this compound) or a vehicle to the trained rats.
-
After a specified pre-treatment time, place the rat in the shuttle box.
-
Present the CS and record whether the rat performs the avoidance response.
-
If the rat fails to avoid, the US is presented, and the escape response (moving to the other compartment after the shock starts) is recorded.
-
A selective suppression of the conditioned avoidance response, without affecting the escape response, is indicative of antipsychotic activity.[2]
-
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for cross-validating in vitro and in vivo data.
Caption: Putative signaling pathway for this compound's action.
Discussion and Conclusion
The data presented in this guide demonstrate that this compound is a potent antagonist of both Dopamine D2 and Serotonin 5-HT2A receptors. Its in vitro binding affinity for the 5-HT2A receptor is particularly high, surpassing that of many other atypical antipsychotics. This high 5-HT2A to D2 affinity ratio is a hallmark of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects.
The in vivo receptor occupancy data for this compound aligns with its in vitro profile, showing potent occupancy of 5-HT2A receptors at very low doses. The ED50 for D2 receptor occupancy is comparable to that of the potent typical antipsychotic, Haloperidol. This suggests that this compound may have robust efficacy in treating the positive symptoms of schizophrenia. The separation between the ED50 values for 5-HT2A and D2 receptor occupancy further supports its classification as an atypical antipsychotic.
The cross-validation of in vitro and in vivo data is a critical step in drug development. For this compound, the high in vitro affinity for its target receptors translates to potent in vivo receptor occupancy at pharmacologically relevant doses. This consistency provides confidence in the preclinical data and supports its further investigation as a potential therapeutic agent for schizophrenia and other psychotic disorders. Future research should focus on obtaining a more complete pharmacokinetic profile for this compound and conducting comparative studies against a wider range of second-generation antipsychotics under standardized conditions.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 3. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
The Shifting Landscape of Antipsychotic Drug Development: Benchmarking Ocaperidone Against a New Generation of Novel Candidates
For decades, the development of antipsychotic medications has been dominated by drugs targeting the dopamine D2 receptor. Ocaperidone, a potent dopamine and serotonin receptor antagonist, represents a refined iteration of this classical approach, showing early promise in clinical trials. However, the landscape of antipsychotic research is undergoing a paradigm shift, with a host of novel candidates emerging that boast unique mechanisms of action, aiming to address the persistent unmet needs in the treatment of schizophrenia, particularly negative and cognitive symptoms, while offering improved side-effect profiles. This guide provides a comparative analysis of this compound against four such novel candidates: Roluperidone, Brilaroxazine, KarXT (xanomeline-trospium), and Ulotaront, offering insights for researchers, scientists, and drug development professionals.
While this compound demonstrated efficacy comparable to standard atypical antipsychotics in Phase II trials with a potential advantage in metabolic side effects, its development appears to have been discontinued, with no significant clinical data emerging since the mid-2000s.[1] In contrast, the novel candidates benchmarked in this guide have progressed further in development, with some nearing regulatory submission. These agents move beyond the traditional dopamine D2 receptor blockade, targeting muscarinic, sigma, and trace amine-associated receptors, heralding a new era in the pharmacological treatment of schizophrenia.
Comparative Analysis of Pharmacological Profiles
A key differentiator for these novel antipsychotics lies in their distinct mechanisms of action and corresponding receptor binding affinities. The following table summarizes these profiles, highlighting the shift away from primary D2 antagonism.
| Compound | Primary Mechanism of Action | Key Receptor Binding Affinities (Ki, nM) |
| This compound | Potent 5-HT2A and Dopamine D2 Receptor Antagonist | 5-HT2A: 0.14, D2: 0.75, α1-adrenergic: 0.46, H1: 1.6, α2-adrenergic: 5.4 |
| Roluperidone | Sigma-2 and 5-HT2A Receptor Antagonist | Sigma-2: High affinity, 5-HT2A: High affinity, Low affinity for Dopaminergic receptors |
| Brilaroxazine | Dopamine-Serotonin System Stabilizer; Partial Agonist at D2, D3, D4, and 5-HT1A receptors; Antagonist at 5-HT2A, 5-HT6, and 5-HT7 receptors | D2, D3, D4, 5-HT1A: High affinity (partial agonist), 5-HT2A, 5-HT6, 5-HT7: High affinity (antagonist) |
| KarXT | M1 and M4 Muscarinic Receptor Agonist (Xanomeline) with a Peripherally-restricted Muscarinic Antagonist (Trospium) | M1/M4: Agonist activity. Does not directly interact with dopamine receptors. |
| Ulotaront | Trace Amine-Associated Receptor 1 (TAAR1) and 5-HT1A Receptor Agonist | TAAR1: Agonist, 5-HT1A: Agonist. Lacks direct D2 receptor activity. |
Clinical Efficacy in Schizophrenia
The clinical efficacy of these compounds is primarily assessed by the change in the Positive and Negative Syndrome Scale (PANSS) total score and its subscales. The following table presents a summary of the available clinical trial data.
| Compound | Clinical Trial | PANSS Total Score Change from Baseline (Drug vs. Placebo) | PANSS Positive Subscale Change (Drug vs. Placebo) | PANSS Negative Subscale Change (Drug vs. Placebo) |
| This compound | Phase II (OCA-05) | Statistically significant improvement vs. placebo (specific values not reported)[1] | Significant improvement vs. placebo[1] | Significant improvement vs. placebo[1] |
| Roluperidone | Phase III | Did not meet primary endpoint (PANSS Marder Negative Symptoms Factor Score)[2] | Not the primary focus | Showed some improvement in negative symptoms in a modified intent-to-treat analysis |
| Brilaroxazine | RECOVER (Phase III) | -23.9 vs. -13.8 (Placebo-adjusted difference: -10.1) | Statistically significant improvement | Statistically significant improvement |
| KarXT | EMERGENT-2 (Phase III) | -21.2 vs. -11.6 (Placebo-adjusted difference: -9.6) | Statistically significant improvement | Statistically significant improvement |
| Ulotaront | DIAMOND 1 & 2 (Phase III) | Did not meet primary endpoint due to high placebo response | Not statistically significant vs. placebo | Not statistically significant vs. placebo |
Key Adverse Events Profile
A critical aspect of novel antipsychotics is their potential for an improved safety and tolerability profile compared to older agents.
| Compound | Extrapyramidal Symptoms (EPS) | Weight Gain | Somnolence | Other Notable Adverse Events |
| This compound | Suggested to have low EPS liability | Significantly less than the reference compound in a Phase II trial | Not specified | Not specified |
| Roluperidone | Generally well-tolerated with a safety profile comparable to placebo | Not associated with clinically significant weight gain | Not specified | Generally well-tolerated |
| Brilaroxazine | Favorable profile, similar to placebo | Not associated with clinically significant weight gain | Reported, but generally mild to moderate | Low discontinuation rates |
| KarXT | Similar rates to placebo (very low) | Similar rates to placebo (very low) | Similar rates to placebo | Cholinergic side effects (e.g., nausea, vomiting, dyspepsia), generally mild to moderate and transient |
| Ulotaront | Generally safe and well-tolerated | Not specified | Not specified | Generally safe and well-tolerated in Phase III trials despite lack of efficacy |
Experimental Protocols
General Methodology for Late-Stage Antipsychotic Clinical Trials
The clinical trials for the novel antipsychotics discussed (RECOVER, EMERGENT, DIAMOND, and the Roluperidone Phase III trial) largely follow a standardized methodology.
-
Study Design: These are typically multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Participants are adults (typically 18-65 years) with a DSM-5 diagnosis of schizophrenia who are experiencing an acute exacerbation of psychosis. Key inclusion criteria often include a minimum PANSS total score (e.g., ≥80) and a certain severity level on the Clinical Global Impression-Severity (CGI-S) scale.
-
Intervention: Patients are randomized to receive a fixed or flexible dose of the investigational drug or a placebo for a predefined period (e.g., 4-12 weeks).
-
Primary Efficacy Endpoint: The primary outcome measure is typically the change from baseline in the PANSS total score at the end of the treatment period.
-
Secondary Efficacy Endpoints: These often include changes in PANSS subscales (positive, negative, and general psychopathology), the CGI-S score, and measures of social and personal functioning.
-
Safety and Tolerability Assessments: These are monitored throughout the trial and include the incidence of treatment-emergent adverse events, changes in weight, metabolic parameters, and assessments for movement disorders using scales like the Abnormal Involuntary Movement Scale (AIMS).
Radioligand Binding Assays for Receptor Affinity
The receptor binding affinities (Ki values) presented in Table 1 are determined using in vitro radioligand binding assays. The general protocol for these assays is as follows:
-
Tissue/Cell Preparation: Membranes from brain tissue or cultured cells expressing the receptor of interest are prepared.
-
Incubation: These membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the test compound (the drug being investigated).
-
Competition: The test compound competes with the radioligand for binding to the receptor.
-
Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Visualizing the Mechanisms and Methodologies
To better understand the distinct pharmacological approaches and the general structure of the clinical trials, the following diagrams are provided.
Conclusion
This compound, with its potent D2 and 5-HT2A receptor antagonism, represents a well-optimized candidate within the traditional framework of antipsychotic drug discovery. However, its apparent discontinuation highlights the challenges in bringing such drugs to market and the evolving priorities of psychiatric drug development.
The new generation of antipsychotic candidates—Roluperidone, Brilaroxazine, KarXT, and Ulotaront—demonstrates a clear strategic shift towards novel mechanisms of action. KarXT and Brilaroxazine have shown promising efficacy in late-stage trials, with the former's non-dopaminergic mechanism offering a potential paradigm shift in managing schizophrenia with a more favorable side-effect profile. Roluperidone's focus on negative symptoms, despite not meeting its primary endpoint in the initial Phase III trial, underscores the increasing importance of addressing this unmet need. The challenges faced by Ulotaront in its Phase III trials due to a high placebo response serve as a crucial reminder of the complexities of clinical development in psychiatry.
For researchers and drug development professionals, the trajectory from this compound to these novel candidates illustrates a dynamic and hopeful evolution in the quest for more effective and tolerable treatments for schizophrenia. The focus on non-dopaminergic pathways and specific symptom domains like negative symptoms is likely to define the future of antipsychotic drug discovery.
References
Ocaperidone: A Preclinical Comparative Analysis of a Potent Antipsychotic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical validation of Ocaperidone's effects in preclinical studies, offering an objective comparison with established antipsychotic agents, Haloperidol and Risperidone. The data presented is collated from key preclinical research to inform future drug development and neuroscience research.
Mechanism of Action: A Dual Antagonist Profile
This compound is a benzisoxazole derivative that exhibits a potent antagonist affinity for both dopamine D2 and serotonin 5-HT2A receptors.[1] This dual antagonism is a characteristic feature of many atypical antipsychotics, which is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower risk of extrapyramidal side effects (EPS) compared to typical antipsychotics.
Signaling Pathway
The primary mechanism of action for this compound involves the blockade of postsynaptic dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. This modulation of dopaminergic and serotonergic neurotransmission is central to its antipsychotic effects.
Caption: this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro receptor binding affinities and in vivo potency of this compound compared to Haloperidol and Risperidone.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Haloperidol | Risperidone |
| Dopamine D2 | 0.75 | 1.55 | 3.0 |
| Serotonin 5-HT2A | 0.14 | >1000 | 0.12 |
| Alpha-1 Adrenergic | 0.46 | 13 | 0.81 |
| Alpha-2 Adrenergic | 5.4 | >1000 | 7.3 |
| Histamine H1 | 1.6 | 130 | 2.1 |
Data sourced from Leysen JE, et al. Mol Pharmacol. 1992.[1]
Table 2: In Vivo Receptor Occupancy and Behavioral Effects (ED50, mg/kg)
| Test | This compound | Haloperidol | Risperidone |
| 5-HT2A Receptor Occupancy (Frontal Cortex) | 0.04 | 1.2 | 0.03 |
| D2 Receptor Occupancy (Striatum) | 0.14 | 0.16 | 0.52 |
| Antagonism of Apomorphine-induced Stereotypy | 0.014 | 0.016 | 0.11 |
| Induction of Catalepsy | 0.31 | 0.13 | 2.2 |
Data sourced from Leysen JE, et al. Mol Pharmacol. 1992 and Megens AA, et al. J Pharmacol Exp Ther. 1992.[1]
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound and comparator drugs to various neurotransmitter receptors.
-
Methodology:
-
Tissue Preparation: Membranes were prepared from specific brain regions of rats (e.g., striatum for D2 receptors, frontal cortex for 5-HT2A receptors) or from cultured cells expressing cloned human receptors.
-
Radioligand Binding: The prepared membranes were incubated with a specific radioligand for the receptor of interest in the presence of varying concentrations of the test compounds (this compound, Haloperidol, Risperidone).
-
Separation and Quantification: Bound and free radioligand were separated by rapid filtration, and the radioactivity retained on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.
-
In Vivo Behavioral Assays
1. Antagonism of Apomorphine-Induced Stereotypy
-
Objective: To assess the central dopamine D2 receptor blocking activity of the compounds.
-
Animal Model: Male Wistar rats.
-
Methodology:
-
Drug Administration: Different doses of this compound, Haloperidol, or Risperidone were administered to groups of rats, typically via subcutaneous or intraperitoneal injection.
-
Apomorphine Challenge: After a specific pretreatment time, rats were challenged with a subcutaneous injection of the dopamine agonist apomorphine to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).
-
Behavioral Scoring: The intensity of stereotyped behavior was observed and scored by a trained observer blind to the treatment conditions at regular intervals over a set observation period.
-
Data Analysis: The dose of the antagonist that produced a 50% reduction in the stereotypy score (ED50) was calculated.
-
2. Catalepsy Test
-
Objective: To evaluate the potential of the compounds to induce extrapyramidal side effects.
-
Animal Model: Male Wistar rats.
-
Methodology:
-
Drug Administration: Various doses of the test compounds were administered to different groups of rats.
-
Catalepsy Assessment: At predetermined time points after drug administration, the rat's forepaws were placed on an elevated horizontal bar. The time the animal maintained this unnatural posture (catalepsy) was measured.
-
Data Analysis: The dose of the compound that induced catalepsy for a predefined duration in 50% of the animals (ED50) was determined.
-
Experimental Workflows
The following diagrams illustrate the workflows for the key preclinical experiments.
Caption: Apomorphine-induced stereotypy workflow.
Caption: Catalepsy test workflow.
Comparative Discussion
The preclinical data reveal that this compound is a highly potent antagonist at both D2 and 5-HT2A receptors, with an affinity for 5-HT2A receptors that is approximately five-fold higher than for D2 receptors.[1] This profile is comparable to Risperidone, another potent dual antagonist. In contrast, Haloperidol is a selective D2 antagonist with negligible affinity for 5-HT2A receptors.
In vivo, this compound potently blocks apomorphine-induced stereotypy, a D2 receptor-mediated behavior, with an efficacy similar to Haloperidol and greater than Risperidone. A key preclinical indicator of a lower propensity for extrapyramidal side effects is a large separation between the doses required to produce antipsychotic-like effects and those that induce catalepsy. The ratio of the ED50 for catalepsy to the ED50 for anti-apomorphine effects is approximately 22 for this compound, similar to that of Risperidone (around 20) and significantly higher than that of Haloperidol (around 8). This suggested that this compound might have a favorable side effect profile.
However, it is crucial to note that despite these promising preclinical findings, the clinical development of this compound was halted in Phase II trials due to the observation of an unacceptable level of extrapyramidal side effects in human subjects. This highlights the translational gap that can exist between preclinical animal models and clinical outcomes in humans and underscores the complexity of predicting clinical adverse effects based solely on preclinical data.
Conclusion
This compound demonstrated a robust preclinical profile as a potent dual D2/5-HT2A antagonist with a predicted low liability for extrapyramidal side effects based on animal models. The comparative data indicated a pharmacological profile that was in many respects similar or superior to Risperidone and Haloperidol. The eventual clinical outcome serves as a critical reminder of the limitations of preclinical models and the importance of careful clinical evaluation in drug development. The data and methodologies presented in this guide provide a valuable reference for researchers in the field of antipsychotic drug discovery.
References
Replicating the Pharmacological Profile of Ocaperidone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the foundational pharmacological findings for Ocaperidone, a benzisoxazole antipsychotic. The data presented here is primarily derived from the seminal publications by Leysen et al. (1992) and Megens et al. (1992), which laid out the initial in vitro and in vivo characterization of this compound. Given that this compound's clinical development was discontinued, subsequent independent replication studies are scarce. Therefore, this guide serves as a detailed summary of the original findings to aid researchers interested in studying this compound or its analogs.
In Vitro Pharmacology: Receptor Binding Affinity
This compound's in vitro receptor binding profile was extensively characterized through radioligand binding assays using rat brain tissue and cloned human receptors. The compound exhibits high affinity for a range of neurotransmitter receptors, a hallmark of atypical antipsychotics.
Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound, Risperidone, and Haloperidol[1]
| Receptor/Uptake Site | This compound (Ki, nM) | Risperidone (Ki, nM) | Haloperidol (Ki, nM) |
| Serotonin Receptors | |||
| 5-HT2 | 0.14 | 0.12 | 4.5 |
| Dopamine Receptors | |||
| D2 | 0.75 | 3.0 | 1.55 |
| Adrenergic Receptors | |||
| α1 | 0.46 | 0.81 | 11 |
| α2 | 5.4 | 7.3 | 2300 |
| Histamine Receptors | |||
| H1 | 1.6 | 2.1 | 1800 |
| Sigma Sites | |||
| Haloperidol-sensitive | >10,000 | >10,000 | 0.84 |
Note: Data extracted from Leysen et al. (1992). Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. A lower Ki value indicates a higher binding affinity.
In Vivo Pharmacology: Receptor Occupancy and Behavioral Effects
In vivo studies in rats and dogs were conducted to understand this compound's effects in a living system, including its ability to occupy target receptors in the brain and its functional antagonism of dopamine and serotonin agonists.
Table 2: In Vivo Receptor Occupancy (ED50) of this compound and Reference Compounds in Rats[1]
| Receptor | Brain Region | This compound (ED50, mg/kg) | Risperidone (ED50, mg/kg) | Haloperidol (ED50, mg/kg) |
| 5-HT2 | Frontal Cortex | 0.04 | 0.03 | 1.2 |
| D2 | Striatum | 0.14 | >0.04 (biphasic) | 0.16 |
| D2 | Nucleus Accumbens | 0.16 | >0.04 (biphasic) | 0.14 |
Note: Data from Leysen et al. (1992). ED50 values represent the dose of the drug that produces 50% of the maximal effect (in this case, receptor occupancy).
Table 3: In Vivo Antagonism of Agonist-Induced Behaviors by this compound and Reference Compounds in Rats[2]
| Agonist-Induced Behavior | This compound (ED50, mg/kg) | Haloperidol (ED50, mg/kg) | Risperidone (ED50, mg/kg) |
| Apomorphine-induced climbing | 0.014 | 0.016 | 0.11 |
| Amphetamine-induced stereotypy | 0.042 | 0.024 | 0.085 |
| Tryptamine-induced bilateral clonic seizures | 0.011 | - | 0.014 |
| Mescaline-induced head twitches | 0.064 | - | 0.056 |
Note: Data from Megens et al. (1992). ED50 values represent the dose of the drug that inhibits 50% of the specified agonist-induced behavioral effect.
Experimental Protocols
To facilitate the replication of these findings, the following are summaries of the key experimental methodologies as described in the original publications.
In Vitro Receptor Binding Assays[1]
-
Tissue Preparation: Membranes were prepared from various brain regions of Wistar rats. For cloned human D2 receptors, membranes from human kidney cells expressing the long form of the receptor were used.
-
Radioligands: A variety of tritiated radioligands were used to label the specific receptors of interest (e.g., [3H]spiperone for D2 and 5-HT2 receptors).
-
Incubation: Membranes, radioligand, and varying concentrations of the test compounds (this compound, Risperidone, Haloperidol) were incubated in appropriate buffer solutions at specific temperatures and for specific durations to reach equilibrium.
-
Separation and Counting: Bound and free radioligand were separated by rapid filtration. The radioactivity trapped on the filters, representing the bound ligand, was quantified using liquid scintillation counting.
-
Data Analysis: Inhibition constants (Ki) were calculated from the IC50 values (concentration of drug causing 50% inhibition of radioligand binding) using the Cheng-Prusoff equation.
In Vivo Receptor Occupancy Studies[1]
-
Animal Model: Male Wistar rats were used.
-
Drug Administration: this compound, Risperidone, or Haloperidol were administered intravenously at various doses.
-
Radiotracer Injection: A tracer dose of [3H]spiperone was injected intravenously 1 hour after drug administration.
-
Tissue Collection and Analysis: Rats were sacrificed at a specific time point after radiotracer injection. The brains were dissected, and the radioactivity in different brain regions was measured.
-
Data Analysis: The ED50 values for receptor occupancy were determined by measuring the dose of the drug that caused a 50% reduction in the specific binding of the radiotracer in a particular brain region compared to vehicle-treated controls.
In Vivo Behavioral Assays
-
Animal Models: Male Wistar rats and Beagle dogs were used for different assays.
-
Dopamine Agonist-Induced Behaviors:
-
Apomorphine-induced climbing: Rats were treated with this compound or a reference drug prior to being challenged with apomorphine. Climbing behavior was then scored.
-
Amphetamine-induced stereotypy: Rats were pre-treated with the test compounds before receiving an amphetamine injection. Stereotyped behaviors were subsequently observed and rated.
-
-
Serotonin Agonist-Induced Behaviors:
-
Tryptamine-induced convulsions: The ability of the test compounds to protect against bilateral clonic seizures induced by tryptamine was assessed.
-
Mescaline-induced head twitches: The frequency of head twitches in rats following mescaline administration was counted after pre-treatment with the test compounds.
-
-
Data Analysis: For each behavioral test, the dose of the drug that produced a 50% inhibition of the agonist-induced behavior (ED50) was calculated.
Visualizations
This compound's Primary Signaling Pathway Antagonism
A Comparative Analysis of Ocaperidone and Amphetamine on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the atypical antipsychotic ocaperidone and the psychostimulant amphetamine on dopamine release. The information is compiled from preclinical studies, offering a quantitative and mechanistic overview to inform research and development in neuropsychopharmacology.
Executive Summary
This compound and amphetamine exert profoundly different effects on dopaminergic neurotransmission. Amphetamine, a dopamine-releasing agent, directly increases extracellular dopamine levels by targeting the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2). In contrast, this compound, a potent dopamine D2 and serotonin 5-HT2A receptor antagonist, modulates dopaminergic activity primarily through receptor blockade, which can indirectly influence dopamine turnover. This guide presents a comparative analysis of their mechanisms of action, supported by available quantitative data and detailed experimental protocols.
Mechanisms of Action
This compound: A D2/5-HT2A Antagonist
This compound is a benzisoxazole derivative with high affinity for both dopamine D2 and serotonin 5-HT2A receptors. Its primary mechanism of action as an antipsychotic is believed to be the blockade of these receptors. By antagonizing D2 autoreceptors on presynaptic dopamine neurons, this compound can lead to an increase in dopamine synthesis and turnover, reflected by elevated levels of dopamine metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). Its simultaneous blockade of 5-HT2A receptors is thought to contribute to its atypical antipsychotic profile, potentially mitigating some of the extrapyramidal side effects associated with potent D2 antagonism.
Amphetamine: A Dopamine Releaser
Amphetamine's mechanism of action is fundamentally different from that of this compound. It is a substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). Amphetamine is transported into the presynaptic terminal by DAT, where it then interferes with the packaging of dopamine into synaptic vesicles by VMAT2. This leads to an increase in cytosolic dopamine concentration, which in turn causes the reversal of DAT function, resulting in a robust, non-vesicular release of dopamine into the synaptic cleft.[1] Amphetamine also weakly inhibits monoamine oxidase (MAO), an enzyme that degrades dopamine, further contributing to elevated synaptic dopamine levels.
Quantitative Comparison of Effects on Dopamine and Metabolites
The following table summarizes the effects of this compound and amphetamine on extracellular dopamine and its primary metabolites, DOPAC and HVA, in key brain regions associated with dopaminergic pathways. The data is derived from preclinical studies in rats.
| Compound | Dose | Brain Region | Change in Dopamine | Change in DOPAC | Change in HVA | Reference |
| This compound | 0.16 mg/kg | Striatum | Not explicitly stated | ↑ (Significant increase) | ↑ (Significant increase) | Leysen et al., 1992 |
| Nucleus Accumbens | Not explicitly stated | ↑ (Significant increase) | ↑ (Significant increase) | Leysen et al., 1992 | ||
| Tuberculum Olfactorium | Not explicitly stated | ↑ (Significant increase) | ↑ (Significant increase) | Leysen et al., 1992 | ||
| Amphetamine | 4 mg/kg, i.p. | Striatum | ↑ (Substantial increase) | ↓ | ↓ | Hernandez et al., 1987[1] |
| 0.5 mg/kg (challenge) | Ventral Striatum | ↑ (Significant enhancement in sensitized rats) | Not specified | Not specified | Robinson & Berridge, 1993 |
Note: The study by Leysen et al. (1992) on this compound focused on monoamine turnover, measuring the levels of dopamine metabolites (DOPAC and HVA) as indicators of increased dopamine synthesis and release. Direct measurement of extracellular dopamine levels via in vivo microdialysis was not reported in the available abstract.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The distinct mechanisms of this compound and amphetamine are illustrated in the following signaling pathway diagrams.
Experimental Workflow: In Vivo Microdialysis
The quantitative data presented in this guide were primarily obtained through in vivo microdialysis in rats. The following diagram illustrates a typical experimental workflow for such a study.
Detailed Experimental Protocols
This compound: Monoamine Turnover Study (Leysen et al., 1992)
-
Subjects: Male Wistar rats (250-300g).
-
Drug Administration: this compound was administered subcutaneously (s.c.).
-
Procedure: At various time points after drug administration, rats were sacrificed, and brains were rapidly dissected on ice. The striatum, nucleus accumbens, and tuberculum olfactorium were isolated.
-
Sample Analysis: Tissue levels of dopamine, DOPAC, and HVA were determined by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: The levels of dopamine metabolites were expressed as a percentage of control (vehicle-treated) animals.
Amphetamine: In Vivo Microdialysis (Hernandez et al., 1987)[1]
-
Subjects: Male Sprague-Dawley rats.
-
Surgery: Rats were anesthetized and a microdialysis probe was stereotaxically implanted into the striatum.
-
Microdialysis Procedure: The probe was perfused with artificial cerebrospinal fluid (aCSF). Dialysate samples were collected at 20-minute intervals.
-
Drug Administration: After establishing a stable baseline of dopamine levels, rats received an intraperitoneal (i.p.) injection of d-amphetamine (4 mg/kg).
-
Sample Analysis: Dopamine, DOPAC, and HVA concentrations in the dialysate were quantified using HPLC-ECD.
-
Data Analysis: The results were expressed as a percentage of the average baseline concentrations.
Conclusion
This compound and amphetamine represent two distinct classes of psychoactive compounds with opposing primary effects on the dopamine system. Amphetamine directly and robustly increases synaptic dopamine levels through a transporter-mediated mechanism. In contrast, this compound, as a D2 receptor antagonist, modulates dopaminergic neurotransmission by blocking dopamine signaling at the receptor level, which in turn leads to a compensatory increase in dopamine synthesis and turnover. This fundamental difference in their mechanisms of action underlies their distinct therapeutic applications and side-effect profiles. For researchers and drug development professionals, understanding these contrasting effects is crucial for the design of novel therapeutics targeting the dopamine system for a variety of neuropsychiatric disorders.
References
Assessing the Translational Validity of Ocaperidone Animal Model Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for ocaperidone, a benzisoxazole antipsychotic, in the context of its translational validity. By examining its performance in animal models alongside established antipsychotics, this document aims to offer an objective assessment of its therapeutic potential and limitations. The data presented is crucial for understanding the predictive power of these preclinical models and for informing future drug development strategies in psychiatry.
Executive Summary
This compound, a potent dopamine D2 and serotonin 5-HT2 receptor antagonist, demonstrated promising antipsychotic-like efficacy and a potentially favorable side-effect profile in preclinical animal models.[1] However, its clinical development was halted due to the emergence of unacceptable extrapyramidal side effects (EPS) in human trials. This discrepancy highlights the critical challenge of translating preclinical findings to clinical outcomes. This guide delves into the preclinical data, comparing this compound with the typical antipsychotic haloperidol and the atypical antipsychotic risperidone, to critically assess the translational validity of the animal models used.
Comparative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound, risperidone, and haloperidol. This data is essential for comparing their pharmacological profiles and predicting their clinical effects.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Risperidone | Haloperidol |
| Serotonin 5-HT2 | 0.14 | 0.12 | - |
| Dopamine D2 | 0.75 | 3.0 | 1.55 |
| Alpha-1 Adrenergic | 0.46 | 0.81 | - |
| Alpha-2 Adrenergic | 5.4 | 7.3 | - |
| Histamine H1 | 1.6 | 2.1 | - |
| Data sourced from Leysen JE, et al. Mol Pharmacol. 1992.[2] |
Table 2: In Vivo Receptor Occupancy in Rats (ED50, mg/kg)
| Receptor | This compound | Risperidone |
| Serotonin 5-HT2 (Frontal Cortex) | 0.04 | 0.03 |
| Dopamine D2 (Striatum) | 0.20 | 0.60 |
| Data sourced from Leysen JE, et al. Mol Pharmacol. 1992.[2] |
Table 3: In Vivo Efficacy in Models of Psychosis (ED50, mg/kg)
| Animal Model (Dopamine Agonist-Induced Behavior) | This compound | Risperidone | Haloperidol |
| Apomorphine-induced climbing (mice) | 0.014 | 0.032 | 0.016 |
| Amphetamine-induced stereotypy (rats) | 0.042 | 0.35 | 0.024 |
| Data sourced from Megens AA, et al. J Pharmacol Exp Ther. 1992.[1] |
Table 4: In Vivo Model of Extrapyramidal Side Effects (EPS)
| Parameter | This compound | Risperidone | Haloperidol |
| Catalepsy Induction (ED50, mg/kg) | 0.31 | 0.63 | 0.13 |
| Dissociation Ratio (Catalepsy ED50 / Apomorphine Antagonism ED50) | 22 | 20 | 8 |
| A higher dissociation ratio is predictive of a lower liability for EPS. Data sourced from Megens AA, et al. J Pharmacol Exp Ther. 1992.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of the test compounds to various neurotransmitter receptors.
-
Methodology:
-
Tissue Preparation: Specific brain regions (e.g., rat frontal cortex for 5-HT2, striatum for D2) or cells expressing cloned human receptors were homogenized and centrifuged to prepare membrane fractions.
-
Radioligand Binding: The membrane preparations were incubated with a specific radioligand (e.g., [3H]spiperone for D2 and 5-HT2 receptors) and varying concentrations of the test compound (this compound, risperidone, or haloperidol).
-
Separation and Counting: The bound and free radioligand were separated by rapid filtration. The amount of radioactivity trapped on the filters was quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Receptor Occupancy
-
Objective: To measure the extent to which the test compounds occupy their target receptors in the brain of living animals.
-
Methodology:
-
Animal Dosing: Rats were administered various doses of this compound or risperidone.
-
Radioligand Injection: At a specified time after drug administration, the animals were injected with a tracer dose of a radiolabeled ligand (e.g., [3H]spiperone).
-
Brain Dissection and Analysis: After a set period, the animals were euthanized, and their brains were rapidly removed and dissected. The radioactivity in specific brain regions (e.g., frontal cortex, striatum) was measured.
-
Data Analysis: The dose of the test compound that reduces the specific binding of the radioligand by 50% (ED50) was calculated, representing the dose required to occupy 50% of the target receptors.
-
Animal Models of Psychosis (Dopamine Agonist-Induced Behaviors)
-
Objective: To assess the antipsychotic-like potential of the test compounds by measuring their ability to block behaviors induced by dopamine agonists.
-
Methodology (Apomorphine-Induced Climbing in Mice):
-
Animal Acclimation: Mice were placed individually in wire mesh cages and allowed to acclimate for a specified period.
-
Drug Administration: The test compound (this compound, risperidone, or haloperidol) or vehicle was administered at various doses.
-
Apomorphine Challenge: After a predetermined pretreatment time, the mice were challenged with a subcutaneous injection of apomorphine.
-
Behavioral Scoring: The presence or absence of climbing behavior was scored at regular intervals for a set duration after the apomorphine injection.
-
Data Analysis: The dose of the test compound that prevented climbing in 50% of the animals (ED50) was calculated.
-
Animal Model of Extrapyramidal Side Effects (Catalepsy Test)
-
Objective: To evaluate the propensity of the test compounds to induce catalepsy, a state of motor immobility considered predictive of EPS in humans.
-
Methodology (Bar Test in Rats):
-
Drug Administration: Rats were administered various doses of the test compound or vehicle.
-
Catalepsy Assessment: At specified time points after drug administration, the rat's forepaws were gently placed on a horizontal bar raised a few centimeters from the surface.
-
Latency Measurement: The time it took for the rat to remove both forepaws from the bar was recorded. A cut-off time was typically used.
-
Data Analysis: The dose of the test compound that induced catalepsy (defined as maintaining the imposed posture for a specific duration) in 50% of the animals (ED50) was determined.
-
Mandatory Visualizations
Signaling Pathway of Atypical Antipsychotics
Caption: Antagonism of D2 and 5-HT2A receptors by antipsychotics.
Experimental Workflow for Assessing Antipsychotic Efficacy
Caption: Workflow for dopamine agonist-induced behavior models.
Translational Validity Assessment Logic
Caption: Assessing the predictive power of animal models.
Discussion and Conclusion
The preclinical data for this compound suggested a promising profile, with potent antipsychotic-like activity and a high dissociation ratio between efficacy and EPS liability, comparable to the atypical antipsychotic risperidone and superior to the typical antipsychotic haloperidol. This profile predicted a low risk of motor side effects. However, the clinical reality was a high incidence of EPS, leading to the termination of its development.
This case study of this compound underscores a significant challenge in psychiatric drug discovery: the limited translational validity of animal models for predicting certain adverse effects in humans. While models of dopamine agonist-induced behaviors appear to have reasonable predictive validity for antipsychotic efficacy, the catalepsy model, in this instance, failed to accurately predict the EPS liability of this compound in humans.
Several factors may contribute to this discrepancy:
-
Species Differences: The neurobiology of the motor system and the metabolism of drugs can differ significantly between rodents and humans.
-
Model Limitations: The catalepsy test primarily reflects D2 receptor blockade in the striatum and may not fully capture the complex neurochemical interactions that lead to various forms of EPS in humans.
-
Pharmacokinetics: Differences in drug absorption, distribution, metabolism, and excretion between species could lead to different levels of target engagement and off-target effects.
For researchers and drug development professionals, the this compound story serves as a critical reminder of the importance of:
-
Utilizing a battery of preclinical models: Relying on a single model for predicting either efficacy or side effects is insufficient. A more comprehensive assessment using multiple models that probe different aspects of brain function is necessary.
-
Improving the predictive validity of animal models: Further research is needed to develop and refine animal models that more accurately recapitulate the complexities of human neuropsychiatric disorders and the side effects of their treatments.
-
Careful dose selection and translation to humans: Allometric scaling and pharmacokinetic/pharmacodynamic (PK/PD) modeling are crucial for translating effective and safe doses from animals to humans.
References
- 1. Pharmacological profile of the new potent neuroleptic this compound (R 79,598) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
